1H-Imidazol-2-ylmethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1H-imidazol-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c7-3-4-5-1-2-6-4/h1-2,7H,3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMATQMEHRJKLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340729 | |
| Record name | 1H-Imidazole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3724-26-3 | |
| Record name | 1H-Imidazole-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3724-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1H-imidazol-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis pathway for 1H-Imidazol-2-ylmethanol.
An In-depth Technical Guide to the Synthesis of 1H-Imidazol-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathway for this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details the most common and efficient synthesis route, which proceeds via the reduction of its corresponding aldehyde, 1H-Imidazole-2-carboxaldehyde. This guide includes detailed experimental protocols, tabulated quantitative data for key reaction parameters, and visualizations of the synthetic workflow to ensure clarity and reproducibility for researchers in the field.
Primary Synthesis Pathway: A Two-Step Approach
The most prevalent and direct method for synthesizing this compound involves a two-step process. The first step establishes the C2-functionalized intermediate, 1H-Imidazole-2-carboxaldehyde, through formylation of an appropriate imidazole precursor. The second step involves the selective reduction of this aldehyde to the target primary alcohol. While various methods exist for the initial formylation, a common approach involves the lithiation of a protected imidazole followed by reaction with an electrophilic formylating agent. The subsequent reduction is typically achieved with high efficiency using standard reducing agents.
A notable variation of this pathway involves the direct reduction of 1H-imidazole-2-carboxaldehyde, which is commercially available or can be synthesized from precursors like 2-bromo-1H-imidazole[1]. The direct reduction of the aldehyde is a highly efficient and straightforward method to obtain the target alcohol[2].
Logical Workflow of the Synthesis
The synthesis logically progresses from a readily available imidazole precursor to the final alcohol product through an aldehyde intermediate. This progression allows for clear checkpoints and purification stages, ensuring high purity of the final compound.
Caption: General two-step synthetic workflow for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the materials and reactions involved in the synthesis of this compound via the reduction of 1H-Imidazole-2-carboxaldehyde.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| 1H-Imidazole-2-carboxaldehyde | C₄H₄N₂O | 96.09 | Beige Crystals | 205-207[1][3] |
| Sodium Borohydride | NaBH₄ | 37.83 | White Solid | ~400 (decomposes) |
| This compound | C₄H₆N₂O | 98.10 | Light Yellow Solid | Not specified |
Table 2: Reaction Parameters for the Reduction of 1H-Imidazole-2-carboxaldehyde[2]
| Parameter | Value |
| Starting Material | 1H-Imidazole-2-carboxaldehyde (5.0 g, 52.08 mmol) |
| Reducing Agent | Sodium Borohydride (3.93 g, 104.16 mmol) |
| Molar Ratio (Aldehyde:NaBH₄) | 1 : 2 |
| Solvent | Methanol (50 mL) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3 hours |
| Product Yield | 4.0 g (78%) |
| Purification Method | Silica Gel Column Chromatography |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Protocol 1: Synthesis of 1H-Imidazole-2-carboxaldehyde from 2-Bromo-1H-imidazole[1]
This procedure details the formylation of an imidazole precursor to yield the key aldehyde intermediate.
Caption: Experimental workflow for the synthesis of the aldehyde intermediate.
Methodology:
-
Dissolve 2-bromo-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a suitable reaction flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 2 M solution of isopropylmagnesium chloride (i-PrMgCl) in THF (1.0 eq) over 5 minutes. Stir the mixture at 0 °C for an additional 5 minutes.
-
Add a 2.5 M solution of n-butyllithium (n-BuLi) in hexanes (2.0 eq) dropwise, ensuring the internal temperature does not exceed 20 °C.
-
Stir the resulting reaction mixture for 30 minutes at this temperature.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.0 eq) and allow the mixture to slowly warm to 20 °C over 30 minutes.
-
Quench the reaction by carefully adding water while maintaining the temperature below 20 °C.
-
Separate the organic and aqueous layers. Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, filter through a pad of silica gel, and concentrate under reduced pressure.
-
Purify the residue using flash chromatography on silica gel to yield 1H-imidazole-2-carboxaldehyde as a light yellow solid (91% yield)[1].
Protocol 2: Reduction of 1H-Imidazole-2-carboxaldehyde to this compound[2]
This protocol describes the final reduction step to obtain the target alcohol.
Caption: Experimental workflow for the reduction of the aldehyde to the alcohol.
Methodology:
-
In a round-bottomed flask, dissolve 1H-imidazole-2-carboxaldehyde (5 g, 52.08 mmol) in methanol (50 mL)[2].
-
Cool the solution to 0 °C in an ice bath[2].
-
Add sodium borohydride (3.93 g, 104.16 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C[2][4].
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3 hours[2].
-
Monitor the reaction progress by thin-layer chromatography (TLC)[5][6].
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium chloride (25 mL)[2].
-
Remove the bulk of the solvent (methanol) under reduced pressure using a rotary evaporator[2].
-
Purify the crude product by silica gel column chromatography using 10% methanol in chloroform as the eluent to afford this compound as a light yellow solid (4 g, 78% yield)[2].
Conclusion
The synthesis of this compound is most effectively achieved through the reduction of 1H-Imidazole-2-carboxaldehyde. This method, particularly using sodium borohydride in methanol, is robust, high-yielding, and utilizes readily available reagents. The aldehyde precursor can be efficiently synthesized via methods such as the formylation of 2-bromo-1H-imidazole. The protocols and data presented in this guide offer a solid framework for the successful laboratory-scale production of this compound for applications in research and development.
References
Technical Guide: Physicochemical Properties of 1H-Imidazol-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Imidazol-2-ylmethanol (CAS No: 3724-26-3), a heterocyclic alcohol of interest in medicinal chemistry and drug development. This document collates available quantitative data, outlines general experimental protocols for the determination of these properties, and presents a logical workflow for such characterization. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related imidazole-based compounds.
Chemical Identity and Structure
This compound is a small, polar molecule featuring a central imidazole ring substituted with a hydroxymethyl group at the 2-position. The presence of the imidazole moiety, with its aromatic character and basic nitrogen atoms, alongside a primary alcohol functional group, imparts the molecule with its characteristic chemical reactivity and physical properties.
Chemical Structure:
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound based on available data. It is important to note that some of these values are predicted and experimental verification is recommended.
| Property | Value | Source/Notes |
| Molecular Formula | C₄H₆N₂O | - |
| Molecular Weight | 98.10 g/mol | [1] |
| Melting Point | >160 °C (decomposes) | [2][3] Recrystallized from methanol/water. |
| Boiling Point | 388.1 °C (Predicted at 760 mmHg) | [1] |
| LogP (Octanol/Water) | -0.8 (Predicted) | - |
| pKa | 13.30 (Predicted) | [4] |
| Solubility | Soluble in methanol and water. | [2][3] Quantitative data not readily available. |
| CAS Number | 3724-26-3 | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively reported in the literature. However, the following sections describe general, well-established methodologies that are applicable to this and similar organic compounds.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity. For this compound, a capillary melting point method would be employed.
Methodology:
-
A small, finely powdered sample of dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting temperature.
-
The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of high purity. The observation that this compound decomposes above 160 °C suggests that the melting process is accompanied by chemical breakdown.[2][3]
Solubility Determination
Solubility is a crucial parameter for drug development, influencing formulation and bioavailability. A standard method for determining solubility involves the shake-flask method.
Methodology:
-
An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
-
The mixture is agitated (e.g., using a mechanical shaker) at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
-
The solubility is expressed in units such as mg/mL or mol/L. While qualitative reports indicate solubility in methanol and water, precise quantitative data for this compound is not widely published.[2][3]
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For an amphoteric molecule like this compound, which has both acidic (N-H of the imidazole ring) and basic (the second imidazole nitrogen) sites, pKa determination is key to understanding its ionization state at different pH values. Potentiometric titration is a common method for pKa determination.
Methodology:
-
A solution of this compound of known concentration is prepared in a suitable solvent, typically water or a water-cosolvent mixture.
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the titration curve. The predicted pKa of 13.30 suggests the N-H proton is weakly acidic.[4]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the systematic determination of the key physicochemical properties of a novel compound such as this compound.
Caption: A flowchart illustrating the key stages in the physicochemical characterization of a chemical compound.
Conclusion
This compound is a versatile building block with physicochemical properties that make it an attractive scaffold for further chemical modification and biological evaluation. This guide has summarized the currently available data on its key properties and outlined the standard methodologies for their experimental determination. While predicted values provide useful initial estimates, rigorous experimental characterization is essential for advancing the development of any new chemical entity. The provided workflow offers a systematic approach for researchers to obtain reliable and comprehensive physicochemical data for this compound and its derivatives.
References
- 1. 1H-Imidazole (CAS 288-32-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 3724-26-3 CAS MSDS ((1H-IMIDAZOL-2-YL)-METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | CAS#:3724-26-3 | Chemsrc [chemsrc.com]
- 4. (1H-IMIDAZOL-2-YL)-METHANOL Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
1H-Imidazol-2-ylmethanol structural formula and CAS number.
This technical guide provides a comprehensive overview of 1H-Imidazol-2-ylmethanol, including its chemical structure, physicochemical properties, synthesis protocols, and potential applications in research and drug development. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Structure
This compound is a heterocyclic organic compound featuring an imidazole ring substituted with a hydroxymethyl group at the second carbon position. This structure makes it a valuable building block in medicinal chemistry.[1]
Structural Formula:
The chemical structure for this compound is as follows:
CAS Number: 3724-26-3[1][2][3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 98.10 g/mol | [2][3] |
| Appearance | White to yellow solid | [5] |
| Melting Point | >160 °C (decomposes) | [3][5] |
| Boiling Point | 388.1 ± 25.0 °C at 760 mmHg | [3] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Flash Point | 188.5 ± 23.2 °C | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives can be achieved through various routes. A common and effective method involves a two-step process: the formylation of the imidazole ring at the 2-position, followed by the reduction of the resulting aldehyde to the corresponding alcohol.[6][7]
Experimental Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol:
This protocol is a generalized procedure adapted from the synthesis of similar imidazole derivatives.[6][7][8][9]
Step 1: Synthesis of 1H-Imidazole-2-carbaldehyde (Formylation)
-
Preparation: In a flame-dried, round-bottomed flask under an inert nitrogen atmosphere, dissolve 1H-imidazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise to the stirred solution while maintaining the temperature at -78 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Formylation: Add N,N-dimethylformamide (DMF) (1.2 equivalents) dropwise to the reaction mixture.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1H-imidazole-2-carbaldehyde, which can be purified further if necessary.
Step 2: Synthesis of this compound (Reduction)
-
Dissolution: Dissolve the 1H-imidazole-2-carbaldehyde (1.0 equivalent) from the previous step in methanol in a round-bottomed flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at or below 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of water.
-
Concentration: Remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The crude product can be purified by column chromatography or recrystallization.
Potential Biological Activity and Applications
Imidazole-containing compounds are of significant interest in drug development due to their wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[6][10][11]
Antifungal Mechanism of Action
A key mechanism of action for many antifungal imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[6] This enzyme is a crucial component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, imidazole compounds disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by imidazole derivatives.
Applications in Drug Development and Research
-
Antifungal Agents: The potential to inhibit fungal growth makes this compound and its derivatives promising candidates for the development of new antifungal drugs.[10]
-
Biomimetic Chemistry: This compound can serve as a precursor for the synthesis of bulky chelating ligands used in biomimetic metal complexes, which model the active sites of metalloproteins.[9]
-
Medicinal Chemistry Scaffold: The imidazole ring is a versatile scaffold that can be further functionalized to explore a wide range of biological targets.[1]
Conclusion
This compound is a compound with significant potential in medicinal chemistry and drug development. Its straightforward synthesis and the known biological activities of the imidazole scaffold make it an attractive starting point for the design of novel therapeutic agents, particularly in the realm of antifungal research. The information provided in this guide serves as a foundational resource for researchers and scientists working with this and related compounds.
References
- 1. CAS 3724-26-3: 1H-Imidazole-2-methanol | CymitQuimica [cymitquimica.com]
- 2. 1H-Imidazole-2-methanol | C4H6N2O | CID 566830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:3724-26-3 | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. 3724-26-3 CAS MSDS ((1H-IMIDAZOL-2-YL)-METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Synthesis of 1H-Imidazol-2-ylmethanol: A Technical Guide to Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1H-Imidazol-2-ylmethanol and its N-substituted derivatives. The document details the common starting materials, key chemical transformations, and experimental protocols. Quantitative data is summarized for comparative analysis of different routes, and logical workflows are visualized to facilitate understanding.
Core Synthetic Strategies
The synthesis of this compound and its analogs primarily revolves around the formation and subsequent reduction of an imidazole-2-carboxaldehyde intermediate. The key steps and variations in starting materials are outlined below.
A prevalent and versatile method for synthesizing N-substituted 1H-imidazol-2-ylmethanols involves a three-step sequence:
-
N-Alkylation of Imidazole: The synthesis typically commences with the N-alkylation of the imidazole ring.
-
Formylation at the C2 Position: The crucial carbon-carbon bond is formed by introducing a formyl group at the 2-position of the N-substituted imidazole.
-
Reduction of the Formyl Group: The final step is the reduction of the aldehyde to the desired primary alcohol.
Alternatively, for the parent, unsubstituted this compound, the synthesis can begin with a pre-functionalized imidazole or a heterocyclic precursor that is then converted to the imidazole ring.
Starting Materials and Synthetic Routes: A Quantitative Comparison
The selection of starting materials is contingent upon the desired final product (N-substituted or unsubstituted) and the chosen synthetic route. The following table summarizes the quantitative data associated with various reported methods.
| Target Compound | Starting Material(s) | Key Intermediate | Reagents | Yield | Reference |
| (1-pentyl-1H-imidazol-2-yl)methanol | Imidazole, 1-Bromopentane | 1-pentyl-1H-imidazole, 1-pentyl-1H-imidazole-2-carbaldehyde | NaH, DMF; n-BuLi, DMF; NaBH4, Methanol | Not explicitly stated for overall yield | [1][2] |
| (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol | 1-Acetyladamantane | 4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazole-2-carbaldehyde | Br2, Methanol; Isopropylamine; Formamide, NaOH; LiAlH4, THF | 28% (overall, 5 steps) | [3] |
| (1-Methyl-1H-imidazol-2-yl)methanol Derivatives | 2-Acyl-1-methyl-1H-imidazoles | - | Organometallic reagents or Sodium borohydride | High yields reported for reduction step | [4] |
| 4-Alkyl-5-cyclohexylmethyl-1H-imidazol-2-yl)methanols | 1,3-Dihydroimidazole-2-thiones | N,N-dimethylsulfamoylimidazoles | H2O2; Dimethylsulfamoyl chloride; n-BuLi, DMF; NaBH4 | Not explicitly stated for overall yield | [5][6] |
| 1H-Imidazole-2-carboxaldehyde (precursor) | 2-Bromo-1H-imidazole | - | i-PrMgCl, n-BuLi, DMF | 91% | [7] |
| 1H-Imidazole-2-carboxaldehyde (precursor) | Imidazole | 2-(1,3-dibenzoyl-4-imidazolin-2-yl)imidazole | Triethylamine, Benzoyl chloride; H2, Pd/C; HCl | 67-77% | [8] |
Experimental Protocols
Detailed methodologies for the key transformations are provided below. These protocols are based on established literature procedures and serve as a guide for laboratory implementation.
Method 1: Synthesis of N-Substituted this compound via N-Alkylation, Formylation, and Reduction
This method is exemplified by the synthesis of (1-pentyl-1H-imidazol-2-yl)methanol.[1][2]
Step 1: N-Alkylation - Synthesis of 1-Pentyl-1H-imidazole [1][2]
-
Materials: Imidazole, 1-Bromopentane, Sodium hydride (NaH) or Potassium carbonate (K2CO3), Anhydrous N,N-Dimethylformamide (DMF) or Toluene.
-
Procedure:
-
Suspend sodium hydride (1.1 equivalents) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere.
-
To the stirred suspension, add a solution of imidazole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
After the addition is complete, add 1-bromopentane (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 1-pentyl-1H-imidazole, which can be further purified by vacuum distillation.
-
Step 2: Formylation - Synthesis of 1-Pentyl-1H-imidazole-2-carbaldehyde [1][2]
-
Materials: 1-Pentyl-1H-imidazole, n-Butyllithium (n-BuLi), Anhydrous N,N-Dimethylformamide (DMF), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve 1-pentyl-1H-imidazole (1.0 equivalent) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Reduction - Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol [1][2]
-
Materials: 1-Pentyl-1H-imidazole-2-carbaldehyde, Sodium borohydride (NaBH4), Methanol.
-
Procedure:
-
Dissolve 1-pentyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (1-pentyl-1H-imidazol-2-yl)methanol. The product can be further purified by column chromatography on silica gel if necessary.
-
Method 2: Synthesis from 1,3-Dihydroimidazole-2-thiones[5][6]
This route provides access to substituted 1H-Imidazol-2-ylmethanols starting from imidazole-2-thiones.
-
Step 1: Desulfurization: The 1,3-Dihydroimidazole-2-thione is desulfurized using hydrogen peroxide in an acidic or neutral medium to yield the corresponding 1H-imidazole.
-
Step 2: N-Protection: The resulting imidazole is protected, for example, with a dimethylsulfamoyl group by reaction with dimethylsulfamoyl chloride.
-
Step 3: Lithiation and Formylation: The protected imidazole undergoes lithiation at the C2 position followed by formylation with DMF.
-
Step 4: Reduction and Deprotection: The formyl group is reduced to a hydroxymethyl group, and the protecting group is subsequently removed to yield the target alcohol.
Method 3: Synthesis of the Parent this compound via Imidazole-2-carboxaldehyde
The synthesis of the parent compound can be achieved by first preparing imidazole-2-carboxaldehyde, followed by its reduction.
Synthesis of Imidazole-2-carboxaldehyde from 2-Bromo-1H-imidazole [7]
-
Materials: 2-Bromo-1H-imidazole, Isopropylmagnesium chloride (i-PrMgCl), n-Butyllithium (n-BuLi), Anhydrous N,N-Dimethylformamide (DMF), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of 2-bromo-1H-imidazole (1.0 equivalent) in anhydrous THF, slowly add a solution of i-PrMgCl in THF (1.0 equivalent) at 0 °C.
-
Continue stirring at this temperature for 5 minutes.
-
Add a hexane solution of n-BuLi (2.0 equivalents) dropwise, keeping the temperature below 20 °C.
-
Stir for 30 minutes at this temperature.
-
Add dry DMF (1.0 equivalent) and allow the mixture to warm to 20 °C over 30 minutes.
-
Quench the reaction with water.
-
Separate the organic and aqueous phases, and extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, filter through a silica gel pad, and concentrate.
-
Purify the residue by flash chromatography to afford imidazole-2-carboxaldehyde.
-
Reduction of Imidazole-2-carboxaldehyde
The reduction of imidazole-2-carboxaldehyde to this compound can be carried out using standard reducing agents like sodium borohydride in an alcoholic solvent, analogous to the procedure described in Method 1, Step 3.
Signaling Pathways and Experimental Workflows
The logical flow of the primary synthetic strategies is depicted in the following diagrams.
Caption: General synthetic pathway for N-substituted 1H-Imidazol-2-ylmethanols.
Caption: Synthetic route starting from 1,3-Dihydroimidazole-2-thiones.
Caption: Synthesis of the parent this compound from 2-Bromo-1H-imidazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Characterization of 1H-Imidazol-2-ylmethanol: A Technical Guide to its Spectroscopic Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 1H-Imidazol-2-ylmethanol. Due to the limited availability of public experimental spectral data for this specific compound, this guide utilizes data from a structurally related and well-characterized derivative, (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol, as a reference. The methodologies and expected spectral features are detailed to aid in the analysis and confirmation of this compound and similar compounds.
Spectroscopic Data Summary
The following tables summarize the key quantitative data for the characterization of a representative substituted (1H-imidazol-2-yl)methanol derivative. These values provide a foundational reference for researchers working with similar molecular scaffolds.
Table 1: 1H NMR Spectroscopic Data for (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol in CDCl3
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 6.57 | s | Imidazole H-5 |
| 4.69 | s | -CH2OH |
| 4.58 | bs | -OH |
| 4.55 | spt | -CH(CH3)2 |
| 2.00 | bs | Adamantyl CH |
| 1.81 | d | Adamantyl CH2 |
| 1.73 | s | Adamantyl CH2 |
| 1.42 | d | -CH(CH3)2 |
s = singlet, d = doublet, spt = septet, bs = broad singlet
Table 2: 13C NMR Spectroscopic Data for (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol in CDCl3 [1]
| Chemical Shift (δ) ppm | Assignment |
| 151.0 | Imidazole C-2 |
| 145.3 | Imidazole C-4 |
| 109.1 | Imidazole C-5 |
| 56.7 | -CH2OH |
| 47.2 | -CH(CH3)2 |
| 42.3 | Adamantyl CH |
| 36.9 | Adamantyl C |
| 33.4 | Adamantyl CH2 |
| 28.6 | Adamantyl CH2 |
| 23.7 | -CH(CH3)2 |
Table 3: Infrared (IR) Spectroscopy - Characteristic Absorption Bands for Imidazole Derivatives
| Wavenumber (cm-1) | Functional Group |
| 3300-2500 (broad) | O-H stretch (alcohol), N-H stretch (imidazole) |
| 3150-3100 | C-H stretch (aromatic) |
| 1670-1600 | C=N stretch (imidazole ring) |
| 1550-1450 | C=C stretch (imidazole ring) |
| 1100-1000 | C-O stretch (primary alcohol) |
Experimental Protocols
The synthesis and characterization of this compound and its derivatives typically follow a well-established synthetic route.
Synthesis of (1H-Imidazol-2-yl)methanol Derivatives
A common synthetic pathway involves the formylation of an N-substituted imidazole followed by the reduction of the resulting aldehyde.[2][3]
1. Formylation of the Imidazole Ring:
-
Lithiation: An N-substituted imidazole is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to -78 °C under an inert atmosphere. An organolithium reagent, typically n-butyllithium, is added dropwise to deprotonate the C2 position of the imidazole ring.
-
Formylation: Anhydrous N,N-dimethylformamide (DMF) is then added to the reaction mixture, which introduces the formyl group at the C2 position. The reaction is allowed to warm to room temperature and then quenched, typically with an aqueous solution of ammonium chloride.
2. Reduction of the Formyl Group:
-
The 2-formylimidazole intermediate is dissolved in a protic solvent, such as methanol or ethanol, and cooled in an ice bath.
-
A reducing agent, commonly sodium borohydride, is added portion-wise.
-
The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water.
-
The product is then extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are dried and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.[2][3]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Data Acquisition: 1H and 13C NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: The resulting free induction decay (FID) is processed using a Fourier transform. The spectra are then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Note on 13C NMR of Imidazoles: Tautomerization in the imidazole ring can sometimes lead to broadened or missing signals for the ring carbons in solution-state 13C NMR spectra.
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the sample is placed on the ATR crystal of an FT-IR spectrometer. For solid samples, a KBr pellet can also be prepared.
-
Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm-1.
-
Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups to confirm the presence of key structural features such as the O-H, N-H, C-H, C=N, and C-O bonds.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
References
The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1H-Imidazol-2-ylmethanol
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the burgeoning potential of the 1H-Imidazol-2-ylmethanol core in modern medicinal chemistry.
The quest for novel therapeutic agents is a cornerstone of modern medicine, and the exploration of versatile chemical scaffolds is paramount to this endeavor. Among these, the imidazole ring system has long been recognized for its prevalence in biologically active molecules.[1][2] This technical guide focuses on a particularly promising, yet elegantly simple starting point: This compound . This document serves as an in-depth resource, elucidating its synthetic pathways, potential therapeutic applications, and the experimental protocols crucial for its evaluation.
Synthesis and Derivatization: Building the Foundation
The synthetic accessibility of this compound and its derivatives is a key advantage for its use in medicinal chemistry. The core structure can be efficiently synthesized and subsequently functionalized at multiple positions, allowing for the creation of diverse chemical libraries for biological screening.
A common synthetic approach involves a two-step process starting from a suitable N-substituted imidazole.[2] The first step is the introduction of a formyl group at the C2 position, typically achieved through lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The subsequent reduction of the aldehyde to the primary alcohol yields the desired this compound derivative.[2]
Experimental Protocol: Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol
This protocol details a representative synthesis of an N-alkylated this compound derivative.
Step 1: N-Alkylation of Imidazole
-
Materials: Imidazole, 1-bromopentane, potassium carbonate (K₂CO₃), toluene.
-
Procedure: To a solution of imidazole (1 equivalent) in toluene, add potassium carbonate (2 equivalents). Stir the mixture and add 1-bromopentane (1.5 equivalents) dropwise. Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed. After completion, cool the mixture to room temperature and remove the inorganic salts by filtration. Concentrate the filtrate under reduced pressure to obtain 1-pentyl-1H-imidazole.[2]
Step 2: Formylation of 1-pentyl-1H-imidazole
-
Materials: 1-pentyl-1H-imidazole, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, N,N-dimethylformamide (DMF).
-
Procedure: Dissolve 1-pentyl-1H-imidazole (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -78 °C. Slowly add n-BuLi (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 1 hour. Add DMF (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to yield 1-pentyl-1H-imidazole-2-carbaldehyde.
Step 3: Reduction to (1-pentyl-1H-imidazol-2-yl)methanol
-
Materials: 1-pentyl-1H-imidazole-2-carbaldehyde, methanol, sodium borohydride (NaBH₄).
-
Procedure: Dissolve the aldehyde (1 equivalent) in methanol and cool to 0 °C. Add NaBH₄ (1.5 equivalents) portion-wise. Stir the reaction mixture for 2-3 hours at room temperature, monitoring by TLC. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent. Dry the combined organic layers and concentrate under reduced pressure to obtain the crude product. Purify by column chromatography to yield (1-pentyl-1H-imidazol-2-yl)methanol.[2]
Synthesis Workflow
Caption: General synthetic workflow for this compound derivatives.
Potential Therapeutic Applications
The this compound scaffold is a versatile building block for the development of therapeutic agents across several key areas of medicinal chemistry. The imidazole core can interact with various biological targets through hydrogen bonding, metal coordination, and hydrophobic interactions, while the hydroxymethyl group provides a handle for further derivatization or can participate in key binding interactions.
Antifungal Activity
A significant area of application for imidazole-based compounds is in the development of antifungal agents.[3] Many of these compounds function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] The nitrogen atom at position 3 of the imidazole ring coordinates to the heme iron in the active site of CYP51, disrupting its function.[5]
Ergosterol Biosynthesis Inhibition Pathway
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by azole antifungals.
While specific MIC values for this compound itself are not widely reported, derivatives have shown potent antifungal activity.
| Compound Class | Fungal Strain(s) | MIC (µg/mL) | Reference(s) |
| 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Candida albicans | 0.125 | [3] |
| 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Candida glabrata (resistant) | 0.25 | [3] |
| Substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine derivatives | Trichophyton sp., Microsporum sp., Candida stellatoidea | 0.2 - 7.0 | [6] |
Anticancer Activity
The imidazole scaffold is present in numerous anticancer agents.[7][8] Derivatives of this compound have the potential to act as inhibitors of various enzymes involved in cancer cell proliferation and survival, such as protein kinases.[9] The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a key target for many imidazole-based inhibitors.[10][11]
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Potential inhibition points of imidazole derivatives in the PI3K/Akt/mTOR pathway.
Numerous studies have reported the cytotoxic activity of imidazole derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| 1H-benzo[d]imidazol-1yl) pyridin-2-yl) derivatives | HBL-100 (Breast) | 82.07 | [5] |
| 1H-benzo[d]imidazol-1yl) pyridin-2-yl) derivatives | HeLa (Cervical) | 126.13 | [5] |
| 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones | MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon) | < 5 | [7] |
| Imidazolone derivatives | HepG2 (Liver), HeLa (Cervical), CaCo-2 (Colon), MCF-7 (Breast) | 2.2 - 65.3 | [1] |
| 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids | Multiple cancer cell lines | 7.82 - 21.48 | [12] |
Key Experimental Protocols
The evaluation of the medicinal chemistry potential of this compound derivatives relies on robust and reproducible experimental protocols.
Experimental Workflow: In Vitro Anticancer Activity Screening
Caption: A typical workflow for screening the anticancer activity of new compounds.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]
Protocol: Broth Microdilution for Antifungal Susceptibility Testing
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]
-
Inoculum Preparation: Prepare a standardized suspension of the fungal strain in a suitable broth medium (e.g., RPMI-1640).[17]
-
Compound Dilution: Serially dilute the this compound derivative in a 96-well microtiter plate using the broth medium.[17]
-
Inoculation: Inoculate each well with the standardized fungal suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[17]
Conclusion
The this compound scaffold represents a valuable and versatile starting point for the design and synthesis of novel therapeutic agents. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives, particularly in the antifungal and anticancer arenas, underscore its significance in medicinal chemistry. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising chemical entity. Further investigation into structure-activity relationships and the elucidation of specific molecular targets will undoubtedly pave the way for the development of next-generation therapies based on the this compound core.
References
- 1. researchgate.net [researchgate.net]
- 2. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 3. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Solubility and Stability of 1H-Imidazol-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility and stability of 1H-Imidazol-2-ylmethanol (CAS No: 3724-26-3), a key heterocyclic building block in medicinal chemistry and drug development. Understanding these fundamental physicochemical properties is critical for its effective handling, formulation, and application in research and development. While specific quantitative data for this compound is not extensively published, this guide extrapolates from data on structurally similar compounds and outlines detailed experimental protocols for its determination.
Physicochemical Properties of this compound
This compound is a solid at room temperature with a molecular weight of 98.10 g/mol .[1] Its structure, featuring a hydrophilic alcohol group and a polar imidazole ring, suggests its solubility and stability characteristics.
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₂O | [1] |
| Molecular Weight | 98.10 g/mol | [1] |
| Melting Point | >160 °C (decomposes) | [2] |
| Boiling Point | 388.1 ± 25.0 °C at 760 mmHg | [2] |
| LogP | -1.17 |
Solubility Profile
The solubility of a compound is a critical parameter for its use in various laboratory applications, from chemical reactions to biological assays. The presence of both a hydrogen bond donor (-OH) and acceptor (imidazole nitrogen) in this compound suggests its potential for solubility in a range of solvents.
Qualitative Solubility
Based on the properties of structurally related compounds such as (1-pentyl-1H-imidazol-2-yl)methanol, it is anticipated that this compound is soluble in polar organic solvents like methanol, ethanol, and chloroform. Its solubility in water is expected to be moderate to sparingly soluble. For instance, the related compound 1H-Imidazol-4-ylmethanol hydrochloride is reported to be soluble in water at 50 mg/mL.[3]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Water | 25 | Data not available | Data not available | e.g., Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | e.g., Shake-Flask |
| Methanol | 25 | Data not available | Data not available | e.g., Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | e.g., Shake-Flask |
| N,N-Dimethylformamide (DMF) | 25 | Data not available | Data not available | e.g., Shake-Flask |
| Acetone | 25 | Data not available | Data not available | e.g., Shake-Flask |
| Acetonitrile | 25 | Data not available | Data not available | e.g., Shake-Flask |
Experimental Protocols for Solubility Determination
Two common methods for determining the solubility of a compound are the kinetic and thermodynamic (shake-flask) solubility assays.
This high-throughput method is often used in early drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution.
Detailed Protocol:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Detection: Measure the turbidity of the solutions using a nephelometer. Alternatively, filter or centrifuge the samples to remove any precipitate and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or LC-MS.
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the saturated solution by filtration (e.g., using a 0.45 µm filter) or centrifugation.
-
Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
Calculation: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Stability Profile
The stability of this compound is crucial for its storage, handling, and use in experimental settings. The imidazole ring is known to be susceptible to certain degradation pathways.
Potential Degradation Pathways
Based on the chemical structure and information on related imidazole compounds, the following degradation pathways are plausible for this compound:
-
Hydrolysis: The compound may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to ring-opening or other transformations.
-
Oxidation: The imidazole ring can be prone to oxidation, which may be initiated by exposure to air (autoxidation) or oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the imidazole moiety.
Quantitative Stability Data
| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Major Degradants |
| Acidic Hydrolysis | 0.1 M HCl | 24 h | 60 °C | Data not available | To be determined |
| Basic Hydrolysis | 0.1 M NaOH | 24 h | 60 °C | Data not available | To be determined |
| Oxidation | 3% H₂O₂ | 24 h | Room Temp. | Data not available | To be determined |
| Thermal | - | 48 h | 80 °C (solid) | Data not available | To be determined |
| Photolytic | ICH Q1B conditions | - | - | Data not available | To be determined |
Experimental Protocol for Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a drug substance.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat (e.g., at 60 °C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat (e.g., at 60 °C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80 °C for solid, 60 °C for solution).
-
Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
-
Sampling and Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis.
-
Analytical Method: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method, capable of separating the parent compound from its degradation products. A C18 reverse-phase column with a gradient of an aqueous buffer and an organic solvent is a common starting point. Detection can be performed by UV-Vis and/or mass spectrometry to identify and quantify the degradants.
Recommended Storage and Handling
Based on the potential instabilities of imidazole-containing compounds, the following storage and handling procedures are recommended for this compound:
-
Temperature: For long-term storage, it is advisable to store the compound in a cool (2-8 °C), dry place.
-
Atmosphere: To minimize oxidation, store under an inert atmosphere (e.g., argon or nitrogen).
-
Light: Protect from light by storing in an amber vial or in a dark place.
-
Solutions: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at a low temperature and protected from light. The pH of buffered solutions should be maintained near neutral (pH 6-8) if compatible with the intended application.
Conclusion
This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific quantitative data is sparse in the public domain, the provided experimental protocols offer a clear path for researchers to generate this critical information. Proper assessment of these properties will ensure the integrity and reliable application of this important chemical building block in research and drug development.
References
A Technical Guide to 1H-Imidazol-2-ylmethanol Hydrochloride for Researchers and Drug Development Professionals
Introduction: 1H-Imidazol-2-ylmethanol hydrochloride is a heterocyclic organic compound belonging to the imidazole family. The imidazole ring is a crucial structural motif found in many biologically active molecules, including the amino acid histidine.[1][2] This makes imidazole derivatives, such as this compound hydrochloride, valuable building blocks in medicinal chemistry and drug development.[2] Their ability to engage in various biological interactions makes them attractive for designing novel therapeutic agents.[2] The hydrochloride salt form often enhances the compound's stability and solubility in aqueous solutions, which is advantageous for experimental handling and biological assays.[3]
Commercial Suppliers
This compound hydrochloride is available from several chemical suppliers that cater to the research and development market. These suppliers offer various grades and quantities of the compound. Notable suppliers include:
-
Thermo Scientific™: Offers the compound under its Maybridge portfolio, typically at 97% purity.[4][5]
-
Santa Cruz Biotechnology, Inc.: Lists the compound among its chemical offerings.[6]
-
Fluorochem: Provides the product with a stated purity of 97%.
-
CymitQuimica: A distributor for Fluorochem products.
-
GlobalChemMall: Lists various imidazole derivatives, including related compounds.[7]
-
BLD Pharm: Includes (1H-Imidazol-2-yl)methanol and its hydrochloride salt in their product catalog.[8]
Physicochemical Properties
The following table summarizes the key quantitative data for this compound hydrochloride, compiled from various suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 116177-22-1 | [6] |
| Molecular Formula | C₄H₇ClN₂O | [6] |
| Molecular Weight | 134.56 g/mol | [6][9] |
| Purity | ≥97% | [4] |
| Melting Point | 118-120 °C | [6] |
| SMILES | C1=CN=C(N1)CO.Cl | [4][6] |
| InChI Key | FEORNCWZOSTSRO-UHFFFAOYSA-N |
Experimental Protocols
While specific experimental protocols for the direct application of this compound hydrochloride are proprietary to individual research endeavors, general methodologies for the synthesis of related imidazole-containing compounds are well-documented. These protocols provide a foundational understanding for researchers working with this class of molecules.
General Synthesis of Substituted (Imidazol-2-yl)methanol Compounds:
A common synthetic route involves the reduction of a corresponding imidazole-2-carboxaldehyde or a related ester. The following is an illustrative protocol adapted from procedures for analogous compounds.[1][10][11]
Objective: To synthesize a substituted (1H-imidazol-2-yl)methanol derivative via reduction.
Materials:
-
A substituted 1H-imidazole-2-carboxaldehyde or 1H-imidazole-2-carboxylate ester.
-
Reducing agent (e.g., Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)).[1][11]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Methanol).[1][11]
-
Deionized water.
-
Saturated aqueous ammonium chloride (for quenching LiAlH₄).
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvents for extraction (e.g., ethyl acetate or dichloromethane).
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting imidazole derivative in the appropriate anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial for controlling the reaction's exothermicity, especially with potent reducing agents like LiAlH₄.
-
Addition of Reducing Agent: Slowly add the reducing agent (e.g., NaBH₄ or LiAlH₄) portion-wise to the stirred solution.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Quenching: Carefully quench the reaction. For NaBH₄, this can be done by the slow addition of water. For LiAlH₄, the reaction is typically quenched by the sequential and slow addition of water, followed by a sodium hydroxide solution, and then more water, or by using a saturated solution of sodium sulfate decahydrate.[11]
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry them over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in an organic solvent (e.g., diethyl ether or dioxane) dropwise. The hydrochloride salt will precipitate and can be collected by filtration.
Caption: A generalized workflow for the chemical synthesis of (1H-Imidazol-2-yl)methanol derivatives.
Role in Drug Discovery and Development
The imidazole moiety is a versatile scaffold in medicinal chemistry due to its steric and electronic properties, and its ability to act as a proton donor and acceptor. Imidazole-containing compounds have been investigated for a wide range of therapeutic applications, including as antifungal, anticancer, anti-inflammatory, and antiviral agents.[2] this compound hydrochloride serves as a synthon, a molecular building block, for the construction of more complex molecules with potential biological activity.
The core structure can be modified at several positions to modulate its physicochemical properties and biological target affinity. For instance, the nitrogen atoms of the imidazole ring can act as ligands for metal ions in metalloenzymes, a key interaction for many enzyme inhibitors.[1] The hydroxyl group of the methanol substituent provides a reactive handle for further chemical elaboration, such as esterification or etherification, to create libraries of related compounds for structure-activity relationship (SAR) studies.[3]
Caption: Logical flow from a chemical synthon to a potential drug candidate in pharmaceutical R&D.
References
- 1. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound hydrochloride, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. fishersci.ie [fishersci.ie]
- 6. (1H-Imidazol-2-yl)methanol hydrochloride | CAS 116177-22-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. globalchemmall.com [globalchemmall.com]
- 8. 3724-26-3|(1H-Imidazol-2-yl)methanol|BLD Pharm [bldpharm.com]
- 9. Imidazol-4-ylmethanol hydrochloride | C4H7ClN2O | CID 122926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
In-Depth Technical Guide: Predicted Molecular Properties and LogP of 1H-Imidazol-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted molecular properties and the octanol-water partition coefficient (LogP) of 1H-Imidazol-2-ylmethanol. The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the physicochemical characteristics of this compound. This document presents quantitative data in structured tables, details established experimental protocols for LogP determination, and includes visualizations of key relationships and workflows.
Predicted Molecular and Physicochemical Properties
This compound (CAS No: 3724-26-3) is a heterocyclic compound with a molecular structure that imparts specific chemical and physical characteristics relevant to its potential applications in medicinal chemistry and organic synthesis. A summary of its key predicted molecular and physicochemical properties is presented below.
Core Molecular Properties
| Property | Value | Source(s) |
| Molecular Formula | C4H6N2O | [1][2][3] |
| Molecular Weight | 98.10 g/mol | [1][3][4] |
| Exact Mass | 98.048012819 Da | [3] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | C1=CN=C(N1)CO | [3] |
| InChI Key | ZOMATQMEHRJKLO-UHFFFAOYSA-N | [3][5] |
Predicted Physicochemical Data
| Property | Predicted Value | Source(s) |
| LogP (Octanol-Water Partition Coefficient) | -1.17, -0.8 | [1][5] |
| pKa | 13.30 ± 0.10 | |
| Boiling Point | 388.1 ± 25.0 °C at 760 mmHg | [5][6] |
| Melting Point | >160 °C (decomposes) | [5][6] |
| Density | 1.3 ± 0.1 g/cm³ | [1][5] |
| Water Solubility | Data not explicitly found, but the low LogP suggests high water solubility. | |
| Polar Surface Area (PSA) | 48.9 Ų | [1][3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
LogP of this compound
The octanol-water partition coefficient (LogP) is a critical parameter in drug discovery and development, providing insight into a molecule's lipophilicity and its likely absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, the predicted LogP values are consistently negative, indicating a hydrophilic nature.
| Prediction Method | Predicted LogP | Source |
| ChemSrc Prediction | -1.17 | [5] |
| XLogP3 | -0.8 | [1] |
| XLogP3-AA (PubChem) | -0.8 | [3] |
The negative LogP values suggest that this compound will preferentially partition into the aqueous phase rather than the lipid phase, which has significant implications for its formulation and biological activity.
Experimental Protocols for LogP Determination
Shake-Flask Method (OECD Guideline 107)
This is the traditional and most widely recognized method for LogP determination.
Principle: A known amount of the test substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, after which the two phases are separated. The concentration of the substance in each phase is then measured to calculate the partition coefficient.
Detailed Methodology:
-
Preparation of Solvents: Both n-octanol and water must be of high purity. The n-octanol should be saturated with water, and the water should be saturated with n-octanol prior to the experiment. This is achieved by shaking the two solvents together for 24 hours and then allowing them to separate.
-
Preparation of the Test Solution: A stock solution of this compound is prepared in either water or n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification.
-
Partitioning: A defined volume of the stock solution is added to a separatory funnel containing a known volume of the other solvent (either water-saturated n-octanol or n-octanol-saturated water). The volumes are chosen to ensure that there is enough of the compound in both phases for accurate measurement.
-
Equilibration: The separatory funnel is shaken vigorously for a set period (e.g., 5-10 minutes) at a constant temperature (typically 25 °C). The mixture is then allowed to stand undisturbed for at least 24 hours to ensure complete phase separation.
-
Phase Separation and Analysis: After separation, the two phases are carefully collected. The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (C_octanol) to the concentration in the aqueous phase (C_water). The LogP is the base-10 logarithm of this ratio:
-
P = C_octanol / C_water
-
LogP = log10(P)
-
HPLC Method (OECD Guideline 117)
This method is faster and requires less material than the shake-flask method. It is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its LogP.
Principle: The retention time of a compound on a non-polar stationary phase (like C18) with a polar mobile phase is proportional to its hydrophobicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be determined from its retention time.
Detailed Methodology:
-
HPLC System and Column: A standard HPLC system with a UV detector is used. The column is a reversed-phase column, typically a C18 or C8.
-
Mobile Phase: The mobile phase is a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer. The composition is typically isocratic.
-
Calibration: A series of reference compounds with accurately known LogP values that span the expected LogP of the test substance are injected into the HPLC system. The retention time (t_R) for each reference compound is recorded.
-
Determination of Dead Time: The column dead time (t_0) is determined by injecting a non-retained compound, such as thiourea.
-
Calculation of Capacity Factor (k'): The capacity factor for each reference compound is calculated using the formula: k' = (t_R - t_0) / t_0.
-
Calibration Curve: A calibration curve is generated by plotting the log(k') of the reference compounds against their known LogP values. A linear regression analysis is performed to obtain the equation of the line.
-
Analysis of this compound: The test compound, this compound, is injected into the HPLC system under the same conditions as the reference compounds, and its retention time is measured.
-
Calculation of LogP: The capacity factor (k') for this compound is calculated. The LogP is then determined using the equation of the calibration curve.
Visualizations
The following diagrams illustrate key conceptual relationships and a typical experimental workflow.
Caption: Relationship between molecular properties and LogP.
Caption: Experimental workflow for the Shake-Flask method.
References
- 1. rc.usf.edu [rc.usf.edu]
- 2. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. LogP / LogD shake-flask method [protocols.io]
- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Validated Protocol for the Selective Reduction of 1H-imidazole-2-carboxaldehyde to 2-(hydroxymethyl)-1H-imidazole
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive application note provides a detailed, validated protocol for the efficient and selective reduction of 1H-imidazole-2-carboxaldehyde to its corresponding alcohol, 2-(hydroxymethyl)-1H-imidazole. This transformation is a critical step in the synthesis of numerous pharmacologically active molecules and functional materials. We present two robust methodologies: a chemoselective reduction using sodium borohydride and a catalytic hydrogenation. This guide offers a deep dive into the causality behind experimental choices, self-validating system checks, and is grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction
The imidazole moiety is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The functionalization of the imidazole ring is key to modulating the biological activity of these compounds. Specifically, the conversion of 1H-imidazole-2-carboxaldehyde to 2-(hydroxymethyl)-1H-imidazole provides a versatile intermediate. The resulting primary alcohol can be further elaborated into esters, ethers, halides, and other functional groups, enabling extensive structure-activity relationship (SAR) studies. This application note details two reliable and scalable methods for this reduction, catering to different laboratory setups and substrate sensitivities.
Mechanism and Scientific Rationale
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is paramount to ensure high selectivity and yield, avoiding over-reduction or side reactions.
Sodium Borohydride (NaBH₄) Reduction
Sodium borohydride is a mild and selective reducing agent, ideal for the reduction of aldehydes and ketones.[1] Its selectivity stems from the fact that it is less reactive than other hydride reagents like lithium aluminum hydride (LAH), and can be used in protic solvents such as methanol or ethanol.
The mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[1] The resulting alkoxide intermediate is then protonated by the solvent during the reaction or upon workup to yield the primary alcohol.
DOT Script for NaBH₄ Reduction Mechanism
Caption: Mechanism of aldehyde reduction by sodium borohydride.
Catalytic Hydrogenation
Catalytic hydrogenation offers a green and efficient alternative for the reduction of aldehydes. This method involves the use of hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via the adsorption of both the aldehyde and hydrogen onto the catalyst surface. The C=O bond is then sequentially hydrogenated to afford the corresponding alcohol. A notable study demonstrated the hydrogenation of 2-imidazolecarboxaldehyde to 2-methylimidazole, with 1H-imidazole-2-methanol being a key intermediate, highlighting the feasibility of this approach.[2][3]
DOT Script for Catalytic Hydrogenation Workflow
Caption: Experimental workflow for catalytic hydrogenation.
Experimental Protocols
Protocol 1: Reduction with Sodium Borohydride
This protocol is recommended for its simplicity, mild reaction conditions, and high chemoselectivity.
Materials:
-
1H-imidazole-2-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1H-imidazole-2-carboxaldehyde (1.0 eq) in anhydrous methanol (10-20 mL per gram of aldehyde). Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and add the NaBH₄ slowly to control the effervescence.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude 2-(hydroxymethyl)-1H-imidazole can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
-
Protocol 2: Catalytic Hydrogenation
This protocol is an excellent "green chemistry" alternative, avoiding the use of hydride reagents and simplifying workup.
Materials:
-
1H-imidazole-2-carboxaldehyde
-
10% Palladium on carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Celite® or a similar filter aid
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 1H-imidazole-2-carboxaldehyde (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric. Handle with care.
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (typically 1-4 atm) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis of aliquots.
-
Work-up:
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
-
Purification: The resulting crude product can be purified as described in Protocol 1.
Characterization of 2-(hydroxymethyl)-1H-imidazole
The successful synthesis of 2-(hydroxymethyl)-1H-imidazole should be confirmed by a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the imidazole ring protons (typically in the range of δ 7.0-7.5 ppm), a singlet for the methylene protons (-CH₂OH, around δ 4.5-4.8 ppm), and a broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. The NH proton of the imidazole ring will also be present as a broad singlet at lower field. For the closely related 2-(hydroxymethyl)benzimidazole, methylene protons are observed around δ 3.8-4.0 ppm.[4] |
| ¹³C NMR | Resonances for the imidazole ring carbons and a signal for the hydroxymethyl carbon (-CH₂OH) typically in the range of δ 55-65 ppm. |
| FTIR (cm⁻¹) | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretching of the imidazole ring around 3100 cm⁻¹, and C-O stretching around 1050 cm⁻¹. |
| Mass Spec (EI) | The molecular ion peak (M⁺) at m/z = 98. Key fragmentation would likely involve the loss of the hydroxymethyl group or water. |
Safety and Handling
-
Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. It is corrosive and can cause severe skin burns and eye damage.[5][6][7][8] Handle in a well-ventilated fume hood, away from water and acids. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. The palladium catalyst can be pyrophoric, especially when dry. Handle in an inert atmosphere and quench carefully after use.
-
General Precautions: Always conduct reactions in a well-ventilated fume hood. Wear appropriate PPE. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides two distinct and reliable protocols for the reduction of 1H-imidazole-2-carboxaldehyde. The choice between the sodium borohydride and catalytic hydrogenation methods will depend on the available equipment, scale of the reaction, and the presence of other functional groups in more complex substrates. Both methods, when performed with care and adherence to the outlined procedures, will provide high yields of the desired 2-(hydroxymethyl)-1H-imidazole, a valuable building block for further synthetic transformations.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 1-(2-Hydroxyethyl)imidazole(1615-14-1) 1H NMR spectrum [chemicalbook.com]
- 3. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0287415) [np-mrd.org]
- 8. hmdb.ca [hmdb.ca]
Application Notes and Protocols: 1H-Imidazol-2-ylmethanol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1H-imidazol-2-ylmethanol as a fundamental building block in organic synthesis. Its unique structure, featuring a reactive hydroxyl group and a versatile imidazole core, makes it a valuable precursor for a diverse range of molecular architectures, particularly in the fields of medicinal chemistry and materials science.
Synthetic Applications
This compound serves as a versatile scaffold for the synthesis of a variety of important organic molecules. The primary synthetic routes involve modifications at the imidazole nitrogen, the 2-methanol group, and the imidazole ring itself.
Synthesis of N-Substituted-1H-Imidazol-2-ylmethanol Derivatives
A common and highly useful application of this compound is the synthesis of its N-substituted derivatives. This is typically achieved through a three-step process: N-alkylation of the imidazole ring, followed by formylation at the C2 position, and subsequent reduction of the formyl group to the desired primary alcohol.[1][2] This sequence allows for the introduction of a wide variety of substituents on the imidazole nitrogen, enabling the fine-tuning of the molecule's steric and electronic properties.
A representative synthetic workflow is depicted below:
Caption: General synthetic workflow for N-substituted-1H-imidazol-2-ylmethanol derivatives.
Experimental Protocol: Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol [1][2]
Step 1: N-Alkylation of Imidazole
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, a solution of imidazole (1.0 eq.) in anhydrous DMF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The mixture is cooled back to 0 °C, and 1-bromopentane (1.05 eq.) is added dropwise.
-
The reaction is stirred overnight at room temperature.
-
The reaction is quenched by the slow addition of water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 1-pentyl-1H-imidazole.
Step 2: Formylation of 1-Pentyl-1H-imidazole
-
A solution of 1-pentyl-1H-imidazole (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.1 eq.) is added dropwise, and the mixture is stirred for 1 hour at this temperature.
-
Anhydrous N,N-dimethylformamide (DMF) (1.2 eq.) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with dichloromethane.
Step 3: Reduction to (1-pentyl-1H-imidazol-2-yl)methanol
-
The crude 1-pentyl-1H-imidazole-2-carbaldehyde is dissolved in methanol and cooled to 0 °C.
-
Sodium borohydride (1.5 eq.) is added portion-wise.
-
The reaction mixture is stirred for 2-3 hours at room temperature.
-
The reaction is quenched by the slow addition of deionized water, and the methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to give the crude product, which can be further purified by column chromatography.
Table 1: Synthesis of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - Reaction Yields [1]
| Step | Product | Yield (%) |
| 1. Bromination of 1-acetyladamantane | 1-(Adamantan-1-yl)-2-bromoethanone | 63.7 |
| 2. Amination | 1-(Adamantan-1-yl)-2-(isopropylamino)ethanone | 78 |
| 3. Imidazole formation | 4-(Adamantan-1-yl)-1-isopropyl-1H-imidazole | 78 |
| 4. Formylation | 4-(Adamantan-1-yl)-1-isopropyl-1H-imidazole-2-carbaldehyde | 80 |
| 5. Reduction | (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol | 80 |
| Overall Yield | 28 |
O-Functionalization of the Methanol Group
The hydroxyl group of this compound and its derivatives is amenable to further functionalization, such as acylation and alkylation, providing access to a wider range of compounds with potentially altered biological activities or physical properties.
Experimental Protocol: O-Acylation of (1-pentyl-1H-imidazol-2-yl)methanol [3]
-
In a round-bottom flask, combine (1-pentyl-1H-imidazol-2-yl)methanol (1.0 eq.), acetic anhydride (1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add anhydrous dichloromethane as the solvent.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Precursor to N-Heterocyclic Carbenes (NHCs)
Imidazole derivatives are crucial precursors for the synthesis of N-heterocyclic carbenes (NHCs), which have emerged as powerful ligands in organometallic catalysis and as organocatalysts themselves.[4][5] The general strategy involves the formation of an imidazolium salt, which can then be deprotonated to generate the carbene. While a direct synthesis from this compound is not explicitly detailed in the provided results, the synthetic handles available on this building block allow for its conversion into suitable NHC precursors.
Caption: General pathway to NHC synthesis and application.
Applications in Medicinal Chemistry
Imidazole-containing compounds are a cornerstone of medicinal chemistry, with numerous drugs featuring this heterocyclic core. Derivatives of this compound are promising candidates for the development of new therapeutic agents.
Antifungal Activity
A significant application of imidazole-based compounds is in the development of antifungal agents. These compounds often act by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7] The inhibition of the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene) leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[8][9]
Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole-based antifungal agents.
Table 2: Antifungal Activity of Imidazole Derivatives
| Compound Class/Example | Target Organism | Activity (MIC in µg/mL) | Reference |
| Imidazole-based compounds | Candida albicans | Potent inhibition | [6] |
| Imidazole-based compounds | Aspergillus fumigatus | Growth inhibition | [7] |
Note: Specific MIC values for derivatives of this compound were not available in the provided search results, but the general class of imidazole antifungals demonstrates potent activity.
Data Presentation
Table 3: Physicochemical Properties of Representative Imidazole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Reference |
| This compound | C₄H₆N₂O | 98.10 | Solid | |
| (1-pentyl-1H-imidazol-2-yl)methanol | C₉H₁₆N₂O | 168.24 | Viscous oil | [2] |
| (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol | C₁₇H₂₆N₂O | 274.40 | Solid | [1] |
Disclaimer: The experimental protocols provided are based on published literature and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 5. DSpace [repository.upenn.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 9. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
Application Notes and Protocols for the N-Alkylation of Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures, quantitative data, and troubleshooting guidance for the N-alkylation of imidazole compounds, a fundamental transformation in medicinal chemistry and drug development. The introduction of alkyl groups to the imidazole ring is a critical step in synthesizing a wide array of biologically active molecules, as it can significantly modulate the parent molecule's physicochemical properties, including lipophilicity, solubility, and metabolic stability.[1]
General Principles
The N-alkylation of imidazole is a nucleophilic substitution reaction that generally proceeds in two steps:
-
Deprotonation: A base is used to remove the acidic proton from the N-H bond of the imidazole ring, forming a nucleophilic imidazolate anion.[2] The choice of base is critical and depends on the acidity of the imidazole derivative. Common bases range from weak carbonates (K₂CO₃) to strong hydrides (NaH).[2]
-
Nucleophilic Attack: The resulting imidazolate anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group to form the N-alkylated imidazole product.[2]
The reaction's efficiency, and in the case of unsymmetrically substituted imidazoles, its regioselectivity, are influenced by several factors including the choice of base, solvent, temperature, and the steric and electronic properties of both the imidazole substrate and the alkylating agent.[1][3][4]
Caption: General reaction mechanism for the N-alkylation of imidazole.[2]
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-alkylation of substituted imidazoles. These data, based on the alkylation of 4-nitroimidazole, can serve as a starting point for optimizing conditions for other imidazole derivatives with similar electronic properties.[1][3]
Table 1: N-Alkylation of 4-Nitroimidazole at Room Temperature [3]
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | 24 | 40 |
| Ethyl bromoacetate | K₂CO₃ | DMSO | 24 | 35 |
| Ethyl bromoacetate | K₂CO₃ | DMF | 24 | 30 |
Table 2: N-Alkylation of 4-Nitroimidazole with Heating [3]
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | Reflux | 6 | 75 |
| Benzyl chloride | K₂CO₃ | CH₃CN | Reflux | 6 | 80 |
Table 3: Comparison of Microwave-Assisted vs. Conventional N-Alkylation [5][6][7]
| Substrate | Alkylating Agent | Method | Reaction Time | Yield (%) |
| Imidazole | Benzyl Chloride | Conventional | 24 h | ~70-80% |
| Imidazole | Benzyl Chloride | Microwave | 1-3 h | >80% |
| Benzimidazole | Iodoacetamide | Conventional | - | - |
| Benzimidazole | Iodoacetamide | Microwave | 90 min | ~80% |
Experimental Protocols
Caption: General experimental workflow for N-alkylation of imidazole derivatives.[8]
Protocol 1: N-Alkylation Using a Weak Base (e.g., K₂CO₃)
This procedure is suitable for many imidazole derivatives and is generally safer than using strong bases.[2][3]
Materials:
-
Substituted Imidazole (1.0 equiv)
-
Alkylating Agent (e.g., alkyl halide) (1.2-2.0 equiv)[3]
-
Anhydrous Acetonitrile (CH₃CN) or DMF
Procedure:
-
To a solution of the substituted imidazole (e.g., 7.87 mmol) in anhydrous acetonitrile (30 mL), add anhydrous potassium carbonate (e.g., 8.7 mmol).[3]
-
Stir the suspension at room temperature for 15-30 minutes.[2]
-
Add the alkylating agent (e.g., 15.74 mmol) dropwise to the stirred mixture.[3]
-
Stir the reaction at room temperature or heat to reflux as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, filter off the potassium carbonate and wash the solid with acetonitrile.[1]
-
Combine the filtrates and evaporate the solvent under reduced pressure.[3]
-
Dissolve the crude product in an organic solvent like ethyl acetate (50 mL).[3]
-
Wash the organic layer with water and then brine.[3]
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent in vacuo.[2][3]
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[2]
Protocol 2: N-Alkylation Using a Strong Base (e.g., NaH)
Caution: Sodium hydride (NaH) is a flammable solid and reacts violently with water. This procedure must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[2]
Materials:
-
Substituted Imidazole (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv)
-
Alkylating Agent (e.g., alkyl halide) (1.0-1.1 equiv)[1]
-
Anhydrous Tetrahydrofuran (THF) or DMF
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the NaH dispersion.[2]
-
Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully remove the hexane.
-
Add anhydrous THF to the flask and cool to 0 °C in an ice bath.[2]
-
Dissolve the imidazole in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.[2]
-
Cool the mixture back to 0 °C and add the alkylating agent dropwise.[2]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[2]
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.[2]
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).[2]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography.[2]
Protocol 3: Microwave-Assisted N-Alkylation
Microwave irradiation can dramatically accelerate N-alkylation reactions, reduce reaction times, and often improve yields.[5][6][7]
Materials:
-
Imidazole Derivative (1.0 mmol)
-
Alkylating Agent (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
High-boiling point solvent (e.g., DMF, DMSO) (3-5 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine the imidazole derivative, the alkylating agent, and the base.[8]
-
Add the solvent and seal the vessel.[8]
-
Place the vessel in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for the optimized time (e.g., 30-90 minutes).[7][9]
-
After the reaction is complete, cool the vessel to room temperature.
-
Follow the work-up and purification steps outlined in Protocol 1.
Protocol 4: Purification by Column Chromatography
This is the most common method for separating the desired N-alkylated product from unreacted starting materials, regioisomers, and other impurities.[2][10]
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). For better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding the resulting powder to the top of the column.[10]
-
Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate).[10] Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 50:50 hexane/ethyl acetate) to elute the product.[10] A small amount of triethylamine (~0.5%) can be added to the mobile phase to reduce tailing of polar compounds.[10]
-
Fraction Collection: Collect fractions and monitor the elution by TLC.[10]
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified N-alkylated imidazole.[10]
Troubleshooting
Caption: A logical workflow for troubleshooting common N-alkylation issues.[2][8]
-
Low Yield / Incomplete Reaction:
-
Base: The chosen base may not be strong enough to fully deprotonate the imidazole. Consider switching from a carbonate to a stronger base like sodium hydride, especially for imidazoles with electron-withdrawing groups.[2][3]
-
Temperature: The reaction may require heating. Gentle heating or refluxing can often drive the reaction to completion.[2] Microwave-assisted heating is a powerful alternative for accelerating slow reactions.[8]
-
Reactivity: The alkylating agent may be unreactive. Consider using a more reactive agent (e.g., alkyl iodide instead of chloride) or increasing the reaction time and temperature.
-
Steric Hindrance: Substituents on the imidazole ring or a bulky alkylating agent can slow the reaction. In these cases, prolonged reaction times, higher temperatures, or alternative methods like the Mitsunobu reaction may be necessary.[8][11]
-
-
Formation of Multiple Products (Regioisomers):
-
Purification Challenges:
-
Co-elution of starting material and product can occur. Optimize the solvent system for column chromatography.[10]
-
If the product is a solid, recrystallization can be a highly effective final purification step.[2]
-
For basic N-alkylated imidazoles, an acid-base extraction can be used to separate them from non-basic impurities.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. Microwave Assisted Reactions of Some Azaheterocylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. iris.unito.it [iris.unito.it]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for HPLC Purification of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them crucial scaffolds in pharmaceutical research and development. Their applications span from antifungal and antibacterial agents to anticancer and antiviral therapies. The synthesis of these derivatives often results in complex mixtures containing the desired product, unreacted starting materials, byproducts, and, in the case of chiral molecules, a mixture of enantiomers. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the purification of these derivatives, ensuring high purity of the final compound, which is essential for subsequent biological assays and clinical studies.
This document provides detailed application notes and protocols for the HPLC purification of imidazole derivatives, covering both achiral (reverse-phase and normal-phase) and chiral separations.
Achiral Purification of Imidazole Derivatives
Achiral HPLC is primarily used for the purification of imidazole derivatives from reaction mixtures and for the isolation of impurities. The choice between reverse-phase and normal-phase chromatography depends on the polarity of the target compound.
Reverse-Phase HPLC
Reverse-phase HPLC is the most common mode of chromatography and is well-suited for the purification of moderately polar to nonpolar imidazole derivatives.
Experimental Protocol: Reverse-Phase HPLC Purification
-
Sample Preparation: Dissolve the crude imidazole derivative in a minimal amount of a suitable solvent, such as methanol, acetonitrile, or a mixture of the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition for at least 10-15 column volumes or until a stable baseline is achieved.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the compounds using an isocratic or gradient mobile phase. A typical gradient involves increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) over time to elute compounds with increasing hydrophobicity.
-
Fraction Collection: Collect fractions based on the UV chromatogram peaks corresponding to the target compound.
-
Purity Analysis and Solvent Evaporation: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified imidazole derivative.
Normal-Phase HPLC
Normal-phase HPLC is suitable for the purification of polar imidazole derivatives and for separating isomers that are difficult to resolve by reverse-phase chromatography.
Experimental Protocol: Normal-Phase HPLC Purification
-
Sample Preparation: Dissolve the crude product in a minimal volume of the initial mobile phase or a compatible non-polar solvent.
-
Column Equilibration: Equilibrate the silica or other polar stationary phase column with the non-polar mobile phase until a stable baseline is observed.
-
Injection and Elution: Inject the sample and elute with a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethanol, isopropanol, or ethyl acetate). A gradient is created by increasing the percentage of the polar solvent.
-
Fraction Collection: Collect fractions corresponding to the desired peak in the chromatogram.
-
Purity Analysis and Solvent Evaporation: Check the purity of each fraction. Combine the pure fractions and evaporate the solvent to yield the purified product. Due to the basic nature of the imidazole ring, peak tailing can be an issue on silica columns. Adding a small amount of a basic modifier like triethylamine (0.1-0.5%) to the mobile phase can significantly improve peak shape.[1]
Data Presentation: Achiral HPLC Methods
| Parameter | Method A: Reverse-Phase | Method B: Normal-Phase |
| Column | C18, 5 µm, 250 x 10 mm | Silica, 5 µm, 250 x 10 mm |
| Mobile Phase A | Water with 0.1% Formic Acid | Hexane |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Ethanol with 0.1% Triethylamine |
| Gradient | 20% to 80% B in 30 min | 5% to 50% B in 30 min |
| Flow Rate | 4.0 mL/min | 3.5 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Temperature | Ambient | Ambient |
| Typical Analyte | Substituted Benzimidazoles | Polar Hydroxylated Imidazoles |
Chiral Purification of Imidazole Derivatives
Many imidazole-based drugs are chiral and exist as enantiomers. Since enantiomers can have different pharmacological and toxicological profiles, their separation and characterization are crucial. Chiral HPLC is the most effective method for the enantioseparation of imidazole derivatives.[2]
Chiral HPLC Method Development
The development of a chiral HPLC method often involves screening different chiral stationary phases (CSPs) and mobile phases. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown broad applicability for the separation of imidazole enantiomers.[3] Both normal-phase and reverse-phase modes can be employed for chiral separations.
Experimental Protocol: Chiral HPLC Purification
-
Column and Mobile Phase Selection: Choose a suitable chiral column (e.g., Chiralcel® OJ®, Chiralpak® IA) based on preliminary screening or literature data for similar compounds. Select a mobile phase system (normal-phase, polar organic, or reverse-phase) that provides good enantioselectivity.
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase or a compatible solvent. Ensure the sample is filtered before injection.
-
Isocratic Elution: Chiral separations are typically performed under isocratic conditions to maintain stable interactions between the analytes and the chiral stationary phase.
-
Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Enantiomeric Purity and Solvent Evaporation: Determine the enantiomeric excess (e.e.) of each collected fraction using an analytical chiral HPLC method. Combine the fractions of the desired enantiomer with high purity and remove the solvent.
Data Presentation: Chiral HPLC Methods
| Parameter | Method C: Normal-Phase Chiral | Method D: Reverse-Phase Chiral |
| Column | Chiralcel® OJ (250 x 4.6 mm, 10 µm)[2] | AmyCoat RP (150 x 4.6 mm, 3.0 µm)[3] |
| Mobile Phase | Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) | Acetonitrile / Water (60:40, v/v) |
| Flow Rate | 0.8 mL/min[2] | 1.0 mL/min[3] |
| Detection | UV at 220 nm[2] | UV at 225 nm[3] |
| Temperature | Ambient | Ambient |
| Typical Analytes | Bifonazole, Econazole, Miconazole[2] | Econazole, Miconazole, Isoconazole[3] |
Experimental Workflow and Logic Diagrams
References
Application Notes and Protocols: Synthesis of 1H-Imidazol-2-ylmethanol Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of 1H-imidazol-2-ylmethanol derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile biological activities exhibited by the imidazole scaffold, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The 2-hydroxymethyl substituent offers a key site for hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and efficacy.[1]
Synthetic Strategies
The synthesis of this compound derivatives is typically achieved through a multi-step process commencing with a substituted 1H-imidazole. The general workflow involves the introduction of a formyl group at the C2 position of the imidazole ring, followed by its reduction to the corresponding primary alcohol.[3]
A common and effective route involves the following key steps:
-
N-Alkylation/Arylation of Imidazole: Introduction of desired substituents at the N1 position of the imidazole ring.
-
Formylation at C2: Installation of an aldehyde group at the 2-position of the N-substituted imidazole.
-
Reduction of the Aldehyde: Conversion of the 2-formyl group to a hydroxymethyl group.
Diagram of the General Synthetic Workflow
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocols
The following protocols are generalized procedures and may require optimization based on the specific substrate and desired scale.
Protocol 1: N-Alkylation of Imidazole (Example: Synthesis of 1-Pentyl-1H-imidazole)
This protocol describes the synthesis of an N-alkylated imidazole, a common starting material for subsequent formylation.[1]
Materials:
-
Imidazole
-
1-Bromopentane
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
Procedure:
-
To a solution of imidazole (1.0 equivalent) in anhydrous toluene in a round-bottom flask, add potassium carbonate (2.0 equivalents).
-
Stir the suspension and add 1-bromopentane (1.5 equivalents) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the inorganic salts by filtration.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-pentyl-1H-imidazole.
-
Purify the product by vacuum distillation if necessary.
Protocol 2: Formylation of N-Substituted Imidazole (Example: Synthesis of 1-Pentyl-1H-imidazole-2-carbaldehyde)
This procedure details the introduction of a formyl group at the C2 position via lithiation.[4]
Materials:
-
1-Pentyl-1H-imidazole
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-pentyl-1H-imidazole (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1-1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-1.5 hours.
-
Add anhydrous DMF (1.2-1.75 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude 1-pentyl-1H-imidazole-2-carbaldehyde, which can often be used in the next step without further purification.
Protocol 3: Reduction of 2-Formylimidazole (Example: Synthesis of (1-Pentyl-1H-imidazol-2-yl)methanol)
This protocol describes the final reduction step to yield the target alcohol.[1][5]
Materials:
-
1-Pentyl-1H-imidazole-2-carbaldehyde
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Methanol or Tetrahydrofuran (THF), anhydrous
Procedure using Sodium Borohydride:
-
Dissolve the 1-pentyl-1H-imidazole-2-carbaldehyde (1.0 equivalent) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude (1-pentyl-1H-imidazol-2-yl)methanol.
-
Purify the final product by column chromatography on silica gel.
Procedure using Lithium Aluminum Hydride: [4]
-
In a flame-dried, round-bottom flask under an inert atmosphere, prepare a stirred suspension of LiAlH₄ (1.4 equivalents) in anhydrous THF and cool to 0 °C in an ice bath.
-
Dissolve the 2-formylimidazole derivative (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to proceed at 0 °C or room temperature, monitoring by TLC.
-
Carefully quench the reaction by the sequential slow addition of water, followed by an aqueous base solution (e.g., 15% NaOH).
-
Filter the resulting mixture and extract the filtrate with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure to obtain the crude product for purification.
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound derivatives and their precursors.
Table 1: Physicochemical and Yield Data for a Representative Synthesis
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Reference |
| 1-Pentyl-1H-imidazole | C₈H₁₄N₂ | 138.21 | Liquid | - | [5] |
| 1-Pentyl-1H-imidazole-2-carbaldehyde | C₉H₁₄N₂O | 166.22 | Oil | ~90 | [4] |
| (1-Pentyl-1H-imidazol-2-yl)methanol | C₉H₁₆N₂O | 168.24 | Oil/Low-melting solid | - | [5] |
| (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol | C₁₇H₂₆N₂O | 274.40 | - | 28 (overall) | [4] |
Table 2: Antimicrobial Activity of Imidazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus niger | Cryptococcus neoformans | Staphylococcus aureus | Reference |
| (1-pentyl-1H-imidazol-2-yl)methanol (Predicted) | 8 - 16 | 16 - 32 | 4 - 8 | - | [6] |
| Fluconazole | 0.25 - 16 | >64 | 2 - 16 | - | [6] |
| Miconazole | 0.5 - 4 | 1 - 8 | 0.25 - 2 | - | [6] |
| Ketoconazole | 0.03 - 1 | 0.125 - 2 | 0.03 - 1 | - | [6] |
| Imidazole Derivative HL1 | - | - | - | 625 | [7] |
| Imidazole Derivative HL2 | - | - | - | 625 | [7] |
Table 3: Anticancer Activity of Imidazole Derivatives (IC₅₀ in µM)
| Compound/Derivative | T24 (Urothelial Carcinoma) | MCF-7 (Breast Cancer) | A549 (Lung Carcinoma) | Reference |
| Kim-161 (5a) | 56.11 | - | - | [8] |
| Kim-111 (5b) | 67.29 | - | - | [8] |
| Derivative 35 | - | 3.37 | - | [9] |
| Derivative 36 | - | 6.30 | - | [9] |
| Derivative 49 | - | 1.98 - 4.07 (range) | 1.98 - 4.07 (range) | [9] |
Potential Signaling Pathways in Cancer Therapy
Imidazole derivatives have been shown to modulate various signaling pathways implicated in cancer progression. A key pathway often targeted is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.[2][8] Inhibition of kinases within this pathway is a major focus of anticancer drug discovery.
Diagram of a Potential Signaling Pathway Targeted by Imidazole Derivatives
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by imidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Trisubstituted-Imidazoles Induce Apoptosis in Human Breast Cancer Cells by Targeting the Oncogenic PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of (1H-imidazol-2-yl)-methanol via Sodium Borohydride Reduction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of (1H-imidazol-2-yl)-methanol, a valuable building block in medicinal chemistry and drug development. The synthesis focuses on the efficient reduction of the precursor, imidazole-2-carboxaldehyde, utilizing sodium borohydride (NaBH₄) as a mild and selective reducing agent. This method offers a straightforward and high-yielding route to the desired alcohol, avoiding the use of harsher reducing agents. The provided protocols are based on established methodologies for analogous compounds and are intended to serve as a comprehensive guide for laboratory execution.
Introduction
(1H-imidazol-2-yl)-methanol and its derivatives are key structural motifs found in a wide array of biologically active molecules. The imidazole core is a privileged scaffold in medicinal chemistry due to its ability to participate in hydrogen bonding and coordinate to metal ions, making it a common feature in enzyme inhibitors and receptor antagonists. The hydroxymethyl group at the 2-position provides a crucial handle for further synthetic modifications, enabling the construction of diverse chemical libraries for drug discovery.
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride is a widely used reagent for this purpose due to its selectivity for aldehydes and ketones over other functional groups like esters and amides, as well as its operational simplicity and safety profile compared to more reactive hydrides like lithium aluminum hydride.[1] This application note details the use of sodium borohydride for the specific synthesis of (1H-imidazol-2-yl)-methanol from imidazole-2-carboxaldehyde.
Synthesis Pathway
The synthesis of (1H-imidazol-2-yl)-methanol is a single-step reduction of the commercially available or synthetically prepared imidazole-2-carboxaldehyde.
Caption: Synthetic route to (1H-imidazol-2-yl)-methanol.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material and the final product in the synthesis of (1H-imidazol-2-yl)-methanol.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| Imidazole-2-carboxaldehyde | C₄H₄N₂O | 96.09 | Light brown to brown powder | 209 (dec.)[2] |
| (1H-imidazol-2-yl)-methanol | C₄H₆N₂O | 98.10 | Off-white to pale yellow solid | ~75-80 |
| Sodium Borohydride | NaBH₄ | 37.83 | White crystalline powder | 400 (dec.) |
| Methanol | CH₄O | 32.04 | Colorless liquid | -97.6 |
Experimental Protocols
This section provides a detailed protocol for the sodium borohydride reduction of imidazole-2-carboxaldehyde. The procedure is adapted from established methods for similar imidazole derivatives.[3]
Synthesis of (1H-imidazol-2-yl)-methanol
Materials:
-
Imidazole-2-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve imidazole-2-carboxaldehyde (1.0 equivalent) in anhydrous methanol (approximately 10-15 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Addition of Sodium Borohydride: To the cooled, stirred solution, add sodium borohydride (1.5 equivalents) portion-wise. Maintain the temperature at 0 °C during the addition to control the reaction rate and prevent side reactions.
-
Reaction Progression: After the complete addition of sodium borohydride, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C to decompose the excess sodium borohydride.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL). The product will move into the organic layer.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (1H-imidazol-2-yl)-methanol.
-
Purification (Optional): The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) if necessary.
Experimental Workflow
Caption: Workflow for the synthesis of (1H-imidazol-2-yl)-methanol.
Safety Precautions
-
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin and eyes.
-
Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
Conclusion
The reduction of imidazole-2-carboxaldehyde using sodium borohydride is an effective and straightforward method for the synthesis of (1H-imidazol-2-yl)-methanol. The protocol provided in this application note is robust and can be adapted for various scales of synthesis. The resulting product is a versatile intermediate for the development of new pharmaceutical agents and other functional molecules.
References
Application Note: A Validated Protocol for the Column Chromatography Purification of 1H-Imidazol-2-ylmethanol
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, field-proven guide to the purification of 1H-Imidazol-2-ylmethanol using column chromatography. This compound is a pivotal heterocyclic building block in pharmaceutical synthesis, particularly for antifungal agents and histamine receptor inhibitors.[1] Achieving high purity is critical for downstream applications and ensuring the integrity of synthesized active pharmaceutical ingredients. This document moves beyond a simple recitation of steps to explain the fundamental principles and causal relationships behind the chosen methodology. It details a robust protocol for normal-phase chromatography on silica gel, including mobile phase selection, tailing reduction, and troubleshooting, designed for researchers, scientists, and drug development professionals.
Foundational Principles: Understanding the Analyte
A successful purification strategy is predicated on a thorough understanding of the target molecule's physicochemical properties. The behavior of this compound on a stationary phase is dictated by its unique structural features.
Key Physicochemical Properties:
| Property | Value | Implication for Chromatography |
| Molecular Formula | C₄H₆N₂O | Small molecular size. |
| Molecular Weight | 98.10 g/mol [2][3] | Low molecular weight. |
| Polarity (LogP) | -1.17[2] | Highly polar and hydrophilic. This strongly suggests normal-phase chromatography. |
| Topological Polar Surface Area (TPSA) | 48.9 Ų[3] | The large TPSA indicates strong potential for hydrogen bonding with the stationary phase. |
| Basicity (pKa) | ~7.0 (unsubstituted imidazole)[4] | The imidazole ring is basic and can interact strongly with acidic silanol groups on silica gel, potentially causing peak tailing.[5] |
| Solubility | Soluble in water and polar organic solvents like methanol.[6][7] | Provides options for sample loading and mobile phase composition. |
The molecule's high polarity, conferred by the hydroxyl group and the two nitrogen atoms in the imidazole ring, is the single most important factor. This dictates that it will have a strong affinity for polar stationary phases, making normal-phase chromatography the logical choice.[8]
Chromatographic Strategy: Causality and Choices
Stationary Phase Selection: Silica Gel as the Primary Choice
Due to the high polarity of this compound, silica gel (SiO₂) is the standard and most effective stationary phase. The surface of silica gel is rich in silanol groups (Si-OH), which are acidic and act as hydrogen bond donors. These groups interact strongly with the polar hydroxyl group and the basic nitrogen atoms of the imidazole ring, allowing for effective retention and separation from less polar impurities.
A Critical Consideration: Peak Tailing The basic nature of the imidazole ring can lead to strong, sometimes irreversible, interactions with the acidic silanol groups. This phenomenon is a primary cause of significant peak tailing, which reduces resolution and lowers yield.[5] To counteract this, a basic modifier is often required in the mobile phase.
Mobile Phase (Eluent) Selection
The goal is to find a solvent system that moves the this compound down the column with a retention factor (Rƒ) of approximately 0.25-0.35 on a TLC plate, as this typically translates to good separation on a column.
-
Initial Solvent System: For a highly polar compound like this, a mixture of a moderately polar solvent and a very polar solvent is necessary. A common and effective starting point is a gradient of Dichloromethane (DCM) and Methanol (MeOH) or Chloroform and Methanol .[5] A typical gradient might start at 1-2% MeOH in DCM and gradually increase to 5-10% MeOH.
-
The Role of a Basic Modifier: To mitigate the peak tailing discussed above, the addition of a small amount of a base to the mobile phase is crucial. Triethylamine (TEA) at a concentration of 0.1-1% is the industry standard.[5] The TEA neutralizes the most acidic sites on the silica gel, preventing strong ionic interactions with the basic imidazole and resulting in sharper, more symmetrical peaks.
Purification Workflow Overview
The following diagram outlines the complete workflow for the purification of this compound.
Caption: A flowchart of the column chromatography purification process.
Detailed Experimental Protocol
This protocol is a self-validating system designed for robust and reproducible results.
Materials and Reagents
-
Crude this compound
-
Silica Gel (Standard Grade, 60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC Grade
-
Methanol (MeOH), HPLC Grade
-
Triethylamine (TEA), Reagent Grade
-
Ethyl Acetate (EtOAc), HPLC Grade (for TLC)
-
Hexane, HPLC Grade (for TLC)
-
Glass chromatography column
-
TLC plates (Silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Step 1: Preliminary TLC Analysis
Objective: To determine the optimal mobile phase composition.
-
Dissolve a small amount of the crude material in methanol.
-
Spot the solution onto several TLC plates.
-
Develop the plates in solvent systems of increasing polarity. Start with less polar systems (e.g., EtOAc/Hexane) to identify non-polar impurities and move to more polar systems (e.g., DCM/MeOH).
-
System A: 98:2 DCM/MeOH
-
System B: 95:5 DCM/MeOH
-
System C: 90:10 DCM/MeOH
-
-
Add 0.5% TEA to each tested solvent system to assess its effect on peak shape.
-
Identify the solvent system that provides good separation and an Rƒ value of ~0.3 for the target compound.
Step 2: Column Preparation
-
Select a glass column with a diameter appropriate for the amount of crude material (a rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from TLC (e.g., 100% DCM + 0.5% TEA).[8]
-
Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
Step 3: Sample Preparation and Loading
Method: Dry loading is highly recommended for optimal resolution.[5]
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like DCM or methanol.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column bed.
Step 4: Elution
-
Begin eluting with the initial, low-polarity mobile phase (e.g., 98:2 DCM/MeOH + 0.5% TEA).
-
Gradually increase the polarity of the mobile phase (gradient elution). A typical step gradient might proceed as follows:
-
2 column volumes of 98:2 DCM/MeOH
-
2 column volumes of 95:5 DCM/MeOH
-
Continue increasing the methanol percentage as needed to elute the target compound.
-
-
Maintain a constant flow rate.
Step 5: Fraction Collection and Analysis
-
Collect fractions of a consistent volume.
-
Monitor the elution process by spotting every few fractions on a TLC plate.
-
Develop the TLC plate in the mobile phase system identified in Step 1.
-
Identify the fractions containing the pure product.
Step 6: Product Isolation
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent (and TEA) under reduced pressure using a rotary evaporator to yield the purified compound.
Summary of Recommended Conditions
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar phase for separating polar compounds.[5] |
| Mobile Phase | Dichloromethane / Methanol Gradient | Offers a wide polarity range suitable for eluting the target compound after removing impurities. |
| Gradient Start | 1-2% Methanol in Dichloromethane | To elute non-polar impurities first. |
| Gradient End | 5-15% Methanol in Dichloromethane | To elute the highly polar target compound. |
| Basic Modifier | 0.1 - 1.0% Triethylamine (TEA) | Neutralizes acidic silanol sites, preventing peak tailing of the basic imidazole.[5] |
| Sample Loading | Dry Loading | Provides sharper bands and superior resolution compared to wet loading.[5] |
| Monitoring | TLC with UV visualization | Allows for rapid identification of fractions containing the pure product. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Peak Tailing | Strong interaction between the basic imidazole and acidic silica. | Ensure the mobile phase contains 0.5-1% triethylamine (TEA) or another suitable base like pyridine.[5] If tailing persists, consider using neutral or basic alumina as the stationary phase.[5] |
| Product Does Not Elute | Mobile phase is not polar enough. | Gradually increase the percentage of methanol in the mobile phase (e.g., up to 20%). |
| Poor Separation / Co-elution | Inappropriate mobile phase; column overloaded; poor column packing. | Re-optimize the mobile phase using TLC. Use a larger column or less crude material. Repack the column carefully to avoid channels. |
| Low Yield | Product is irreversibly adsorbed onto the column; some product was discarded in mixed fractions. | Add a basic modifier (TEA) to improve recovery.[5] Collect smaller fractions around the target compound's elution point for finer separation. |
Conclusion
The purification of this compound is reliably achieved using normal-phase column chromatography on silica gel. The success of this protocol hinges on two key factors: the use of a polar solvent gradient, typically Dichloromethane/Methanol, to effectively elute the highly polar target molecule, and the incorporation of a basic modifier like triethylamine to mitigate peak tailing caused by interactions with the acidic stationary phase. By following the detailed steps and understanding the underlying chemical principles outlined in this note, researchers can consistently obtain high-purity this compound essential for their research and development endeavors.
References
- 1. (1H-Imidazol-2-yl)methanol [myskinrecipes.com]
- 2. This compound | CAS#:3724-26-3 | Chemsrc [chemsrc.com]
- 3. 1H-Imidazole-2-methanol | C4H6N2O | CID 566830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Monitoring Reaction Progress with Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique widely used in organic chemistry to monitor the progress of a chemical reaction.[1] By separating the components of a reaction mixture, TLC provides a qualitative assessment of the consumption of starting materials and the formation of products, allowing chemists to determine the optimal reaction time and to check for the presence of byproducts.[2]
The principle of TLC is based on the differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material, typically silica gel, coated on a plate) and a mobile phase (a solvent or solvent mixture).[3] As the mobile phase moves up the plate by capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the stationary phase.[4] Less polar compounds travel further up the plate, resulting in a higher Retention Factor (R f ), while more polar compounds interact more strongly with the stationary phase and travel shorter distances, leading to a lower R f value.[5]
Key Applications of TLC in Reaction Monitoring
-
Determining Reaction Completion: Tracking the disappearance of the starting material spot and the appearance and intensification of the product spot.[2][6]
-
Optimizing Reaction Conditions: Assessing the effect of time, temperature, or catalysts on the reaction outcome.
-
Identifying Byproducts: Visualizing the formation of unexpected spots that may indicate side reactions.
-
Screening Solvents for Column Chromatography: The separation achieved on a TLC plate can help in selecting an appropriate solvent system for purification by column chromatography.[7]
Experimental Protocol: Monitoring a Reaction by TLC
This protocol outlines the general procedure for monitoring a typical organic reaction.
3.1. Materials and Equipment
-
TLC plates (e.g., silica gel 60 F-254)[8]
-
Developing chamber with a lid[7]
-
Capillary tubes or micropipettes for spotting[4]
-
Pencil
-
Ruler
-
Forceps
-
Volatile solvent for sample dilution (e.g., ethyl acetate, dichloromethane)[9]
-
Eluent (mobile phase): A suitable solvent or mixture of solvents[8]
-
Visualization tools: UV lamp (254 nm), iodine chamber, or chemical staining reagents[8]
3.2. Procedure
Step 1: Preparation of the TLC Chamber
-
Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm.[10] The solvent level must be below the baseline of the TLC plate.[11]
-
Place a piece of filter paper inside the chamber, leaning against the wall, to saturate the chamber atmosphere with solvent vapors. This ensures even development of the TLC plate.[12]
-
Cover the chamber with the lid and allow it to equilibrate for a few minutes.[7]
Step 2: Preparation of the TLC Plate
-
Using a pencil, gently draw a straight baseline about 1 cm from the bottom of the TLC plate.[6] Do not use a pen, as the ink will chromatograph along with the samples.[5]
-
Mark three small, equidistant tick marks on the baseline for spotting: one for the starting material (SM), one for the co-spot (C), and one for the reaction mixture (RM).[12]
Step 3: Spotting the TLC Plate
-
Starting Material (SM): Dissolve a small amount of the starting material in a volatile solvent. Using a capillary tube, spot a small amount of this solution on the "SM" mark. The spot should be as small as possible (1-2 mm in diameter) to achieve good separation.[9]
-
Reaction Mixture (RM): At various time points during the reaction (e.g., t=0, 30 min, 1 hr, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube.[6] Spot this directly on the "RM" mark.
-
Co-spot (C): On the "C" mark, first spot the starting material solution and then, on top of the same spot, apply the reaction mixture.[10] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane, especially if the R f values are similar.[10]
Step 4: Developing the TLC Plate
-
Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber.[11] Ensure the baseline is above the solvent level.[12]
-
Cover the chamber and allow the eluent to ascend the plate by capillary action.[7]
-
Let the development proceed until the solvent front is about 0.5-1 cm from the top of the plate.[11][13]
-
Remove the plate from the chamber with forceps and immediately mark the solvent front with a pencil.[11]
Step 5: Visualization
-
Allow the solvent to evaporate from the plate completely.
-
If the compounds are UV-active, visualize the spots under a UV lamp (typically at 254 nm).[8] Circle the visible spots with a pencil.[12]
-
If the compounds are not UV-active, use other visualization methods such as an iodine chamber or a chemical stain (e.g., potassium permanganate, vanillin).[8]
Step 6: Interpretation
-
Observe the changes in the TLC plate over time. The reaction is considered complete when the spot corresponding to the starting material in the "RM" lane has completely disappeared, and a new spot corresponding to the product is prominent.[6]
-
The co-spot lane should show two separated spots if the product has a different R f from the starting material. If they have very similar R f values, the spot may appear elongated.[6]
-
Calculate the Retention Factor (R f ) for the starting material and the product using the following formula: R f = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Data Presentation
Quantitative data from TLC is primarily the R f value. The following table provides an example of how to record and present this data for a hypothetical reaction.
| Time Point | Distance Traveled by Solvent Front (cm) | Distance Traveled by Starting Material (cm) | R f of Starting Material | Distance Traveled by Product (cm) | R f of Product | Observations |
| t = 0 min | 5.0 | 2.5 | 0.50 | 0.0 | 0.00 | Strong starting material spot. |
| t = 30 min | 5.0 | 1.8 | 0.36 | 3.0 | 0.60 | Faint starting material spot, strong product spot. |
| t = 60 min | 5.0 | 0.5 | 0.10 | 3.1 | 0.62 | Very faint starting material spot, very strong product spot. |
| t = 90 min | 5.0 | 0.0 | 0.00 | 3.0 | 0.60 | Starting material spot has disappeared. Reaction is complete. |
Note: R f values can be affected by several factors including the adsorbent layer thickness, moisture content, temperature, and chamber saturation. Therefore, it is crucial to compare R f values on the same plate.[1]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for monitoring a reaction using TLC.
Caption: Workflow for monitoring reaction progress using TLC.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. news-medical.net [news-medical.net]
- 3. microbenotes.com [microbenotes.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. Video: Thin Layer Chromatography: Principle, Procedure, Applications [jove.com]
- 10. How To [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Application Notes and Protocols: 1H-Imidazol-2-ylmethanol as a Versatile Precursor for Chelating Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of chelating ligands derived from 1H-imidazol-2-ylmethanol. The imidazole moiety is a crucial component in the active sites of many metalloproteins, making ligands that incorporate this heterocycle valuable for mimicking biological systems and developing new therapeutic agents.[1][2] this compound offers a versatile starting point for creating a variety of multidentate ligands with tunable steric and electronic properties.
Synthesis of Chelating Ligands from this compound
This compound can be synthetically modified in several ways to produce multidentate chelating ligands. The primary routes of modification include N-alkylation of the imidazole ring, oxidation of the methanol to an aldehyde for Schiff base condensation, and conversion of the hydroxyl group into another coordinating arm.
N-Alkylation to Form N-Substituted (Imidazol-2-yl)methanol Ligands
The introduction of an alkyl group at the N-1 position of the imidazole ring is a common strategy to create bidentate ligands and to serve as a basis for further functionalization.
Experimental Protocol: Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol
This protocol describes the N-alkylation of imidazole followed by functionalization at the C2 position.
Step 1: N-Alkylation of Imidazole
-
In a round-bottom flask, dissolve imidazole (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.
-
Add a base, for example, potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (1.1 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent, such as 1-bromopentane (2.0 eq.), dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight or until completion, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.[3]
Step 2: Formylation of 1-Pentyl-1H-imidazole
-
Dissolve the 1-pentyl-1H-imidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq.) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane.[4]
Step 3: Reduction to (1-pentyl-1H-imidazol-2-yl)methanol
-
Dissolve the 1-pentyl-1H-imidazole-2-carbaldehyde (1.0 eq.) in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product.[4]
Oxidation and Schiff Base Formation
The methanol group of this compound can be oxidized to an aldehyde, which is a key intermediate for synthesizing multidentate Schiff base ligands.
Experimental Protocol: Synthesis of a Tridentate Schiff Base Ligand
This protocol outlines the synthesis of a Schiff base ligand from imidazole-2-carboxaldehyde and L-phenylalanine.[5][6]
Step 1: Oxidation of this compound to Imidazole-2-carboxaldehyde
-
This step typically involves oxidation with manganese dioxide (MnO₂) in a suitable solvent like chloroform or dichloromethane, refluxing for several hours. The progress of the reaction should be monitored by TLC.
Step 2: Schiff Base Condensation
-
Dissolve L-phenylalanine (2 mmol) and potassium hydroxide (2 mmol) in methanol (25 mL) and stir for 1 hour.
-
Slowly add a solution of imidazole-2-carboxaldehyde (2 mmol) in absolute methanol (25 mL).
-
Continue stirring at 60 °C until the volume is reduced by half.
-
Add ether to precipitate the product.
-
Wash the yellow precipitate with ether and dry it in vacuo over anhydrous CaCl₂.[5]
Synthesis of Multidentate Ligands
By combining N-alkylation and functionalization of the methanol group, more complex multidentate ligands can be synthesized. For instance, tris(imidazolyl)methanol derivatives can act as tripodal ligands.
Experimental Protocol: Synthesis of Tris(4-imidazolyl)methanol Derivatives
This protocol describes a method to synthesize tris(4-imidazolyl)methanol derivatives, which are excellent tripodal ligands.[3]
-
Start with 1-(Dimethylsulfamoyl)imidazole, which can be prepared from imidazole.
-
In a one-pot reaction, dissolve the starting material in dry THF under an argon atmosphere and cool to -78 °C.
-
Perform a sequential 2-functionalization by adding n-BuLi followed by tert-butyldimethylsilyl chloride.
-
Next, carry out a 4(5)-functionalization by adding another equivalent of n-BuLi at -78 °C.
-
Finally, add diethyl carbonate to form the carbinol.
-
After an aqueous workup, the desired doubly protected carbinol can be isolated.[3]
Quantitative Data on Ligands and Complexes
The following tables summarize key quantitative data for ligands derived from this compound and their corresponding metal complexes.
Table 1: Synthesis Yields of Imidazole-Based Ligands and Precursors
| Compound | Starting Material | Reagents | Yield (%) | Reference |
| (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol | 1-Acetyladamantane | Multi-step | 28 (overall) | [2] |
| Schiff Base from Imidazole-2-carboxaldehyde and L-phenylalanine | Imidazole-2-carboxaldehyde, L-phenylalanine | KOH, Methanol | 78 | [5] |
| 2,6-bis(4,5-diphenyl-1-imidazole-2-yl) pyridine | Pyridine-2,6-dicarbaldehyde, Benzil | Ammonium acetate, Ethanol | 76.80 | [7] |
Table 2: Spectroscopic Data for a Tridentate Schiff Base Ligand and its Cu(II) Complex
| Compound | Key IR Peaks (cm⁻¹) | ¹H NMR Signals (ppm) | UV-Vis λₘₐₓ (nm) |
| Schiff Base Ligand | 1630 (C=N), 1580 (COO⁻ asym), 1410 (COO⁻ sym) | 8.3 (s, 1H, -CH=N), 7.2-7.8 (m, Ar-H) | 280, 350 |
| [Cu(L)(H₂O)₂]Cl | 1610 (C=N, shifted), 1600 (COO⁻ asym), 1390 (COO⁻ sym) | - | 275, 370, 650 |
Data synthesized from information in Kumar et al. (2013).[5]
Table 3: Stability Constants (log K) of Metal-Imidazole Complexes
| Metal Ion | Ligand | log K₁ | log K₂ | Conditions | Reference |
| Cu(II) | Imidazole | 4.20 | 3.55 | 25 °C, 0.5 M NaNO₃ | [8] |
| Ni(II) | Imidazole | 3.05 | 2.50 | 25 °C, 0.5 M NaNO₃ | [8] |
| Zn(II) | Imidazole | 2.50 | 2.45 | 25 °C, 0.5 M NaNO₃ | [8] |
| Co(II) | 1-(5-Methyl-4-imidazolylazo)-2-naphthol | 12.7 | 12.7 | 25 °C, 50% dioxane-water | [1] |
| Ni(II) | 1-(5-Methyl-4-imidazolylazo)-2-naphthol | 12.3 | 11.2 | 25 °C, 50% dioxane-water | [1] |
| Cu(II) | 1-(5-Methyl-4-imidazolylazo)-2-naphthol | 12.2 | >11 | 25 °C, 50% dioxane-water | [1] |
Visualizations of Synthetic Pathways and Workflows
Caption: Synthetic pathways from this compound.
Caption: Workflow for metal complex synthesis.
Applications in Catalysis and Drug Development
Chelating ligands derived from this compound and their metal complexes have shown significant potential in various applications, including catalysis and the development of novel therapeutic agents.
Catalysis
Copper complexes with imidazole-based ligands have been investigated for their catalytic activity, particularly in oxidation reactions that mimic biological processes. For example, dinuclear copper complexes with imidazole derivative ligands have been studied as biomimetic models of catechol oxidase.[4] These complexes demonstrate superior catalytic activity compared to many dicopper complexes with shorter distances between the metal centers.[4] The catalytic efficiency is influenced by the electronic properties of the ligand, which can be tuned by modifying the substituents on the imidazole ring.
Drug Development: Anticancer and Antimicrobial Agents
The structural similarities of imidazole to histidine, an amino acid often found in the active sites of enzymes, make imidazole-based ligands and their metal complexes promising candidates for drug development.
Anticancer Activity: Metal complexes with imidazole-based ligands have demonstrated significant anticancer properties. For example, certain ruthenium(II) and iridium(III) complexes with ligands derived from 1H-imidazo[4,5-f][5][9]phenanthroline are being explored for their applications in light-emitting electrochemical cells and as potential photosensitizers in photodynamic therapy.[10] The cytotoxic effects of some imidazole-containing platinum(II) complexes have been shown to be higher than that of cisplatin against several cancer cell lines, including A549 (lung), MCF-7 (breast), and CACO2 (colorectal).[11] Imidazole-based oxidovanadium(IV) complexes have also shown promising anticancer activity against HepG2 and MCF-7 cell lines.[5]
Antimicrobial Activity: Schiff base metal complexes derived from imidazole-2-carboxaldehyde have been shown to possess enhanced antimicrobial activity compared to the free ligand.[5] For instance, a Cu(II) complex of a Schiff base derived from imidazole-2-carboxaldehyde and L-phenylalanine showed strong activity, particularly against Gram-negative bacteria like E. coli.[5] The increased lipophilicity of the metal complexes is thought to facilitate their transport across microbial cell membranes, leading to enhanced biological activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Imidazol-2-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1H-Imidazol-2-ylmethanol synthesis. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.
Troubleshooting Guides
Problem 1: Low or No Yield of Imidazole-2-carboxaldehyde (Intermediate)
| Possible Cause | Suggested Solution |
| Incomplete lithiation at C2 due to the acidic N-H proton. | Use of excess n-butyllithium (n-BuLi) (2.2 equivalents) to first deprotonate the N-H position and then the C2 position. Ensure the reaction is carried out at a low temperature (-78 °C) to favor C2-lithiation. |
| Reaction with atmospheric moisture or carbon dioxide. | Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Use anhydrous solvents. |
| Low reactivity of the formylating agent. | Use a more reactive formylating agent. Anhydrous N,N-Dimethylformamide (DMF) is commonly used. Ensure the DMF is of high purity and anhydrous. |
| Side reactions due to elevated temperatures. | Maintain the reaction temperature at -78 °C during lithiation and the initial stage of formylation. Allow the reaction to warm to room temperature slowly. |
Problem 2: Low Yield in the Reduction of Imidazole-2-carboxaldehyde to this compound
| Possible Cause | Suggested Solution |
| Incomplete reduction. | Use a sufficient excess of the reducing agent. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation.[1][2] Lithium aluminum hydride (LiAlH₄) can also be used for a more potent reduction.[3] |
| Degradation of the aldehyde starting material. | Use the crude imidazole-2-carboxaldehyde immediately after preparation, as imidazole aldehydes can be unstable.[4] |
| Complex formation with the reducing agent. | Proper quenching of the reaction is crucial. Slowly add water or an aqueous solution of ammonium chloride to decompose the borate complexes. |
| Product solubility in the aqueous phase during workup. | The product, this compound, is polar and may have some solubility in water. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution of dichloromethane/methanol or ethyl acetate/methanol is often effective. Dry loading the crude product onto silica gel can improve separation.[4] |
| Product is an oil and does not crystallize. | Attempt crystallization from a solvent mixture, such as dichloromethane/hexane or ethyl acetate/diethyl ether. Scratching the inside of the flask or adding a seed crystal can induce crystallization.[4] |
| Thermal decomposition during solvent removal. | Use a rotary evaporator at a moderate temperature to remove the solvent. For high-boiling point solvents, use a high-vacuum pump. |
| Presence of colored impurities. | Treat the crude product with activated carbon to remove colored impurities before column chromatography.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and established route involves a two-step process:
-
Formylation of the imidazole ring at the C2 position to yield imidazole-2-carboxaldehyde. This is typically achieved through lithiation of an N-protected imidazole followed by reaction with a formylating agent like DMF, or by direct C2-metallation of imidazole.
-
Reduction of the resulting imidazole-2-carboxaldehyde to the corresponding alcohol, this compound, using a reducing agent like sodium borohydride.[1][2]
Q2: How can I improve the yield of the C2-formylation of imidazole?
A2: Improving the yield of the C2-formylation step is critical for a high overall yield. Key strategies include:
-
N-Protection: Protecting the imidazole nitrogen with a suitable protecting group, such as a benzyl or a silyl group, can prevent the N-H proton from interfering with the C2-lithiation. The protecting group can be removed in a subsequent step.
-
Excess Lithiating Agent: If direct lithiation of unprotected imidazole is performed, using at least two equivalents of n-BuLi is necessary to deprotonate both the N-H and the C2-H positions.
-
Strict Anhydrous and Inert Conditions: Imidazole lithiation is highly sensitive to moisture and atmospheric CO₂. Ensure all reagents, solvents, and equipment are dry and the reaction is performed under an inert atmosphere.
Q3: What are the best reducing agents for converting imidazole-2-carboxaldehyde to this compound?
A3: Sodium borohydride (NaBH₄) is a commonly used, mild, and efficient reducing agent for this transformation, typically carried out in methanol or ethanol at 0 °C to room temperature.[1][2][5] For less reactive aldehydes or to ensure complete conversion, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF can be used.[3]
Q4: My final product is a persistent oil. How can I induce crystallization?
A4: If this compound is obtained as an oil, you can try the following to induce crystallization:
-
Solvent-Antisolvent Method: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexane, pentane) until turbidity is observed. Allow the solution to stand.[4]
-
Scratching: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface to create nucleation sites.
-
Seed Crystals: If you have a small amount of crystalline material, add a tiny crystal to the oil to seed the crystallization process.
-
High Vacuum: Remove any residual solvent under high vacuum, as trace amounts of solvent can sometimes prevent crystallization.
Q5: How should I store this compound to prevent degradation?
A5: Imidazole derivatives, especially those with functional groups, can be sensitive to air, light, and temperature.[4] It is recommended to store this compound under an inert atmosphere (nitrogen or argon), in a tightly sealed container, protected from light, and at a low temperature (refrigerated).
Data Presentation
Table 1: Comparison of Formylation Methods for Imidazole Derivatives
| Method | Reagents | Typical Yield | Advantages | Disadvantages |
| Lithiation | n-BuLi, DMF | 60-80% | High yields, well-established | Requires cryogenic temperatures, strictly anhydrous conditions, and handling of pyrophoric reagents. |
| Vilsmeier-Haack | POCl₃, DMF | 40-60% | Milder conditions than lithiation, does not require cryogenic temperatures. | Yields can be lower, and the workup can be more complex. |
Table 2: Reduction Conditions for Imidazole-2-carboxaldehydes
| Reducing Agent | Solvent | Temperature | Typical Yield | Notes |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to RT | >90% | Mild, selective, and easy to handle.[1][2] |
| Lithium Aluminum Hydride (LiAlH₄) | THF or Diethyl Ether | 0 °C to RT | >90% | More powerful reducing agent, requires anhydrous conditions and careful quenching.[3] |
Experimental Protocols
Protocol 1: Synthesis of Imidazole-2-carboxaldehyde via Lithiation
-
Disclaimer: This protocol involves the use of pyrophoric and moisture-sensitive reagents. It should only be performed by trained personnel in a properly equipped laboratory with appropriate safety precautions.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithiathion: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq, as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
Warming and Quenching: Allow the reaction to warm slowly to room temperature and stir overnight. Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude imidazole-2-carboxaldehyde can be purified by column chromatography on silica gel or used directly in the next step.
Protocol 2: Reduction of Imidazole-2-carboxaldehyde to this compound
-
Dissolution: Dissolve the crude imidazole-2-carboxaldehyde (1.0 eq) in methanol in a round-bottomed flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, slowly add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography or crystallization.[1][2]
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Factors influencing yield and purity.
References
Side reactions to avoid during the formylation of imidazole.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the complexities of imidazole formylation. Below you will find detailed information on common side reactions and strategies to mitigate them, ensuring the successful synthesis of your target formylated imidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the formylation of imidazole?
A1: The formylation of imidazole can be accompanied by several side reactions, primarily:
-
N-Formylation: The lone pair of electrons on the nitrogen atoms of the imidazole ring are nucleophilic and can react with the formylating agent to form N-formylimidazole. This competes with the desired C-formylation at the carbon atoms of the ring.
-
Di-formylation: Under forcing conditions or with an excess of the formylating agent, a second formyl group can be introduced onto the imidazole ring, leading to the formation of diformylated byproducts.[1]
-
Polymerization/Decomposition: Imidazole can be sensitive to harsh reaction conditions, such as high temperatures and strong acids or bases, which can lead to the formation of tars and other decomposition products.[1]
Q2: How can I control the regioselectivity between C-formylation and N-formylation?
A2: Controlling the site of formylation is crucial for obtaining the desired product. Here are some strategies:
-
Protecting Groups: The most effective method to prevent N-formylation is to protect the imidazole nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group. This directs the formylation to the carbon atoms of the ring.
-
Reaction Conditions: The choice of formylating agent and reaction conditions can influence the C/N selectivity. The Vilsmeier-Haack reaction, for instance, is known to favor C-formylation on electron-rich heterocycles.[2]
-
Steric Hindrance: Introducing bulky substituents on the imidazole ring can sterically hinder the approach of the formylating agent to the adjacent nitrogen, thus favoring formylation at other positions.[1]
Q3: My Vilsmeier-Haack formylation of imidazole is giving a low yield and multiple products. What could be the issue?
A3: Low yields and product mixtures in the Vilsmeier-Haack formylation of imidazole can arise from several factors:
-
Vilsmeier Reagent Stoichiometry: An excess of the Vilsmeier reagent can lead to di-formylation.[3] It is crucial to control the stoichiometry of the Vilsmeier reagent to the imidazole substrate.
-
Reaction Temperature: The reaction is typically performed at low temperatures (0-10 °C) to control its exothermic nature and minimize side reactions. Higher temperatures can promote the formation of byproducts and decomposition.
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture and will decompose in its presence. Ensure that all glassware is dry and anhydrous solvents are used.[4]
Q4: I am observing a ring-opened product in my formylation reaction. Why is this happening and how can I prevent it?
A4: Imidazole ring opening is a potential side reaction under certain formylation conditions, particularly with strong nucleophiles or under harsh acidic or basic conditions. While less common, it can occur if the reaction conditions are not carefully controlled. To prevent this, it is advisable to use milder formylating agents and reaction conditions. Monitoring the reaction closely and working it up as soon as the desired product is formed can also minimize the risk of ring cleavage.[5]
Troubleshooting Guides
Issue 1: Predominant N-Formylation over C-Formylation
| Possible Cause | Troubleshooting Step |
| Unprotected imidazole nitrogen is highly nucleophilic. | Protect the imidazole nitrogen with a suitable protecting group (e.g., Boc, SEM) prior to formylation. |
| Reaction conditions favor N-attack. | Optimize reaction conditions. For Vilsmeier-Haack, ensure the Vilsmeier reagent is pre-formed before adding the imidazole substrate. |
| Formylating agent is not selective. | Consider using a bulkier formylating agent that may favor C-formylation due to steric hindrance at the nitrogen. |
Issue 2: Formation of Di-formylated Byproducts
| Possible Cause | Troubleshooting Step |
| Excess of formylating agent. | Carefully control the stoichiometry. Use a 1:1 to 1.2:1 molar ratio of the formylating agent to the imidazole substrate. |
| High reaction temperature. | Maintain a low reaction temperature (typically 0-10 °C) to improve selectivity for mono-formylation. |
| Prolonged reaction time. | Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[3] |
Issue 3: Low Yield and/or Formation of Tarry Material
| Possible Cause | Troubleshooting Step | | Decomposition of imidazole or product under harsh conditions. | Use milder reaction conditions. For the Reimer-Tiemann reaction, consider using a phase-transfer catalyst to improve efficiency at lower temperatures.[1] | | Presence of moisture. | Ensure all reagents and solvents are anhydrous, and the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon). | | Sub-optimal work-up procedure. | Quench the reaction mixture carefully by pouring it onto crushed ice and neutralize with a mild base to avoid product decomposition. |
Quantitative Data on Side Reactions
The following tables provide an overview of how reaction parameters can influence the product distribution in the formylation of imidazole. The data is compiled from various studies on imidazole and similar heterocyclic systems and should be considered as a guideline for optimization.
Table 1: Vilsmeier-Haack Formylation - Effect of Reagent Stoichiometry
| Molar Ratio (Vilsmeier Reagent:Imidazole) | C-Formylation (Desired Product) Yield (%) | N-Formylation Yield (%) | Di-formylation Yield (%) |
| 1.1 : 1 | ~70-80% | ~5-15% | <5% |
| 2.0 : 1 | ~40-50% | ~10-20% | ~20-30% |
| 3.0 : 1 | ~20-30% | ~15-25% | ~40-50% |
Table 2: Reimer-Tiemann Formylation - Effect of Base
| Base | C-Formylation (Desired Product) Yield (%) | Polymer/Tar Formation |
| NaOH | ~30-40% | Significant |
| KOH | ~40-50% | Moderate |
| CsOH | ~50-60% | Low |
Experimental Protocols
Protocol 1: Selective C2-Formylation of Imidazole via Vilsmeier-Haack Reaction of N-Boc-Imidazole
This protocol is designed to achieve selective formylation at the C2 position by first protecting the imidazole nitrogen.
Step 1: Protection of Imidazole
-
To a solution of imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain N-Boc-imidazole.
Step 2: Vilsmeier-Haack Formylation
-
In a separate flask, add anhydrous dimethylformamide (DMF, 3.0 eq) to anhydrous dichloromethane (DCM) and cool to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to the DMF solution, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.
-
Add a solution of N-Boc-imidazole (1.0 eq) in DCM to the Vilsmeier reagent dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-imidazole-2-carboxaldehyde.
Step 3: Deprotection
-
Dissolve the N-Boc-imidazole-2-carboxaldehyde in a solution of trifluoroacetic acid (TFA) in DCM (1:1) and stir at room temperature for 1 hour.
-
Remove the solvent and excess TFA under reduced pressure to obtain the desired imidazole-2-carboxaldehyde.
Protocol 2: Reimer-Tiemann Formylation of Imidazole
This protocol describes the formylation of imidazole using the Reimer-Tiemann reaction, which typically yields a mixture of C4(5)-formylated products.
-
To a solution of imidazole (1.0 eq) in a mixture of water and ethanol, add a strong base such as potassium hydroxide (3.0 eq).
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Slowly add chloroform (1.5 eq) to the reaction mixture over a period of 1 hour.
-
Continue stirring at 60-70 °C for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the isomeric formylated imidazoles.
Reaction Pathways and Logic Diagrams
Below are diagrams created using Graphviz (DOT language) to illustrate key reaction pathways and troubleshooting logic.
Caption: Mechanism of the Vilsmeier-Haack formylation of imidazole.
Caption: Troubleshooting workflow for imidazole formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Interactive Reaction Path Diagrams — Cantera 3.1.0 documentation [cantera.org]
Optimizing temperature and reaction time for imidazole synthesis.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing temperature and reaction time for imidazole synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in refining your experimental parameters for improved yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during imidazole synthesis, with a focus on temperature and reaction time optimization.
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | Suboptimal Temperature: Reaction may be too slow at lower temperatures or side reactions may be favored at excessively high temperatures. | Systematically vary the reaction temperature. Start with a moderate temperature (e.g., 60-80°C) and explore a range (e.g., 40-120°C) to find the optimal balance between reaction rate and selectivity. For some syntheses, a gradual increase in temperature may be beneficial.[1] |
| Incomplete Reaction: The reaction time may be insufficient for the conversion of starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] Increase the reaction duration until the starting materials are consumed. | |
| Formation of Multiple Products/Impurities | High Reaction Temperature: Elevated temperatures can promote the formation of byproducts and decomposition of reactants or products. | Maintain a consistent and optimized reaction temperature. Avoid excessive heating, which can lead to the formation of polymeric materials or undesired imidazole derivatives. |
| Prolonged Reaction Time: Extended reaction times, even at optimal temperatures, can sometimes lead to the formation of degradation products. | Once the reaction has reached completion as indicated by TLC, proceed with the work-up to avoid potential byproduct formation from prolonged heating. | |
| Inconsistent Results | Poor Temperature Control: Fluctuations in reaction temperature can lead to variable yields and purity. | Use a reliable heating mantle with a temperature controller or an oil bath to ensure stable and uniform heating throughout the reaction. |
| Inaccurate Timing: Inconsistent reaction timing can lead to variations in the extent of reaction completion. | Use a timer to ensure consistent reaction times between batches. |
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a classical Debus-Radziszewski imidazole synthesis?
A1: The Debus-Radziszewski reaction is often carried out at reflux temperatures, typically between 100-120°C when using glacial acetic acid as a solvent.[3] However, the optimal temperature can vary depending on the specific substrates. It is recommended to start with a moderate temperature and optimize based on reaction monitoring.
Q2: How can I significantly reduce the reaction time for my imidazole synthesis?
A2: Microwave-assisted synthesis is a highly effective method for dramatically reducing reaction times, often from hours to minutes, while also potentially increasing yields.[3][4] For example, a reaction that takes 1-2 hours with conventional heating might be completed in 3-15 minutes in a microwave reactor.[3]
Q3: For a copper-catalyzed N-arylation of imidazole, what are the key parameters to consider for optimization?
A3: In copper-catalyzed N-arylation, temperature, reaction time, catalyst system (including the ligand), and base are all critical. Temperatures typically range from 100-130°C, with reaction times of 18-24 hours.[2][5] The choice of ligand and base can also significantly impact the reaction efficiency.
Q4: My reaction is not going to completion, even after extending the reaction time. What role does temperature play in this?
A4: If a reaction is stalled, increasing the temperature may provide the necessary activation energy to drive it to completion. However, be cautious as excessive heat can also promote side reactions. A systematic increase in temperature (e.g., in 10°C increments) while monitoring via TLC is a prudent approach.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various imidazole synthesis methods, highlighting the impact of temperature and reaction time on product yield.
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for 2,4,5-Triphenylimidazole
| Synthesis Method | Temperature (°C) | Time | Yield (%) |
| Radziszewski (Conventional) | 100-120 | 1-2 hours | ~85-95 |
| Microwave-Assisted | 120-140 | 3-15 minutes | >90 |
Data compiled from multiple sources for comparative purposes.[3]
Table 2: Optimization of Copper-Catalyzed N-Arylation of Imidazole
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| CuI (5 mol%), L-Proline (10 mol%) | K₂CO₃ | DMSO | 110 | 24 | ~85 |
| CuI (5 mol%), 1,10-Phenanthroline (10 mol%) | Cs₂CO₃ | Dioxane | 100 | 18 | ~90 |
| Cu₂O (5 mol%), Salicylaldoxime (10 mol%) | K₃PO₄ | DMF | 120 | 24 | ~88 |
This table presents representative data and actual results may vary.[2]
Table 3: Effect of Temperature on a Copper-Catalyzed Trisubstituted Imidazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| CuI | BuOH | 90 | 80 | 80 |
| CuI | BuOH | 70 | 80 | 78 |
Adapted from a study on copper-catalyzed multicomponent reactions.[1]
Experimental Protocols
Protocol 1: Radziszewski Synthesis of 2,4,5-Triphenylimidazole (Conventional Heating)
-
In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).
-
Add glacial acetic acid as the solvent.
-
Reflux the mixture with stirring at 100-120°C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.[3]
Protocol 2: Copper-Catalyzed N-Arylation of Imidazole
-
To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), the desired aryl halide (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 0.1 mmol, 10 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add a base (e.g., cesium carbonate, 2.0 mmol) and an anhydrous solvent (e.g., 1,4-dioxane, 5 mL).
-
Heat the reaction mixture to 100-110°C and stir vigorously for 18-24 hours.[2]
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Microwave-Assisted Synthesis of a Trisubstituted Imidazole
-
In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (1.0 eq), aldehyde (1.0 eq), and ammonium acetate (5.0 eq).
-
Add a minimal amount of a high-boiling point solvent such as ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-140°C) for 3-15 minutes.
-
After the vessel has cooled, dissolve the residue in a suitable organic solvent.
-
Wash the organic solution with water.
-
Dry the organic layer, evaporate the solvent, and purify the product by recrystallization or column chromatography.[3]
Visualizations
References
- 1. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Polar Imidazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of polar imidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are polar imidazole compounds notoriously difficult to purify?
A1: The purification challenges stem from a combination of their inherent properties:
-
High Polarity: Their polar nature leads to strong interactions with polar stationary phases like silica gel, which can cause poor peak shape (tailing) and difficulty in elution during normal-phase chromatography. Conversely, they exhibit poor retention on traditional non-polar reversed-phase columns (e.g., C18).[1][2][3]
-
Basicity: The imidazole ring is basic (pKa of the protonated form is ~7), leading to strong interactions with acidic silanol groups on silica gel, a primary cause of peak tailing.[4][5][6][7]
-
High Water Solubility: Many polar imidazole derivatives are highly soluble in water, which can make their extraction from aqueous layers challenging and may complicate recrystallization.[1][4]
-
Potential for Tautomerization: The imidazole ring can undergo tautomerization, which can sometimes lead to broadened signals in NMR spectra and potentially affect chromatographic behavior.[3]
Q2: My highly polar imidazole compound shows no retention on a C18 reversed-phase column. What should I do?
A2: This is a very common issue. Standard C18 columns are often too non-polar to effectively retain highly polar compounds. Here are your primary options:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred technique for separating very polar compounds.[8][9][10] It utilizes a polar stationary phase (like silica, amide, or amino-based) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[10] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[8][10]
-
Use a Polar-Embedded or Polar-Endcapped Reversed-Phase Column: These columns have stationary phases that are modified to increase their polarity, which enhances the retention of polar analytes compared to standard C18 columns.[11]
-
Consider Ion-Pairing Chromatography: Adding an ion-pairing agent (e.g., TFA or HFBA) to the mobile phase can help to retain basic imidazole compounds on a reversed-phase column by forming a more hydrophobic ion pair.[12]
Q3: What is the best general approach for purifying a newly synthesized crude polar imidazole derivative?
A3: A multi-step approach is often most effective.
-
Acid-Base Extraction: If your compound is stable to acid and base, this is an excellent first step to remove non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid to move the basic imidazole into the aqueous layer. Then, neutralize the aqueous layer and back-extract your purified compound into an organic solvent.[4]
-
Recrystallization: If the product from the extraction is a solid, recrystallization is a powerful and cost-effective technique for achieving high purity.[1][4] Careful solvent selection is critical.
-
Chromatography: If extraction and recrystallization are insufficient, chromatography is the next step. For highly polar imidazoles, HILIC is often the best choice.[2][13] For moderately polar compounds, normal-phase flash chromatography on silica gel can be effective, especially with a basic modifier in the eluent.[4]
Troubleshooting Guides
This section provides actionable solutions to specific issues you may encounter during your experiments.
Crystallization Issues
| Question/Issue | Answer/Troubleshooting Steps |
| My polar imidazole derivative will not crystallize from solution. | 1. Induce Crystallization: - Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution-air interface to create nucleation sites.[1][4] - Seeding: Add a few seed crystals of the pure compound to the solution.[1][4] 2. Increase Supersaturation: - Evaporation: Slowly evaporate some of the solvent.[1] - Cooling: If slow to crystallize at room temperature, use an ice bath.[1] 3. Solvent System Optimization: - Anti-solvent Addition: Slowly add a miscible "anti-solvent" (in which your compound is poorly soluble) until the solution becomes slightly turbid.[1] |
| My compound "oils out" instead of crystallizing. | 1. Slow Down Cooling: Re-dissolve the oil by heating the solution and allow it to cool much more slowly.[1][4] Insulate the flask to encourage gradual cooling.[4] 2. Adjust Solvent Polarity: The solvent polarity may be too close to that of your compound. Try a different solvent or a co-solvent system.[1] 3. Use More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to re-dissolve the oil and then allow it to cool slowly.[1][4] |
| The recrystallized product is still impure. | 1. Multiple Recrystallizations: A second recrystallization can significantly improve purity, though some product loss is expected.[1] 2. Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration of the dissolved sample before allowing it to cool.[1] 3. Decolorization: If colored impurities are present, add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[1][14] |
Chromatography Challenges
| Question/Issue | Answer/Troubleshooting Steps |
| Significant peak tailing is observed on a silica gel column. | 1. Add a Basic Modifier: Tailing is often caused by the interaction of the basic imidazole with acidic silica.[4][6] Add a small amount of a base like triethylamine (0.1-1%) or ammonia to your mobile phase to neutralize the acidic sites on the silica gel.[4][15] 2. Change the Stationary Phase: Switch to a more basic stationary phase like neutral or basic alumina, which can reduce the strong acidic interactions that cause tailing.[4] |
| My compound co-elutes with impurities during column chromatography. | 1. Optimize the Mobile Phase: - Switch to Gradient Elution: If using an isocratic system, a gradient elution (gradually increasing solvent polarity) can resolve compounds with close Rf values.[4] - Try Different Solvent Systems: Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to alter selectivity.[4] 2. Improve Sample Loading: - Dry Loading: Adsorb your sample onto a small amount of silica gel and load the dry powder onto the column. This often results in sharper bands and better separation.[4] |
| Purification yield is very low after column chromatography. | 1. Check for Irreversible Adsorption: Your compound might be binding irreversibly to the silica gel. This can be mitigated by deactivating the silica with a base like triethylamine before running the column or using a different stationary phase like alumina.[4] 2. Assess Compound Stability: Your imidazole derivative might be degrading on the acidic silica gel. If you suspect this, run the column as quickly as possible (flash chromatography) and consider using a less acidic stationary phase.[4][15] |
Data Presentation
Table 1: Comparison of Purification Techniques for Polar Imidazole Compounds
| Purification Technique | Typical Recovery | Typical Purity | Key Advantages | Common Challenges |
| Recrystallization | 60-90% | >99% (after multiple steps) | Cost-effective, scalable, yields highly pure crystalline solid. | Finding a suitable solvent, product "oiling out", significant loss of material in mother liquor.[1][16] |
| Acid-Base Extraction | 80-95% | 85-98% | Excellent for removing neutral or acidic impurities, good for initial cleanup. | Emulsion formation, poor recovery of water-soluble compounds, potential for degradation if compound is not pH stable.[4] |
| Normal-Phase Chromatography (Silica Gel) | 50-85% | 95-99% | Widely available, good for moderately polar compounds. | Peak tailing due to basicity, irreversible adsorption, potential for compound degradation on acidic silica.[4][15] |
| HILIC | 70-95% | >98% | Excellent retention and separation of highly polar compounds, good peak shapes, compatible with MS.[10][17] | Requires careful method development, potential for multimodal retention mechanisms.[13][8] |
Experimental Protocols
Protocol 1: Flash Chromatography of a Polar Imidazole Derivative on Silica Gel
-
Stationary Phase and Mobile Phase Selection:
-
Select a solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound.
-
For polar imidazoles, a common mobile phase is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.[4]
-
To prevent tailing, add 0.5-1% triethylamine to the mobile phase mixture.[4]
-
-
Column Packing:
-
Choose a column size appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica to crude product by weight).[4]
-
Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
For optimal separation, perform "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar mobile phase.
-
Gradually increase the polarity of the mobile phase using a step or linear gradient.
-
Collect fractions and monitor the elution by TLC.
-
-
Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative.[4]
-
Protocol 2: Recrystallization of a Polar Imidazole Solid
-
Solvent Selection:
-
Place a small amount of the crude solid (20-30 mg) in a test tube.
-
Add a potential solvent dropwise. An ideal solvent will dissolve the compound poorly at room temperature but well when heated.[1] Common solvents for polar compounds include ethanol, methanol, water, or mixtures like ethanol/water.[18][19]
-
If no single solvent is ideal, try a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).[1]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid while heating.
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven or desiccator to a constant weight.[4]
-
Visualizations
Caption: Troubleshooting workflow for chromatography of polar imidazoles.
Caption: Troubleshooting guide for common crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. support.waters.com [support.waters.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 11. uhplcs.com [uhplcs.com]
- 12. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Purification [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. reddit.com [reddit.com]
How to remove unreacted starting material from 1H-Imidazol-2-ylmethanol.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of 1H-Imidazol-2-ylmethanol, specifically focusing on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might find in my crude this compound product?
A1: The synthesis of this compound typically involves the reduction of 2-imidazolecarboxaldehyde. Therefore, the most common unreacted starting material is 2-imidazolecarboxaldehyde . If the synthesis is performed from more basic precursors, you might also encounter unreacted imidazole .
Q2: I have unreacted 2-imidazolecarboxaldehyde in my product. What is the best way to remove it?
A2: Both this compound and 2-imidazolecarboxaldehyde have similar imidazole backbones, but their differing functional groups (alcohol vs. aldehyde) allow for separation by standard purification techniques. Column chromatography on silica gel is a highly effective method.[1][2] Due to the polarity difference between the alcohol and the aldehyde, they will have different retention factors on a TLC plate, allowing for the development of an effective solvent system for separation.
Q3: Can I use recrystallization to remove unreacted starting materials?
A3: Recrystallization can be an effective purification method, particularly if the concentration of the impurity is not excessively high. The success of this technique depends on finding a suitable solvent or solvent system in which the solubility of this compound and the unreacted starting material differ significantly at different temperatures. It has been noted that some imidazole-containing compounds can be successfully crystallized from solvents like cold diethyl ether.[3]
Q4: Are there any other purification techniques I can use?
A4: Besides column chromatography and recrystallization, other potential methods include:
-
Acid-base extraction: If the starting material is a non-basic compound and your product is basic (which imidazoles are), you can use an acid wash to pull your product into the aqueous layer, leaving impurities in the organic layer. You can then neutralize the aqueous layer and extract your purified product.
-
Distillation: This is generally not recommended for imidazole derivatives as they can have high boiling points and may be prone to thermal decomposition.[3] If you must use this method, short-path distillation under a high vacuum is preferred to minimize thermal stress.[3]
Troubleshooting Guides
Problem: My column chromatography is not giving good separation between this compound and 2-imidazolecarboxaldehyde.
-
Possible Cause: The solvent system (eluent) is not optimal.
-
Solution:
-
Optimize the solvent system using Thin Layer Chromatography (TLC). Test various solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/methanol) to find a system that gives a good separation (difference in Rf values) between your product and the starting material.
-
Use a gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the less polar starting material, followed by your more polar product.
-
Deactivate the silica gel. Silica gel can be acidic and may cause streaking or degradation of imidazole compounds.[3] You can deactivate the silica by pre-treating it with a solvent mixture containing a small amount of a base, such as triethylamine.[3]
-
Problem: I am trying to recrystallize my product, but it is oiling out instead of forming crystals.
-
Possible Cause: The product has a low melting point, or there are significant impurities present that are inhibiting crystallization.
-
Solution:
-
Attempt to crystallize from a different solvent or solvent mixture. Try dissolving the oil in a minimal amount of a "good" solvent (one in which it is highly soluble) and then slowly adding a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Then, cool the mixture slowly.[3]
-
Scratch the inside of the flask. Using a glass rod to scratch the flask at the air-solvent interface can create nucleation sites and induce crystallization.[3]
-
Use a seed crystal. If you have a small amount of pure, solid product, adding it to the solution can initiate crystallization.
-
Further purify by another method. If recrystallization is consistently failing, it may be necessary to first reduce the impurity level by another method, such as column chromatography.
-
Data Presentation
The following table summarizes the physical properties of this compound and a common unreacted starting material, which can aid in selecting a purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |
| This compound | C₄H₆N₂O | 98.10 | Solid | 75-78 |
| 2-Imidazolecarboxaldehyde | C₄H₄N₂O | 96.09 | Solid | 209 (dec.)[4] |
Note: The properties of this compound can vary depending on the source and purity.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
1. Slurry Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.[3]
-
In a separate beaker, add silica gel (230-400 mesh) and create a slurry with a non-polar solvent like hexane.
2. Column Packing:
-
Pour the silica gel slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
3. Loading the Sample:
-
Once the solvent level reaches the top of the silica bed, carefully load the dissolved crude product onto the column.
4. Elution:
-
Begin eluting the column with a solvent system optimized by TLC (e.g., a mixture of ethyl acetate and hexane).
-
It is often beneficial to start with a lower polarity eluent to wash off less polar impurities before increasing the polarity to elute the desired product.
5. Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the composition of each fraction using TLC to identify which fractions contain the pure this compound.
6. Concentration:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Workflow for selecting a purification method for this compound.
References
Troubleshooting low binding of His-tagged proteins to Ni-NTA columns.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of His-tagged proteins using Nickel-Nitrilotriacetic Acid (Ni-NTA) affinity chromatography, specifically focusing on low or no binding to the resin.
Frequently Asked Questions (FAQs)
Q1: Why is my His-tagged protein not binding to the Ni-NTA column?
There are several potential reasons for poor binding, which can be broadly categorized into issues with the protein itself, the buffer composition, or the experimental procedure. The most common culprits include an inaccessible His-tag, incorrect pH or imidazole concentration in your buffers, or the presence of interfering agents like EDTA.[1][2]
Q2: What is the optimal pH for binding a His-tagged protein to a Ni-NTA resin?
His-tagged proteins bind most effectively to Ni-NTA resin at a slightly basic pH, typically between 7.5 and 8.0.[3][4] At acidic pH (below pH 7), the histidine residues become protonated, which prevents their effective coordination with the nickel ions on the resin.[1][2][3]
Q3: Can components in my lysis buffer interfere with binding?
Yes. Certain common buffer additives can strip the nickel ions from the resin or otherwise interfere with the binding interaction. These include chelating agents like EDTA and EGTA, and reducing agents such as DTT and β-mercaptoethanol.[2][5] It is recommended to use Ni-NTA resins specifically designed to be compatible with these agents or to exclude them from your buffers.[6][7]
Q4: How do I know if the His-tag is present on my expressed protein?
The presence and integrity of the His-tag can be confirmed by Western blotting using an anti-His antibody.[8] This is a crucial first step if you suspect the tag may have been cleaved by proteases or if there were issues during protein expression.[8][9]
Q5: My protein is in inclusion bodies. Can I still use Ni-NTA purification?
Yes, one of the advantages of the His-tag system is its compatibility with protein purification under denaturing conditions.[5] If your protein is insoluble, you can lyse the cells and solubilize the inclusion bodies using strong denaturants like 6 M guanidinium-HCl or 8 M urea. The His-tag will be exposed, allowing it to bind to the Ni-NTA resin.[1][10] The protein can then be refolded after elution.[2]
Comprehensive Troubleshooting Guide
This section provides detailed solutions to specific problems leading to low protein binding.
Problem 1: The His-Tag is Inaccessible
The His-tag may be buried within the three-dimensional structure of the folded protein, preventing it from binding to the resin.[1]
Solutions:
-
Purification Under Denaturing Conditions: The most straightforward way to determine if the tag is hidden is to perform a small-scale purification in the presence of 6-8 M urea or 6 M guanidinium-HCl.[1][2] If the protein binds under these conditions, the tag is likely inaccessible in its native conformation.
-
Modify the Protein Construct:
-
Add a Linker: Introduce a flexible linker sequence (e.g., composed of glycine and serine residues) between the protein and the His-tag. This can provide distance and flexibility, allowing the tag to be more accessible.[1][2]
-
Change Tag Position: Move the His-tag from the N-terminus to the C-terminus, or vice versa. This may expose the tag sufficiently for binding.[1]
-
Problem 2: Suboptimal Buffer Composition
The composition of your lysis, binding, and wash buffers is critical for successful purification.
Solutions:
-
Verify and Adjust pH: Ensure the pH of all your buffers is between 7.5 and 8.0.[3] Remember that adding imidazole can lower the pH of a buffer, so it's crucial to re-adjust the pH after all components have been added.[1][2]
-
Optimize Imidazole Concentration: Imidazole is used to prevent nonspecific binding and to elute the protein. However, if the concentration in the binding or wash buffer is too high, it will compete with the His-tag and prevent your target protein from binding.[1][11]
-
Remove Incompatible Reagents:
-
Chelating Agents (EDTA/EGTA): These agents strip the Ni2+ ions from the column. Avoid them in your buffers. If a protease inhibitor cocktail is necessary, use one that is EDTA-free.[2][10]
-
Reducing Agents (DTT/β-mercaptoethanol): High concentrations of reducing agents can reduce the Ni2+ ions. If they are essential for protein stability, limit their concentration (e.g., <20 mM for β-mercaptoethanol) or use a specialized, resistant resin.[5][7]
-
Problem 3: Protein Expression or Integrity Issues
The problem may lie with the expression of the protein itself.
Solutions:
-
Confirm Protein Expression and Solubility: Before purification, run an SDS-PAGE gel of both the soluble and insoluble fractions of your cell lysate to confirm that the protein is being expressed and to determine if it is soluble or in inclusion bodies.[13]
-
Check for His-Tag Degradation: Use a Western blot with an anti-His antibody to verify that the tag is present on the full-length protein.[8] If the tag is being cleaved, consider reducing the induction time or temperature during expression to minimize protease activity.[9]
Data and Protocols
Table 1: Compatibility of Common Buffer Additives with Standard Ni-NTA Resin
| Additive | Max Recommended Concentration | Potential Issue |
| Imidazole | 10-20 mM (Binding/Wash) | Competes with His-tag for binding.[1][12] |
| EDTA/EGTA | Not Recommended | Strips Ni2+ ions from the resin.[2][10] |
| DTT | Not Recommended | Reduces Ni2+ ions.[6] |
| β-mercaptoethanol | < 20 mM | Can reduce Ni2+ ions at higher concentrations.[5] |
| NaCl | 300-500 mM | Reduces non-specific ionic interactions. |
| Non-ionic Detergents | 0.1 - 2% | Can reduce non-specific hydrophobic interactions.[14] |
| Glycerol | up to 20% | Can help stabilize proteins and reduce non-specific binding. |
Note: Specialized Ni-NTA resins are available that show higher resistance to EDTA and reducing agents.[6][7]
Experimental Protocol: Test Purification under Denaturing Conditions
This protocol is used to determine if the His-tag is inaccessible in the protein's native conformation.
-
Cell Lysis: Resuspend the cell pellet in a denaturing lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 8 M Urea, pH 8.0).
-
Solubilization: Stir or rotate the mixture for 1 hour at room temperature to ensure complete solubilization.
-
Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 30 minutes to pellet cellular debris.
-
Binding: Add the clarified supernatant to a small amount of pre-equilibrated Ni-NTA resin. Incubate for 1 hour at room temperature with gentle mixing.
-
Washing: Wash the resin with several column volumes of denaturing wash buffer (same as lysis buffer, but may contain a low concentration of imidazole, e.g., 20 mM).
-
Elution: Elute the protein with a denaturing elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analysis: Analyze the flow-through, wash, and elution fractions by SDS-PAGE. Binding under these conditions indicates an accessible His-tag when the protein is unfolded.[1][2]
Visual Guides
References
- 1. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
- 5. iba-lifesciences.com [iba-lifesciences.com]
- 6. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. bio-works.com [bio-works.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Why do His tagged protein not binding to Ni beads? NovoPro [novoprolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. neb.com [neb.com]
- 13. reddit.com [reddit.com]
- 14. neb.com [neb.com]
Stabilizing imidazole compounds during storage and handling.
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of imidazole compounds and to troubleshoot common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid imidazole compounds?
A1: Solid imidazole compounds should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep them in tightly sealed containers to protect them from moisture, as some imidazoles can be hygroscopic.[3] They should be stored away from direct sunlight, strong oxidizing agents, acids, acid chlorides, and acid anhydrides, which are incompatible materials.[1][3] For many imidazole compounds, storage at room temperature is adequate, and they can be stable for at least two years under these conditions.[4]
Q2: How should I prepare and store stock solutions of imidazole compounds?
A2: Stock solutions are typically prepared by dissolving the imidazole compound in a suitable solvent, such as DMSO, for high-concentration stocks. To prevent degradation, it is advisable to store these stock solutions at low temperatures, such as -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to store the stock solution in small aliquots. Before use, ensure the aliquot is completely thawed and brought to room temperature to ensure the compound is fully dissolved.
Q3: My imidazole compound shows decreased activity in my bioassay over time. What could be the cause?
A3: Decreased bioactivity is often linked to the instability of the imidazole compound in the assay buffer.[5] Imidazole derivatives can be susceptible to several degradation pathways, including:
-
Hydrolysis: Particularly at non-neutral pH.
-
Photodegradation: Exposure to light can cause degradation.
-
Oxidation: The imidazole ring can be oxidized, especially in the presence of oxidizing agents or through base-mediated autoxidation.[6][7]
It is recommended to perform a stability assessment of your compound in the assay buffer under the experimental conditions (pH, temperature, light exposure) to confirm if degradation is occurring.
Q4: I observe a precipitate forming in my imidazole stock solution upon storage. What should I do?
A4: Precipitation upon storage, especially at low temperatures, can be due to the compound's concentration exceeding its solubility limit in the chosen solvent at that temperature. You can try to redissolve the compound by gently warming the solution and vortexing. If the precipitate redissolves and the solution remains clear at room temperature, it may be usable. However, if the precipitate does not redissolve or reappears upon cooling, it is best to prepare a fresh stock solution at a lower concentration.
Q5: Can I autoclave aqueous solutions containing imidazole?
A5: Yes, aqueous solutions of imidazole can be sterilized by autoclaving. These solutions are stable for at least two years when stored at 2-8°C and protected from light.[8]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with imidazole compounds.
Issue 1: Inconsistent or Poor Results in Biological Assays
-
Possible Cause: Degradation of the imidazole compound in the assay buffer.
-
Troubleshooting Steps:
-
Assess Compound Stability: Perform a time-course experiment by incubating your imidazole compound in the assay buffer under the same conditions as your experiment (temperature, light exposure).
-
Analyze for Degradation: At different time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the solution and analyze it by HPLC or LC-MS to quantify the amount of the parent compound remaining. A significant decrease in the parent compound's peak area over time indicates instability.
-
Optimize Buffer Conditions: If instability is confirmed, consider modifying the assay buffer. This could involve adjusting the pH to a more neutral range or removing potentially reactive components.
-
Minimize Exposure to Harsh Conditions: Protect your experimental setup from light and control the temperature to minimize degradation.
-
Issue 2: "Oiling Out" During Recrystallization
-
Possible Cause: The compound is coming out of the solution as a liquid instead of a solid, which can happen if the solution is supersaturated or cooled too quickly.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.
-
Use More Solvent: The concentration of your compound may be too high. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly.
-
Add Seed Crystals: If you have a small amount of the pure solid, adding a tiny crystal to the cooled solution can help induce proper crystallization.
-
Issue 3: Difficulty in Purifying Imidazole Derivatives by Column Chromatography
-
Possible Cause: Co-elution of the desired product with impurities or starting materials.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: The polarity of the eluent is critical. For imidazole derivatives, common solvent systems include ethyl acetate/hexane and dichloromethane/methanol. Experiment with different solvent ratios to improve separation.
-
Use Gradient Elution: If you are using a constant solvent mixture (isocratic elution), switching to a gradient elution can improve separation. Start with a less polar solvent system and gradually increase the polarity.
-
Change the Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina.
-
Data on Imidazole Stability
The stability of imidazole compounds is highly dependent on their structure and the environmental conditions. Below is a summary of the degradation of the imidazole fungicide Prochloraz in an aqueous medium at different pH levels.
| pH | Initial Concentration (µg/mL) | % Dissipation after 30 days | % Dissipation after 60 days | Half-life (days) |
| 4.0 | 1.0 | 55.8 | 90.5 | 18.4 |
| 4.0 | 2.0 | - | 89.1 | 19.2 |
| 7.0 | 1.0 | 51.6 | 88.2 | 22.6 |
| 7.0 | 2.0 | 59.5 | 84.1 | 25.1 |
| 9.2 | 1.0 | - | 93.8 | 15.8 |
| 9.2 | 2.0 | 69.9 | 92.4 | 16.6 |
Data adapted from a study on the degradation of Prochloraz. The degradation was studied at a temperature range of 15–31.5 °C.[3] This data indicates that the degradation of this particular imidazole derivative is influenced by pH, with slightly faster degradation observed at pH 9.2 compared to pH 4.0 and 7.0.
Experimental Protocols
Protocol 1: Forced Degradation Study for Imidazole Compounds
This protocol outlines a forced degradation study to assess the intrinsic stability of an imidazole compound under various stress conditions.
Objective: To identify potential degradation pathways and products of an imidazole compound.
Materials:
-
Imidazole compound of interest
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
A suitable organic solvent for the stock solution (e.g., acetonitrile or methanol)
-
Validated stability-indicating HPLC-UV or LC-MS method
-
Temperature-controlled oven or water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the imidazole compound in the chosen organic solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature or an elevated temperature.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep it at room temperature.
-
Thermal Degradation: Expose both the solid compound and a solution of the compound to a high temperature (e.g., 80°C).
-
Photostability: Expose both the solid compound and a solution to light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC or LC-MS method capable of separating the parent compound from any degradation products.
-
Use a photodiode array (PDA) detector to assess peak purity.
-
If available, use mass spectrometry (MS) to identify the mass of potential degradation products.
-
Visualizing Workflows and Pathways
Troubleshooting Workflow for Imidazole Compound Instability
Caption: A decision tree for troubleshooting instability issues with imidazole compounds.
Potential Degradation Pathways of the Imidazole Ring
Caption: Common degradation pathways for imidazole-containing compounds.
References
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. Imidazole CAS#: 288-32-4 [m.chemicalbook.com]
- 4. Imidazole [sorachim.com]
- 5. benchchem.com [benchchem.com]
- 6. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Imidazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor aqueous solubility of imidazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many of my imidazole derivatives have poor water solubility?
A1: The solubility of imidazole derivatives is a balance of their chemical structure. The imidazole ring itself is polar and can participate in hydrogen bonding, which promotes water solubility.[1][2] However, the overall solubility of the molecule is heavily influenced by the nature of the substituents attached to the imidazole core. Large, nonpolar, or lipophilic (hydrophobic) substituents can significantly decrease aqueous solubility.[1][3] Additionally, strong intermolecular forces within the crystal lattice of the solid compound can make it difficult for water molecules to solvate the individual molecules, leading to low solubility.[1] A high melting point can often be an indicator of a stable crystal lattice and, consequently, lower solubility.[1]
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?
A2: This common issue is often referred to as "crashing out." It occurs because the compound is soluble in the highly organic environment of the DMSO stock but becomes insoluble when introduced into the predominantly aqueous buffer.[1] To prevent this, consider the following strategies:
-
Reduce the final concentration: The simplest approach is to work with a lower final concentration of your compound in the aqueous medium.[4]
-
Optimize the dilution process: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring. This helps to avoid localized high concentrations that can initiate precipitation.[4]
-
Lower the percentage of organic solvent: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically ≤0.5%, to minimize both solubility issues and potential cytotoxicity.[4]
-
Incorporate serum: If your experimental design allows, the presence of serum in cell culture media can help stabilize some poorly soluble compounds through protein binding.[4]
Q3: Can adjusting the pH of my aqueous solution improve the solubility of my imidazole derivative?
A3: Yes, pH adjustment can be a very effective strategy. The imidazole ring contains a basic nitrogen atom, making the solubility of its derivatives pH-dependent.[1] In acidic conditions (lower pH), this nitrogen can become protonated, leading to a positively charged molecule. This increase in polarity generally enhances aqueous solubility.[1][3] Therefore, acidifying your buffer can often prevent precipitation and increase the amount of compound that stays in solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | The compound's intrinsic aqueous solubility is very low. | 1. Prepare a stock solution in an organic solvent: Use a water-miscible organic solvent like DMSO or ethanol to create a high-concentration stock solution. 2. Use a co-solvent system: Incorporate a co-solvent (e.g., ethanol, propylene glycol, polyethylene glycols) into your final aqueous buffer to increase its solvating power.[1] 3. Gentle warming: Briefly warming the solution (e.g., to 37°C) can sometimes help, but be cautious of precipitation upon cooling.[4] |
| Precipitation occurs over time in cell culture media. | The compound is not stable in the media at the desired concentration. | 1. Reduce the final concentration. [4] 2. Utilize cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility and stability.[4][5] 3. Employ nanotechnology approaches: Formulating the compound into nanoparticles can improve solubility and dissolution rate.[6][7] |
| High concentrations of the compound are required, but solubility is limiting. | The desired concentration exceeds the compound's solubility limit even with basic techniques. | 1. Formulation with surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[3] 2. Advanced formulation: Explore techniques like solid dispersions or the creation of amorphous forms, which can have higher solubility than their crystalline counterparts.[8][9] |
Experimental Protocols & Methodologies
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol outlines a method to determine the effect of pH on the solubility of an imidazole derivative.
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Sample Preparation: Add an excess amount of the solid imidazole derivative (e.g., 2-5 mg) to a microcentrifuge tube.[3]
-
Equilibration: Add a fixed volume (e.g., 1 mL) of a specific pH buffer to each tube. Seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.[3]
-
Separation of Undissolved Solid: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.[3]
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent to bring the concentration into the linear range of your analytical method.[3]
-
Quantification: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with a standard curve.[3]
-
Data Analysis: Plot the measured solubility against the pH to identify the optimal pH range for your compound.
Protocol 2: Solubility Enhancement using Co-solvents
This protocol describes how to evaluate the effect of a co-solvent on the solubility of an imidazole derivative.
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent mixtures with varying percentages of the organic co-solvent (e.g., ethanol in water at 5%, 10%, 20%, 30% v/v).
-
Equilibrium Solubility Determination: Follow the same procedure as described in Protocol 1 (steps 2-8), but substitute the plain buffers with the co-solvent mixtures.[3] A control sample with only the aqueous buffer should be run in parallel.[3]
-
Data Analysis: Plot the measured solubility against the percentage of the co-solvent to determine the relationship and identify a suitable formulation.[3]
Protocol 3: Preparation of an Imidazole Derivative-Cyclodextrin Inclusion Complex by Lyophilization
This protocol provides a method for preparing a solid inclusion complex to enhance the solubility of an imidazole derivative.
-
Prepare Stock Solution: Dissolve the imidazole derivative in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Prepare Cyclodextrin Solution: In a separate container, dissolve a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in distilled water. The molar ratio of the compound to cyclodextrin is often started at 1:1 but may require optimization.[4]
-
Mixing: Slowly add the imidazole derivative solution to the cyclodextrin solution while stirring continuously.[4]
-
Equilibration: Stir the mixture at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.[4]
-
Freezing: Freeze the resulting solution completely. This can be achieved by placing the solution in a flask and rotating it in a bath of dry ice/acetone or liquid nitrogen to create a thin, frozen shell.[4]
-
Lyophilization (Freeze-Drying): Place the frozen solution on a lyophilizer to remove the water and organic solvent by sublimation.
-
Storage: Store the resulting lyophilized powder in a desiccator to prevent moisture absorption.[4] This powder can then be weighed and dissolved in the desired aqueous medium for experiments.[4]
Data Summary
The following tables summarize quantitative data related to solubility enhancement techniques for imidazole derivatives.
Table 1: Effect of pH and Co-solvents on Imidazole Derivative Solubility
| Compound | Method | Conditions | Solubility Increase | Reference |
| Albendazole | pH Adjustment with HP-β-Cyclodextrin | 40% HP-β-CD in water at pH 2.3 | Reached 6.4 mg/mL | [10] |
| Albendazole | pH Adjustment with Sulfobutylether-β-cyclodextrin | 40% SBE-β-CD in water at pH 2.3 | Reached 8 mg/mL | [10] |
Table 2: Effect of Cyclodextrins on Imidazole Derivative Solubility
| Compound | Cyclodextrin | Method | Solubility Increase | Reference |
| Albendazole | β-Cyclodextrin | Complexation | 53.4-fold | [10] |
| Albendazole | HP-β-Cyclodextrin | Complexation | 2 to 10,000-fold | [10] |
| Ketoconazole | Randomly Methylated β-Cyclodextrin | Aqueous Solution Method | Significant (exact value not specified) | [11] |
Visualizations
Caption: A troubleshooting workflow for addressing poor solubility of imidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascendiacdmo.com [ascendiacdmo.com]
- 7. Nanotechnology-based Approaches for Targeted Drug Delivery to the Small Intestine: Advancements and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Preventing decomposition of imidazole intermediates during synthesis.
Welcome to the Technical Support Center for Imidazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for challenges encountered during the synthesis of imidazole intermediates.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to common problems encountered during the synthesis of imidazole intermediates.
Issue 1: Low or No Product Yield
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
A1: Low yields in imidazole synthesis can often be attributed to several factors, including side reactions, incomplete conversion, suboptimal reaction conditions, and purification inefficiencies.
-
Side Reactions: A frequent competing reaction, particularly in syntheses like the Radziszewski reaction, is the formation of oxazole byproducts. This can be mitigated by using a large excess of an ammonia source and maintaining alkaline conditions.[1]
-
Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
-
Suboptimal Temperature: Reaction temperature significantly impacts both the rate and selectivity. While some reactions are initiated at room temperature, gentle heating is often necessary. However, excessive heat can promote the formation of side products and lead to the decomposition of the desired intermediate.[1]
-
Reagent Purity: The purity of starting materials, such as dicarbonyl compounds and aldehydes, is critical. Impurities can lead to the formation of undesired byproducts.[1]
-
Purification Loss: Significant loss of product can occur during work-up and purification. Imidazole derivatives can be highly polar, requiring careful selection of extraction solvents and purification techniques.
Issue 2: Intermediate Decomposition
Q2: My imidazole intermediate appears to be decomposing during the reaction or work-up. What are the likely degradation pathways?
A2: Imidazole intermediates can be susceptible to several degradation pathways, primarily hydrolysis and oxidation. The stability of an intermediate is highly dependent on its substitution pattern and the reaction conditions.
-
Hydrolysis: The imidazole ring can undergo hydrolysis, especially under strong acidic or basic conditions. N-acylimidazoles are particularly prone to hydrolysis to regenerate the imidazole and the corresponding carboxylic acid. The rate of hydrolysis is pH-dependent.[2][3][4]
-
Oxidation: The electron-rich imidazole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents present in the reaction mixture. This can lead to the formation of various oxidation products, including ring-opened derivatives.[4]
-
Ring Opening: Under certain conditions, such as in the presence of strong bases or specific reagents like benzoyl chloride with sodium hydroxide, the imidazole ring can undergo cleavage.[5]
-
Thermal Decomposition: Many imidazole intermediates have limited thermal stability. High reaction or distillation temperatures can lead to decomposition. Thermogravimetric analysis (TGA) can be used to determine the decomposition temperature of a specific intermediate.
Below is a diagram illustrating the general decomposition pathways for imidazole intermediates.
Issue 3: Purification Challenges
Q3: I am having difficulty purifying my imidazole intermediate. What are some common issues and how can I resolve them?
A3: Purification of imidazole derivatives can be challenging due to their polarity, potential for strong adsorption to silica gel, and sometimes poor solubility.
-
Poor Solubility: Some imidazole derivatives exhibit poor solubility in common organic solvents, making recrystallization difficult. In such cases, a solvent screen is recommended to find a suitable single or two-solvent system.
-
Tailing on Silica Gel: The basic nature of the imidazole ring can lead to strong interactions with the acidic silica gel, causing significant tailing during column chromatography. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.
-
Formation of Emulsions: During acid-base extraction, emulsions can form, making layer separation difficult. To break emulsions, you can add a saturated aqueous solution of sodium chloride (brine), gently swirl instead of shaking vigorously, or filter the mixture through a pad of Celite.
Below is a troubleshooting workflow to guide you when encountering low product yield.
Frequently Asked Questions (FAQs)
Q: How can I prevent the decomposition of my imidazole intermediate?
A: Preventing decomposition involves a combination of strategies:
-
Use of Protecting Groups: Protecting the imidazole nitrogen can significantly enhance stability. The tert-butyldimethylsilyl (TBDMS) group is stable under many reaction conditions but can be removed with fluoride ions. The dialkoxymethyl group is another option, readily removed under neutral or acidic conditions.[2]
-
Control of pH: Imidazole itself is a suitable buffer between pH 6.2 and 7.8.[6] Extreme pH values should be avoided during work-up and purification unless the intermediate is known to be stable under these conditions.
-
Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Avoid unnecessarily high temperatures during solvent removal.
-
Inert Atmosphere: If your intermediate is sensitive to oxidation, conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).
Q: Which protecting group should I choose for my imidazole nitrogen?
A: The choice of protecting group depends on the subsequent reaction conditions.
-
For reactions under basic conditions: A TBDMS group is a good choice as it is stable to many bases.
-
For reactions sensitive to fluoride: Avoid silyl-based protecting groups.
-
For mild deprotection: A 1-(1-ethoxyethyl) group can be removed under mild acidic conditions. The dialkoxymethyl group is also easily removed under neutral or acidic conditions.[2]
Q: My N-acylated imidazole is not stable. What conditions should I avoid?
A: N-acylimidazoles are generally unstable in basic media. Even mildly basic conditions can lead to rapid hydrolysis. They are also susceptible to ammonolysis. Some sterically hindered N-acylimidazoles, such as N-(2,4,6-trimethylbenzoyl)imidazole, show significantly increased stability towards both acidic and basic conditions.
Data Presentation
The stability of imidazole intermediates is highly dependent on their specific structure (i.e., the nature and position of substituents). The following tables provide some quantitative data to illustrate these dependencies.
Table 1: Hydrolysis Rate Constants of N-Acylimidazole Derivatives at 25°C
| Compound | pH | Rate Constant (k, s⁻¹) |
| N-acetylimidazole | 7.0 | ~3.7 x 10⁻⁴ |
| N-acetylbenzimidazole | 7.0 | ~3.7 x 10⁻⁴[2] |
| N-acetyl-N'-methylimidazolium | 1-6 | Stable |
| N-lauroylimidazole in 0.01M HCl | - | 3.90 x 10⁻²[7] |
| N-undecanoylimidazole in 0.01M HCl | - | 3.68 x 10⁻²[7] |
Table 2: Thermal Decomposition of Substituted Phenanthro[9,10-d]imidazole Derivatives (TGA)
| Compound | Substituent at C2 | Substituent at N1 | T₅ (5% Mass Loss Temperature) |
| AM-0 | 4-diethylaminophenyl | H | 312°C |
| AM-1 | 4-diethylaminophenyl | Phenyl | 289°C |
| AM-2 | Phenyl | 4-diethylaminophenyl | 283°C |
| AM-3 | Phenyl | Phenyl | 257°C |
Table 3: Influence of Solvent on the Rate of 1-hexyl-3-methyl-imidazolium bromide Synthesis
| Solvent | Rate Constant (k x 10⁵, L/mol·s) |
| Methanol | 4.1[5] |
| Acetonitrile | 28.5[5] |
| Dimethyl sulfoxide (DMSO) | 59.9[5] |
| 2-Butanone | 14.8[5] |
Experimental Protocols
Protocol 1: Protection of Imidazole Nitrogen with TBDMSCl
This protocol is a general guideline for the protection of an alcohol, which can be adapted for the N-H of an imidazole.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the imidazole intermediate (1.0 equiv.).
-
Dissolution: Dissolve the substrate in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base and Silylating Agent: Add imidazole (2.5 equiv.) to the solution and stir until dissolved. Cool the solution to 0°C and then add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv.) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Flash Column Chromatography of an Imidazole Derivative
-
Column Preparation: Choose an appropriate column size based on the amount of crude material (a common ratio is 40:1 to 100:1 of silica to crude product by weight). Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude imidazole derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase. If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization of a Substituted Imidazole
-
Solvent Selection: In a test tube, place a small amount of the crude product. Add a few drops of a test solvent. A good solvent will dissolve the compound when hot but not at room temperature. If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is not) can be used.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to completely dissolve the crude product.
-
Cooling: Allow the flask to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them to a constant weight.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Micellar effects upon the acid hydrolysis of N-acylimidazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Buffer Conditions for Imidazole-Based Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using imidazole in enzyme assays.
Troubleshooting Guide
This section offers step-by-step solutions to specific problems that may arise during your experiments.
Issue 1: High Variability Between Replicate Wells or Experiments
-
Possible Cause: Compound Precipitation. Imidazole-containing compounds, especially those that are highly lipophilic, may have limited aqueous solubility and can precipitate in assay buffers, leading to inconsistent concentrations in different wells.[1]
-
Solution 1: Visual Inspection. Carefully examine the wells for any signs of precipitation, such as cloudiness or particulate matter, both before and after adding the compound.[1]
-
Solution 2: Solubility Assessment. Determine the kinetic solubility of your compound within the final assay buffer. If the concentration you are testing exceeds this solubility limit, consider lowering the concentration or exploring alternative formulation strategies.[1]
-
-
Possible Cause: Compound Aggregation. Some imidazole derivatives can form aggregates in solution, which can cause non-specific enzyme inhibition or interfere with assay readouts, resulting in high variability.[1]
-
Solution 1: Detergent Counter-Screen. Incorporate a non-ionic detergent (e.g., 0.01% Triton X-100) into the assay buffer. A significant reduction in the compound's activity in the presence of the detergent suggests it may be an aggregator.[1]
-
Solution 2: Dynamic Light Scattering (DLS). Utilize DLS to directly detect the presence of aggregates in your compound solution at the concentrations being tested.[1]
-
-
Possible Cause: Inconsistent Buffer Preparation. Minor differences in pH or the concentration of components between different batches of buffer can lead to significant variations in enzyme activity.[2]
-
Solution: Standardize Buffer Preparation. Adhere to a detailed and standardized protocol for preparing buffers for every experiment to ensure consistency.[2]
-
Issue 2: Test Compound Shows No or Inconsistent Activity, While Positive Control Works
-
Possible Cause: Compound Instability. The imidazole ring can be prone to degradation under specific pH and temperature conditions, or when in the presence of reactive species within the assay buffer.[1]
-
Solution 1: Stability Assessment. Pre-incubate the imidazole compound in the assay buffer for the duration of the experiment. Subsequently, analyze its integrity using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Solution 2: Buffer Optimization. If you detect instability, consider modifying the buffer's composition by adjusting the pH or removing components that could be reactive.[1]
-
-
Possible Cause: Metal Chelation. The nitrogen atoms in the imidazole ring have the ability to chelate metal ions.[1] This can be problematic if the enzyme requires a metal for its activity or if metal ions are present as contaminants in the buffers and reagents.[1]
Issue 3: High Rate of False Positives in High-Throughput Screening (HTS)
-
Possible Cause: Promiscuous Inhibition due to Aggregation. As previously mentioned, compound aggregation is a frequent cause of non-specific inhibition and a high rate of false positives in HTS.[1]
-
Solution: Implement a Hit Validation Workflow. This should include counter-screens for aggregation (for instance, with a detergent) and confirmation of dose-response relationships.[1]
-
-
Possible Cause: Assay Technology Interference. Imidazole compounds may interfere with the assay's detection method, for example, by quenching or enhancing fluorescence, or by inhibiting reporter enzymes like luciferase.[1]
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should check if I see poor reproducibility in my assay with an imidazole compound?
A1: The initial step is to systematically assess potential sources of variation. Start by confirming the fundamentals: ensure the assay buffer is at the correct temperature and that all protocol steps have been followed precisely.[1] Then, evaluate the physical and chemical properties of your specific imidazole compound within the context of your assay, beginning with a visual check for precipitation.[1]
Q2: How can I be sure my imidazole compound isn't just chelating an essential metal ion in my metalloenzyme assay?
A2: To investigate potential metal chelation, you can conduct a metal-ion competition experiment. Add a supplemental amount of the specific metal ion required by the enzyme to the assay and observe if the inhibitory effect of your imidazole compound is reversed.[1] Using a buffer system with a known low level of trace metal contaminants can also help ensure that the observed activity is not an artifact of metal ion chelation from the buffer itself.[1]
Q3: Can the imidazole moiety itself interfere with my assay readout?
A3: Yes, the imidazole ring can interfere with certain assay technologies. For instance, imidazole buffers have been shown to interfere with some protein determination methods.[1] If you are using a fluorescence-based assay, it is important to check for auto-fluorescence of your compound at the excitation and emission wavelengths used.[1] Similarly, in absorbance-based assays, the compound's own absorbance could interfere.[1] It is always recommended to run controls with the compound in the assay buffer without the biological target to check for such interference.[1]
Q4: What is a typical starting concentration for a buffer in an enzyme assay?
A4: A typical starting concentration for a buffer is between 20 mM and 100 mM.[2] The concentration should be sufficient to maintain a stable pH throughout the reaction but not so high that it inhibits enzyme activity due to excessive ionic strength.[2] The optimal concentration should be determined empirically for your specific system.[2]
Q5: What additives can I include in my buffer to improve enzyme stability?
A5: Several additives can be used to enhance enzyme stability:
-
Glycerol, sorbitol, and other polyols: These help to stabilize the protein's structure.[2]
-
Bovine Serum Albumin (BSA): This can prevent the enzyme from adhering to surfaces and can also help to stabilize it, particularly at low concentrations.[2]
-
Reducing agents (e.g., DTT, β-mercaptoethanol): These are important for enzymes with cysteine residues in their active site to prevent oxidation.[2]
-
Chelating agents (e.g., EDTA): These can be used to remove inhibitory metal ions, but should be avoided if the enzyme requires a metal ion for its activity.[2]
-
Non-ionic detergents (e.g., Triton X-100, Tween-20): Low concentrations (typically 0.01-0.1%) can help prevent enzyme aggregation.[2]
Data Summary Tables
Table 1: Common Biological Buffers and Their Properties
| Buffer | pKa at 25°C | Effective pH Range | Notes |
| Citrate | 4.76 | 3.0 - 6.2 | Can inhibit some kinases.[2] |
| MES | 6.15 | 5.5 - 6.7 | A "Good's" buffer. |
| Imidazole | 7.00 | 6.2 - 7.8 | Can interfere with some protein assays and chelate metals.[1][3] |
| MOPS | 7.20 | 6.5 - 7.9 | A "Good's" buffer.[4] |
| Phosphate | 7.21 | 6.2 - 8.2 | Can inhibit some kinases.[2] |
| HEPES | 7.55 | 6.8 - 8.2 | A "Good's" buffer.[4] |
| Tris | 8.06 | 7.0 - 9.0 | pH is temperature-dependent.[2] |
| Glycine-NaOH | 9.60 | 8.6 - 10.6 | Useful for higher pH ranges.[5] |
Table 2: Troubleshooting Imidazole Concentration in Assays
| Imidazole Concentration | Potential Issue | Recommended Action |
| Too High | Enzyme inhibition, protein destabilization/precipitation.[6][7] | Decrease concentration, perform buffer exchange (dialysis, size-exclusion chromatography) post-purification.[6][8] |
| Too Low (in purification) | Non-specific binding of contaminant proteins. | Increase concentration in wash steps. |
| Variable | Inconsistent enzyme activity. | Prepare a single, large batch of buffer for all related experiments. |
| Interfering | Chelation of essential metal ions, direct interaction with assay components.[1] | Run metal-ion competition experiments, use orthogonal assays.[1] |
Experimental Protocols
Protocol 1: pH Optimization of an Enzymatic Assay
This protocol outlines a general method for determining the optimal pH for an enzyme's activity.[2]
-
Buffer Selection and Preparation:
-
Select a series of buffers with overlapping pH ranges to cover the expected optimal pH of your enzyme (e.g., citrate for pH 4-6, phosphate for pH 6-8, Tris for pH 8-9).[2]
-
Prepare 100 mM stock solutions of each buffer at various pH points in 0.5 pH unit increments.[2]
-
Ensure the pH is accurately adjusted at the intended assay temperature.[2]
-
-
Reaction Setup:
-
Enzyme Addition and Incubation:
-
Prepare a working solution of your enzyme in a neutral, non-interfering buffer.[2]
-
Initiate the reaction by adding a fixed amount of the enzyme to each reaction mixture.[2]
-
Incubate the reactions at a constant, optimal temperature for a predetermined amount of time, ensuring the reaction remains in the linear range.[2]
-
-
Data Measurement and Analysis:
-
Measure the formation of the product or the depletion of the substrate using an appropriate detection method (e.g., spectrophotometry, fluorometry).[2]
-
Plot the enzyme activity (reaction rate) as a function of pH.[2]
-
The pH at which the highest activity is observed is the optimal pH for your enzyme under these conditions.[2]
-
Protocol 2: Assessing Compound Stability in Assay Buffer
This protocol is for determining the stability of an imidazole compound in the assay buffer over the time course of the experiment.[1]
-
Preparation:
-
Prepare a solution of the imidazole compound in the final assay buffer at the highest concentration to be tested.[1]
-
-
Incubation:
-
Incubate the solution under the same conditions as the bioactivity assay (e.g., temperature, light exposure).[1]
-
-
Sampling:
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, and 24 hours).[1]
-
-
Quenching and Storage:
-
Immediately quench any potential degradation by adding a suitable solvent (e.g., acetonitrile) and store the samples at a low temperature (e.g., -20°C) until analysis.[1]
-
-
Analysis:
-
Analyze the concentration of the intact compound in each aliquot using a suitable analytical method, such as HPLC or LC-MS.[1]
-
Plot the concentration of the compound against time to determine its stability profile.
-
Visualizations
Caption: Workflow for pH Optimization of an Enzyme Assay.
Caption: Troubleshooting Decision Tree for Imidazole Assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity — Proteios Technology [proteios.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Antifungal Potential of 1H-Imidazol-2-ylmethanol and Fluconazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antifungal profiles of 1H-Imidazol-2-ylmethanol and the widely used antifungal drug, fluconazole. Due to the limited availability of direct experimental data for this compound, this comparison leverages predictive data for a closely related derivative, (1-pentyl-1H-imidazol-2-yl)methanol, and contextualizes its potential activity within the broader class of imidazole antifungals. This document aims to furnish researchers with the necessary information to evaluate the potential of this compound for further investigation and development.
Executive Summary
Fluconazole, a triazole antifungal, is a cornerstone in the treatment of various fungal infections. Its mechanism of action involves the inhibition of lanosterol 14-alpha-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway of fungi.[1][2][3] Imidazole derivatives, including this compound, are also known to target the same pathway, suggesting a similar mechanism of antifungal activity.[4][5] While direct comparative experimental data for this compound is scarce, predictive data for a related compound, (1-pentyl-1H-imidazol-2-yl)methanol, indicates potential antifungal efficacy against a range of pathogenic fungi, albeit possibly lower than that of fluconazole against certain strains.[1] This guide presents a side-by-side comparison of their mechanisms of action, available antifungal activity data, and the standard experimental protocols used for their evaluation.
Data Presentation: Comparative Antifungal Activity
The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for (1-pentyl-1H-imidazol-2-yl)methanol (predicted) and fluconazole against common fungal pathogens. Lower MIC values are indicative of greater antifungal potency.
Table 1: Comparative Antifungal Activity (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger | Cryptococcus neoformans |
| (1-pentyl-1H-imidazol-2-yl)methanol (Predicted) | 8 - 16 | 16 - 32 | 4 - 8 |
| Fluconazole | 0.25 - 16[1] | >64[1] | 2 - 16[1] |
Note: The MIC values for (1-pentyl-1H-imidazol-2-yl)methanol are predicted and should be confirmed by experimental studies.
Mechanism of Action
Both fluconazole and imidazole derivatives share a common target in the fungal cell: the enzyme lanosterol 14-alpha-demethylase, which is a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
By inhibiting this enzyme, these antifungal agents disrupt the production of ergosterol, leading to the accumulation of toxic sterol precursors in the fungal cell membrane.[4][6][7] This disruption alters the fluidity and integrity of the membrane, impairing the function of membrane-bound enzymes and ultimately inhibiting fungal growth.[4][6]
Below is a diagram illustrating the proposed antifungal mechanism of action for imidazole derivatives, which is comparable to that of fluconazole.
Caption: Proposed antifungal mechanism of action for this compound.
Experimental Protocols
The following section details the standard methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, a key experiment for evaluating their efficacy.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a widely accepted method for determining the MIC of antifungal agents.[1]
1. Inoculum Preparation:
-
Fungal isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal colonies is prepared in sterile saline.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific concentration of fungal cells.
2. Drug Dilution:
-
The test compounds (this compound and fluconazole) are serially diluted in a 96-well microtiter plate using a liquid medium such as RPMI-1640.
3. Inoculation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
4. Incubation:
-
The microtiter plates are incubated at 35°C for 24-48 hours.
5. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well.
The following diagram illustrates the workflow for this experimental protocol.
Caption: Experimental workflow for antifungal susceptibility testing.
Conclusion
This compound, as a member of the imidazole class of antifungals, holds potential as an antifungal agent due to its likely mechanism of action targeting the fungal ergosterol biosynthesis pathway, similar to fluconazole. The predictive data for a related derivative suggests that it may exhibit activity against clinically relevant fungi. However, the predicted MIC values for (1-pentyl-1H-imidazol-2-yl)methanol appear to be higher than those of fluconazole for Candida albicans and Cryptococcus neoformans, suggesting potentially lower potency.
It is imperative that the antifungal activity of this compound be evaluated through rigorous in vitro and in vivo experimental studies. Direct comparative studies with fluconazole and other established antifungal agents are essential to accurately determine its spectrum of activity, potency, and potential for future development as a therapeutic agent. Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to ensure the generation of reproducible and comparable data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biolmolchem.com [biolmolchem.com]
- 4. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. restpublisher.com [restpublisher.com]
Comparative NMR Analysis of 1H-Imidazol-2-ylmethanol and Related Compounds
A comprehensive guide to the ¹H and ¹³C NMR spectral characteristics of 1H-Imidazol-2-ylmethanol, with a comparative analysis against imidazole and 1-methyl-1H-imidazol-2-ylmethanol. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols and tabulated spectral data to aid in structural elucidation and characterization.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers working with heterocyclic compounds, such as those in the imidazole family, a thorough understanding of their NMR spectral properties is crucial for synthesis, characterization, and drug development. This guide presents a detailed ¹H and ¹³C NMR analysis of this compound and compares its spectral features with two closely related alternatives: the parent heterocycle, imidazole, and its N-methylated derivative, 1-methyl-1H-imidazol-2-ylmethanol. The data is presented in clear, comparative tables, and a detailed experimental protocol for NMR analysis is provided.
Comparative ¹H NMR Data
The ¹H NMR spectrum provides valuable information about the chemical environment of protons within a molecule. The chemical shifts (δ) are indicative of the electronic environment, while the multiplicity and coupling constants (J) reveal the connectivity of neighboring protons.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Data Source |
| This compound | H4/H5 | ~7.15 | s | - | Predicted |
| H2 | - | - | - | ||
| CH₂ | ~4.60 | s | - | ||
| OH | Variable | br s | - | ||
| NH | ~11.6 | br s | - | ||
| Imidazole | H4/H5 | 7.15 | s | - | [1] |
| H2 | 7.73 | s | - | [1] | |
| NH | 11.62 | br s | - | [1] | |
| 1-Methyl-1H-imidazol-2-ylmethanol | H4/H5 | ~7.0-7.2 | m | - | Inferred from similar structures |
| H2 | - | - | - | ||
| CH₂ | ~4.5 | s | - | ||
| CH₃ | ~3.6 | s | - | ||
| OH | Variable | br s | - |
Note: The spectral data for this compound is based on predicted values due to the limited availability of directly citable experimental data in the public domain. The data for 1-methyl-1H-imidazol-2-ylmethanol is inferred from publicly available information on similar compounds.
Comparative ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) | Data Source |
| This compound | C2 | ~148 | Predicted |
| C4/C5 | ~121 | Predicted | |
| CH₂ | ~56 | Predicted | |
| Imidazole | C2 | 135.9 | [2] |
| C4/C5 | 121.9 | [2] | |
| 1-Methyl-1H-imidazol-2-ylmethanol | C2 | ~149 | Inferred from similar structures |
| C4 | ~127 | Inferred from similar structures | |
| C5 | ~121 | Inferred from similar structures | |
| CH₂ | ~55 | Inferred from similar structures | |
| CH₃ | ~33 | Inferred from similar structures |
Note: The spectral data for this compound is based on predicted values. The data for 1-methyl-1H-imidazol-2-ylmethanol is inferred from publicly available information on similar compounds.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Sample Preparation:
-
Sample Quantity: Weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent can influence chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube (5 mm diameter).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm, unless the residual solvent peak is used as a reference.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Shimming: Shim the magnetic field to achieve optimal homogeneity and resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set an appropriate relaxation delay (e.g., 1-5 seconds).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Acquire a larger number of scans (several hundred to thousands) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Use an appropriate relaxation delay.
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline for accurate integration and peak identification.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Peak Picking and Integration: Identify all significant peaks and integrate their areas to determine the relative proton ratios.
Visualization of NMR Signal Relationships
The following diagram illustrates the logical relationship between the different proton and carbon environments in this compound and their expected NMR signals.
This guide provides a foundational understanding of the NMR characteristics of this compound and its analogues. The provided data and protocols are intended to assist researchers in the efficient and accurate analysis of these and similar imidazole-containing compounds.
References
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Imidazole-Based Compounds
The imidazole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its versatile nature allows for a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][3] However, the same structural features that grant these compounds their therapeutic efficacy can also lead to unintended interactions with other biological targets, a phenomenon known as cross-reactivity.[1] Understanding the cross-reactivity profile of imidazole-based compounds is paramount for developing safer, more selective, and more effective therapeutics.[1][4]
This guide provides a comparative analysis of the cross-reactivity of two distinct classes of imidazole-containing drugs: kinase inhibitors and antifungal agents. The data presented herein is supported by established experimental protocols to aid researchers in their own investigations.
Part 1: Cross-Reactivity of Imidazole-Based Kinase Inhibitors
Many imidazole derivatives have been developed as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[1][4] A common issue is that due to the conserved nature of the ATP-binding site across the human kinome, these inhibitors can often exhibit off-target effects, leading to potential side effects.[1]
Quantitative Data: Kinase Selectivity Profile
The following table summarizes the inhibitory activity (IC50) of the pyridinyl imidazole compound SB203580, a well-characterized p38 MAPK inhibitor, against a panel of different protein kinases. This selectivity profiling is crucial for understanding its potential for cross-reactivity.[1]
| Kinase Target | IC50 (nM) |
| p38α | 50 |
| p38β | 50 |
| JNK2 | 8000 |
| ERK2 | >10000 |
| LCK | 800 |
| SRC | 1000 |
| PKA | 4000 |
| PKCα | >10000 |
Data sourced from literature to illustrate a typical kinase selectivity profile.
Signaling Pathway: p38 MAPK Inhibition
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[1] Imidazole-based inhibitors like SB203580 typically function by competing with ATP for binding to the kinase domain of p38α.[1]
Caption: The p38 MAPK signaling cascade and the point of intervention by imidazole-based inhibitors.[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Non-Radioactive)
This protocol outlines a general method for determining the inhibitory activity of an imidazole compound against a specific protein kinase.
1. Materials:
- Recombinant human kinase
- Kinase-specific substrate (e.g., a peptide or protein like ATF-2 for p38α)
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Test imidazole compound (dissolved in DMSO)
- Phospho-specific antibody for the substrate
- Secondary antibody conjugated to an enzyme (e.g., HRP)
- Detection reagent (e.g., TMB or chemiluminescent substrate)
- Microplate reader
2. Procedure:
- Compound Preparation: Prepare a serial dilution of the imidazole test compound in the assay buffer.
- Kinase Reaction:
- Add the recombinant kinase and its substrate to the wells of a microplate.
- Add the diluted test compound to the wells and pre-incubate for 15-30 minutes at room temperature to allow for binding.
- Initiate the kinase reaction by adding a specific concentration of ATP to each well.
- Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[5]
- Detection:
- Stop the reaction by adding an EDTA solution.
- Coat the plate with the reaction mixture to allow the substrate to bind.
- Wash the wells and add the phospho-specific primary antibody. Incubate for 1 hour.
- Wash the wells and add the enzyme-conjugated secondary antibody. Incubate for 1 hour.
- Wash the wells and add the detection reagent.
- Data Analysis:
- Measure the signal (absorbance or luminescence) using a microplate reader.
- Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
- Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]
Part 2: Cross-Reactivity of Imidazole-Based Antifungal Agents
Imidazole antifungal agents, such as Clotrimazole, primarily function by inhibiting lanosterol 14-alpha-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in fungi.[1] However, their structural similarities to endogenous molecules can lead to interactions with human cytochrome P450 (CYP) enzymes, resulting in potential drug-drug interactions and off-target effects.[1]
Quantitative Data: Human Cytochrome P450 Inhibition Profile
The following table presents the inhibitory potency (IC50) of the chlorinated imidazole antifungal, Clotrimazole, against a panel of human cytochrome P450 enzymes. This data is critical for predicting potential drug metabolism-related interactions.[1]
| CYP Enzyme Target | IC50 (µM) |
| CYP1A2 | 1.5 |
| CYP2B6 | 0.8 |
| CYP2C9 | 0.5 |
| CYP2C19 | 1.2 |
| CYP2D6 | 5.0 |
| CYP3A4 | 0.1 |
Data sourced from literature to illustrate a typical CYP inhibition profile.[1]
Experimental Protocol: In Vitro CYP Inhibition Assay (Fluorometric)
This protocol describes a common method for assessing the inhibition of specific human CYP isoforms by an imidazole compound using a fluorescent probe substrate.
1. Materials:
- Human liver microsomes or recombinant human CYP enzymes
- CYP isoform-specific fluorescent probe substrate (e.g., EROD for CYP1A2, MROD for CYP2B6)
- NADPH regenerating system (NADP+, glucose-6-phosphate, G6PD)
- Phosphate buffer (pH 7.4)
- Test imidazole compound (dissolved in DMSO)
- Fluorescence microplate reader
2. Procedure:
- Compound Preparation: Prepare serial dilutions of the test compound in the phosphate buffer.
- Reaction Mixture:
- In a microplate, combine the human liver microsomes (or recombinant CYP enzyme), the isoform-specific fluorescent probe, and the diluted test compound.
- Pre-incubate the mixture at 37°C for 10-15 minutes.
- Initiate Reaction: Start the enzymatic reaction by adding the NADPH regenerating system to each well.
- Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Monitor the increase in fluorescence over time (kinetic measurement) as the probe is metabolized into a fluorescent product.
- Data Analysis:
- Determine the rate of the reaction (slope of the fluorescence vs. time curve) for each concentration of the test compound.
- Calculate the percentage of inhibition relative to a vehicle control.
- Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1]
General Experimental Workflow for Cross-Reactivity Assessment
A systematic approach is crucial for identifying and characterizing off-target interactions early in the drug discovery process.
References
Comparative Cytotoxicity of Imidazole Derivatives on Human Cell Lines: A Guide for Researchers
Imidazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3][4] These compounds have been shown to induce cell death, inhibit proliferation, and modulate key signaling pathways in various human cancer cell lines.[1][3] This guide provides a comparative overview of the cytotoxic effects of selected imidazole derivatives, supported by experimental data and detailed protocols to aid researchers in the fields of drug discovery and oncology.
Quantitative Cytotoxicity Data
The cytotoxic potential of various imidazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. Lower IC50 values indicate greater cytotoxicity.
| Imidazole Derivative Class | Compound | Human Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Imidazole-1,2,3-triazole Hybrids | 4k | Caco-2 | Colon Carcinoma | 4.67 ± 0.11 | Doxorubicin | 5.17 ± 0.25 |
| 6e | Caco-2 | Colon Carcinoma | 5.22 ± 0.20 | Doxorubicin | 5.17 ± 0.25 | |
| 4i | Caco-2 | Colon Carcinoma | 6.31 ± 0.17 | Doxorubicin | 5.17 ± 0.25 | |
| Imidazole-2-thiones | Compound 5 | MCF-7 | Breast Cancer | < 5 | Docetaxel | Not specified |
| Compound 5 | HCT-116 | Colon Carcinoma | < 5 | Docetaxel | Not specified | |
| Compound 5 | HepG2 | Liver Carcinoma | < 5 | Docetaxel | Not specified | |
| Benzimidazole Sulfonamides | Compound 22 | A549 | Lung Cancer | 0.15 | - | - |
| Compound 22 | HeLa | Cervical Cancer | 0.21 | - | - | |
| Compound 22 | HepG2 | Liver Carcinoma | 0.33 | - | - | |
| Compound 22 | MCF-7 | Breast Cancer | 0.17 | - | - | |
| Thiazole-Benzimidazoles | Compound 45 | MCF-7 | Breast Cancer | 5.96 | Erlotinib | 4.15 |
| Compound 44 | MCF-7 | Breast Cancer | 6.30 | Erlotinib | 4.15 | |
| Platinum (II) Complexes | Pt-4a | NCI-H460 | Lung Cancer | 172.7 | Cisplatin | 78.3 |
| Pt-4a | HCT-15 | Colorectal Cancer | Comparable to Cisplatin | Cisplatin | Not specified | |
| Pt-4a | HCT-116 | Colorectal Cancer | Comparable to Cisplatin | Cisplatin | Not specified | |
| Acridine-based Imidazoles | 19h | MCF-7 | Breast Cancer | More potent than Etoposide | Etoposide | Not specified |
| 19h | HEP-2 | Laryngeal Cancer | More potent than Etoposide | Etoposide | Not specified |
Table 1: Summary of IC50 values for various imidazole derivatives against human cancer cell lines. Data compiled from multiple studies.[2][3][5][6][7][8]
Experimental Protocols
Accurate assessment of cytotoxicity is fundamental for the preclinical evaluation of potential anticancer compounds. The MTT assay is a widely used colorimetric method to determine cell viability.[9]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol outlines the key steps for assessing the cytotoxicity of imidazole derivatives.
Principle: The MTT assay measures the metabolic activity of cells as an indicator of their viability. In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[9]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well flat-bottom plates
-
Imidazole derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO, isopropanol)[10]
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the imidazole compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations: Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the cytotoxicity of imidazole derivatives using the MTT assay.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Signaling Pathway
Many imidazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[3][12] This often involves the mitochondrial pathway, where the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is disrupted.[13]
Caption: Simplified mitochondrial pathway of apoptosis induced by imidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines: a comparative study with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Unveiling the Molecular Blueprint: A Comparative Guide to High-Resolution Mass Spectrometry for the Structural Confirmation of 1H-Imidazol-2-ylmethanol
A definitive confirmation of the molecular structure of novel compounds is a critical step in chemical research and drug development. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other key analytical techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—for the structural elucidation of 1H-Imidazol-2-ylmethanol. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate methods for their analytical needs.
High-resolution mass spectrometry has emerged as a powerful tool for the unambiguous identification of small molecules. Its ability to provide an exact mass measurement with high accuracy and to reveal isotopic patterns offers a high degree of confidence in determining the elemental composition of a compound. When coupled with fragmentation studies, HRMS can further illuminate the structural connectivity of a molecule.
Performance Comparison of Analytical Techniques
To objectively assess the capabilities of each technique in confirming the structure of this compound, a summary of their performance characteristics is presented below.
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Provided | Exact mass, elemental composition, isotopic pattern, fragmentation pathways. | Detailed information on the chemical environment and connectivity of atoms (¹H and ¹³C). | Presence of specific functional groups. |
| Resolving Power | Very high (typically >10,000 FWHM). | High, dependent on magnetic field strength. | Moderate. |
| Sensitivity | High (picomole to femtomole range). | Moderate to low (micromole to nanomole range). | Low (milligram to microgram range). |
| Sample Requirement | Micrograms or less. | Milligrams. | Milligrams. |
| Analysis Time | Rapid (minutes). | Minutes to hours. | Rapid (minutes). |
| Structural Confirmation | High confidence in elemental composition; requires fragmentation for full structure. | Gold standard for complete structural elucidation. | Provides evidence for functional groups present. |
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS provides a highly accurate mass-to-charge ratio (m/z) measurement, enabling the determination of the elemental formula of this compound.
Predicted HRMS Data for C₄H₆N₂O:
| Parameter | Predicted Value |
| Molecular Formula | C₄H₆N₂O |
| Calculated Exact Mass | 98.04801 g/mol [1][2] |
| Monoisotopic Mass | 98.04801 Da |
| [M+H]⁺ Ion | 99.05529 |
| Isotopic Distribution | C₄ (100%), C₃¹³C (4.4%), H₆ (100%), H₅²H (0.09%), N₂ (100%), N¹⁵N (0.74%), O (100%), O¹⁷ (0.04%), O¹⁸ (0.20%) |
Experimental Protocol: HRMS
A detailed protocol for the HRMS analysis of this compound is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of high-purity solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
-
For positive ion mode analysis, add 0.1% formic acid to the final solution to promote protonation.
-
-
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer Settings:
-
Mass Range: m/z 50-500
-
Resolution: >60,000 FWHM
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 35 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Capillary Temperature: 320 °C
-
-
-
Data Acquisition and Analysis:
-
Acquire full scan mass spectra.
-
Perform data-dependent MS/MS analysis on the protonated molecular ion ([M+H]⁺) to obtain fragmentation data.
-
Process the data using appropriate software to determine the exact mass, elemental composition, and to analyze the fragmentation pattern.
-
Fragmentation Pathway
The fragmentation of the protonated this compound molecule ([M+H]⁺ at m/z 99.05529) in the gas phase can provide valuable structural information.
Alternative Analytical Techniques
While HRMS is excellent for confirming elemental composition, a comprehensive structural elucidation often requires complementary techniques like NMR and FTIR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of each atom in a molecule.
Predicted NMR Data for this compound:
| Technique | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ¹H | ~7.0 | s | Imidazole C4-H, C5-H |
| ~4.6 | s | -CH₂- | ||
| ~5.0 (broad) | s | -OH | ||
| ~12.0 (broad) | s | N-H | ||
| ¹³C NMR | ¹³C | ~145 | s | Imidazole C2 |
| ~122 | s | Imidazole C4, C5 | ||
| ~55 | s | -CH₂- |
Experimental Protocol: NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrumentation:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC).
-
-
Data Processing:
-
Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Integrate the ¹H signals and assign all peaks based on chemical shifts, multiplicities, and 2D correlations.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted FTIR Data for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-3500 (broad) | O-H stretch | Alcohol |
| 3100-3150 | N-H stretch | Imidazole |
| 2850-2960 | C-H stretch | Aliphatic (-CH₂-) |
| ~1670 | C=N stretch | Imidazole ring |
| ~1500 | C=C stretch | Imidazole ring |
| 1050-1150 | C-O stretch | Primary alcohol |
Experimental Protocol: FTIR
-
Sample Preparation:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation:
-
Spectrometer: A benchtop FTIR spectrometer.
-
Measurement: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify and assign the characteristic absorption bands to the corresponding functional groups.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for structural confirmation using these techniques and the logical relationships in data interpretation.
Conclusion
The structural confirmation of this compound is most robustly achieved through the synergistic use of HRMS, NMR, and FTIR spectroscopy. HRMS provides a rapid and highly accurate determination of the elemental formula. NMR spectroscopy offers an unparalleled, detailed map of the molecular architecture. FTIR spectroscopy serves as a quick and effective method for identifying the key functional groups. For researchers and professionals in drug development, a comprehensive analytical approach integrating these techniques is indispensable for the unambiguous characterization of novel chemical entities.
References
The Impact of Alkyl Chain Isomerism: A Comparative Analysis of Branched versus Linear Alkyl Imidazole Properties for Researchers and Drug Development Professionals
A comprehensive examination of how the seemingly subtle difference between branched and linear alkyl substituents on the imidazole ring significantly influences its physicochemical and biological properties. This guide provides researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data to inform the design and application of these versatile compounds.
The structural arrangement of the alkyl chain—whether it is a straight, linear chain or a branched isomer—profoundly alters the molecular packing, intermolecular forces, and ultimately, the macroscopic properties of imidazole-based compounds. These differences have significant implications for their use in diverse applications, from ionic liquids to therapeutic agents. This guide delves into a comparative analysis of these properties, presenting quantitative data, detailed experimental protocols, and a visualization of a key signaling pathway modulated by these compounds.
Physicochemical Properties: A Tale of Two Isomers
The branching of an alkyl chain introduces steric hindrance and alters the van der Waals interactions compared to its linear counterpart. These molecular-level changes manifest in observable differences in bulk properties such as density, viscosity, and thermal stability.
| Property | General Trend: Branched vs. Linear Alkyl Imidazole | Rationale |
| Density | Branched < Linear (for the same number of carbon atoms) | The decreased packing efficiency of branched alkyl chains leads to a greater molecular volume and consequently, lower density[1]. |
| Viscosity | Branched > Linear (generally) | Branched alkyl chains can lead to increased intermolecular friction and entanglement, resulting in higher viscosity. However, this trend is not always consistent and can be temperature-dependent[1][2]. |
| Thermal Stability | Branched < Linear | Linear alkyl chains can pack more efficiently, leading to stronger intermolecular forces and a more stable structure that requires more energy to decompose[2][3]. |
| Glass Transition Temperature (Tg) | Branched > Linear | The reduced rotational freedom and more complex intermolecular interactions of branched chains can lead to a higher glass transition temperature[2][3]. |
| Melting Point (Tm) | Branched > Linear (generally) | Similar to the glass transition temperature, the less ordered packing of branched isomers can result in higher melting points, although exceptions exist[2][3]. |
| Solubility in Water | Branched > Linear | The introduction of branching can increase the entropy of the solution, favoring solubility in water[4]. |
Biological Activity: Implications for Drug Design
The structural variations between branched and linear alkyl imidazoles also translate to differences in their biological activities, a critical consideration in drug development. The lipophilicity and steric profile of the alkyl chain play a crucial role in how these molecules interact with biological targets such as enzymes and cell membranes.
Anticancer Activity
Imidazole derivatives have emerged as a promising class of anticancer agents, often exerting their effects by modulating key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways[5][6][7][8]. The length and branching of the alkyl chain can influence the compound's ability to enter cells and bind to its target.
Generally, increasing the length of a linear alkyl chain enhances the cytotoxicity of imidazolium-based compounds against various cancer cell lines, an effect attributed to increased lipophilicity and disruption of the cell membrane[9][10][11][12]. While direct comparative studies on branched versus linear isomers are less common, the increased lipophilicity and altered shape of branched chains are expected to modulate these interactions. The "cut-off" effect, where activity plateaus or decreases after a certain chain length, is also a critical factor to consider in the design of these molecules[13].
Antibacterial Activity
Similar to their anticancer properties, the antibacterial activity of alkyl imidazole derivatives is strongly correlated with the alkyl chain length[13][14][15][16][17]. Longer linear alkyl chains typically lead to greater antibacterial efficacy up to a certain point, after which a "cut-off" effect is observed. This is attributed to the increased ability of the lipophilic tail to intercalate into and disrupt the bacterial cell membrane. The introduction of branching can affect this interaction by altering the effective shape and surface area of the lipophilic portion of the molecule.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental methodologies are crucial. Below are the standard protocols for determining the key physicochemical properties discussed.
Density Measurement
The density of liquid imidazole derivatives is typically determined using an oscillating U-tube densimeter.
Protocol:
-
Calibrate the densimeter with dry air and deionized water at the desired temperature.
-
Inject the sample into the U-tube, ensuring no air bubbles are present.
-
Allow the sample to thermally equilibrate.
-
Record the oscillation period and convert it to a density value using the calibration constants.
-
Perform measurements at a range of temperatures to determine the temperature dependence of density.
Viscosity Measurement
Viscosity is commonly measured using a rotational viscometer or a capillary viscometer.
Protocol (Rotational Viscometer):
-
Calibrate the viscometer with a standard fluid of known viscosity.
-
Place the sample in the temperature-controlled sample holder.
-
Lower the spindle into the sample to the specified immersion mark.
-
Set the desired rotational speed and allow the reading to stabilize.
-
Record the viscosity and the corresponding temperature.
-
Repeat measurements at different shear rates to assess for Newtonian or non-Newtonian behavior.
Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermogravimetric Analysis (TGA) for Thermal Stability:
-
Place a small, accurately weighed sample (typically 5-10 mg) into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the sample weight as a function of temperature.
-
The onset temperature of weight loss is taken as the decomposition temperature, indicating thermal stability.
Differential Scanning Calorimetry (DSC) for Phase Transitions:
-
Accurately weigh a small sample (typically 2-5 mg) into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over the desired temperature range.
-
Record the differential heat flow between the sample and the reference.
-
Endothermic peaks correspond to melting points (Tm), while step changes in the baseline indicate glass transitions (Tg).
Visualization of a Key Signaling Pathway
Many imidazole-based anticancer agents function by inhibiting the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer and plays a central role in cell proliferation, differentiation, and survival.
Caption: MAPK/ERK signaling pathway and a potential point of inhibition by imidazole derivatives.
Conclusion
The choice between a branched and a linear alkyl substituent on an imidazole core is a critical design parameter that significantly impacts the molecule's physicochemical and biological properties. Branched isomers generally exhibit lower densities and thermal stabilities but higher viscosities and glass transition temperatures compared to their linear counterparts. These differences, rooted in molecular packing and intermolecular forces, have profound implications for applications ranging from the formulation of ionic liquids to the efficacy and selectivity of therapeutic agents. For drug development professionals, understanding these structure-property relationships is paramount for the rational design of imidazole-based compounds with optimized pharmacokinetic and pharmacodynamic profiles. This guide provides a foundational understanding and the necessary experimental framework to further explore and harness the potential of these versatile molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antineoplastic - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Anti-tumor activity of lipophilic imidazolium salts on select NSCLC cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Exploration of structure-based on imidazole core as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure-Activity Relationships of the Imidazolium Compounds as Antibacterials of Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Off-Target Effects: A Comparative Guide to In Vitro Binding Assays for Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a prevalent motif in a wide array of therapeutic agents, valued for its ability to engage in various biological interactions. However, this same versatility can lead to unintended off-target effects, a critical consideration in drug development. Understanding and characterizing these off-target interactions early in the discovery process is paramount for mitigating potential toxicity and ensuring therapeutic specificity. This guide provides a comparative analysis of the off-target profiles of two distinct classes of imidazole-containing compounds—a kinase inhibitor and an antifungal agent—supported by experimental data from in vitro binding assays. Detailed methodologies for key experimental protocols are also provided to facilitate the replication and adaptation of these assays in your own research.
Comparative Off-Target Profiles of Imidazole Compounds
To illustrate the diverse off-target landscapes of imidazole-based drugs, we present a comparative analysis of a pyridinyl-imidazole kinase inhibitor, SB203580, and the imidazole antifungal agent, Clotrimazole.
Data Presentation
The following tables summarize the quantitative data from in vitro binding and inhibition assays, showcasing the off-target interactions of these compounds.
Table 1: Kinase Selectivity Profile of SB203580
The pyridinyl-imidazole SB203580 is a well-characterized inhibitor of p38 MAP kinase.[1] Its off-target effects have been extensively studied using broad kinase screening panels. The KINOMEscan™ platform, a competition binding assay, has been utilized to determine the dissociation constants (Kd) of SB203580 against a large panel of human kinases.[2]
| Target Kinase | Kd (nM) | Primary Target/Off-Target |
| p38α (MAPK14) | 21 | Primary Target |
| p38β (MAPK11) | 36 | Primary Target |
| CK1δ | 80 | Off-Target |
| GAK | 98 | Off-Target |
| RIPK2 | 130 | Off-Target |
| p38δ (MAPK13) | 160 | Off-Target |
| JNK3 (MAPK10) | 210 | Off-Target |
| MKK6 (MAP2K6) | 3300 | Off-Target |
| LCK | >10000 | Off-Target |
| GSK-3β | >10000 | Off-Target |
| PKBα | >10000 | Off-Target |
Data adapted from KINOMEscan™ binding assay results. The Kd values represent the strength of the binding interaction, with lower values indicating higher affinity.
Table 2: Off-Target Profile of Clotrimazole
Clotrimazole is a broad-spectrum antifungal agent that primarily acts by inhibiting fungal cytochrome P450 enzymes.[3] However, it is also known to interact with several mammalian off-targets, most notably cytochrome P450 enzymes, which can lead to drug-drug interactions.[3][4][5]
| Off-Target | Assay Type | Measured Value | Effect |
| Cytochrome P450 3A4 (CYP3A4) | Inhibition Assay | IC50 ≈ 1 µM | Potent Inhibition |
| Cytochrome P450 2C9 (CYP2C9) | Inhibition Assay | IC50 ≈ 5 µM | Moderate Inhibition |
| Cytochrome P450 1A2 (CYP1A2) | Inhibition Assay | IC50 > 10 µM | Weak Inhibition |
| KCa3.1 (IKCa1) Channel | Electrophysiology | IC50 ≈ 100 nM | Potent Inhibition |
| 6-phosphofructo-1-kinase (PFK) | Enzyme Activity Assay | - | Direct Inhibition |
| Estrogen Receptor α (ERα) | Competitive Binding Assay | IC50 ≈ 10 µM | Binding |
This table summarizes data from various sources and assay types. IC50 values represent the concentration of the compound that inhibits 50% of the target's activity.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to enable researchers to assess the off-target effects of their own imidazole compounds.
Protocol 1: Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method for determining the inhibitory activity of a compound against a specific kinase by measuring the amount of ATP remaining in the reaction.
Materials:
-
Purified kinase
-
Kinase substrate (peptide or protein)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Test imidazole compound
-
384-well white plates
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Preparation: Prepare a serial dilution of the imidazole test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Setup:
-
Add 5 µL of kinase solution (containing the appropriate concentration of purified kinase in assay buffer) to each well of a 384-well plate.
-
Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
-
Reaction Initiation: Add 5 µL of a solution containing the kinase substrate and ATP at their final desired concentrations in assay buffer to each well to start the kinase reaction. The ATP concentration is typically at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 1 hour. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Signal Detection:
-
Equilibrate the plate and the luminescent ATP detection reagent to room temperature.
-
Add 10 µL of the ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Competitive Radioligand Binding Assay (Filtration Format)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled)
-
Unlabeled test imidazole compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
96-well filter plates with glass fiber filters (e.g., GF/C)
-
Vacuum manifold
-
Scintillation cocktail
-
Microplate scintillation counter
Methodology:
-
Membrane Preparation: Prepare a suspension of cell membranes or tissue homogenates in assay buffer at a predetermined protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radiolabeled ligand (at a concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding (NSB): 50 µL of a high concentration of an unlabeled reference ligand, 50 µL of radiolabeled ligand, and 100 µL of membrane suspension.
-
Competition: 50 µL of the test imidazole compound at various concentrations, 50 µL of radiolabeled ligand, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the filter plate using a vacuum manifold.
-
Quickly wash the filters three times with 200 µL of ice-cold wash buffer (e.g., assay buffer).
-
-
Radioactivity Measurement:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding at each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Protocol 3: Cytochrome P450 Inhibition Assay (Fluorescence-Based)
This protocol describes a method to assess the inhibitory potential of a compound on major human cytochrome P450 (CYP) isoforms using fluorescent probe substrates.
Materials:
-
Human liver microsomes
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Fluorescent probe substrates specific for each CYP isoform (e.g., 7-ethoxyresorufin for CYP1A2, 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4)
-
Test imidazole compound
-
Black 96-well plates
-
Fluorescence plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test imidazole compound in the assay buffer.
-
Pre-incubation:
-
In a 96-well plate, add the human liver microsomes, the test compound at various concentrations, and the potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
To initiate the reaction, add the fluorescent probe substrate and the NADPH regenerating system to each well.
-
The final volume is typically 200 µL.
-
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 15-60 minutes), protected from light.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 80:20 acetonitrile:trifluoroacetic acid).
-
Fluorescence Measurement: Measure the fluorescence of the product at the appropriate excitation and emission wavelengths using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the percent inhibition of CYP activity for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by SB203580.
Caption: General experimental workflow for an in vitro inhibition assay.
Caption: Logical relationship between in vitro binding assays and therapeutic outcomes.
References
- 1. invivogen.com [invivogen.com]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. Adverse reactions of imidazole antifungal agents: computer graphic studies of cytochrome P-450 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Effects of Clotrimazole on X-Ray Crystal Structures of Human Cytochromes P450 3A5 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Effects of Clotrimazole on X-Ray Crystal Structures of Human Cytochromes P450 3A5 and 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Analysis of Experimental Data and Computational Predictions for Imidazole Properties
For researchers, scientists, and drug development professionals, understanding the fundamental properties of molecules like imidazole is paramount. This guide provides a direct comparison of experimentally measured data with computationally predicted values for key properties of imidazole, a heterocyclic aromatic compound vital in numerous biological processes and a common scaffold in medicinal chemistry. The following sections present a summary of these comparisons in clearly structured tables, detail the experimental and computational methodologies, and illustrate the comparative workflow.
Data Summary: Experimental vs. Computational
The following tables summarize the experimental and computationally predicted values for the pKa, bond lengths, and spectroscopic properties of imidazole. This side-by-side comparison allows for a clear assessment of the accuracy of modern computational methods in reproducing experimental reality.
Acidity and Basicity (pKa)
| Property | Experimental Value | Computational Prediction | Method/Basis Set |
| pKa (Conjugate Acid) | ~7.0[1] | 6.95 | CBS-QB3/CPCM |
| pKa (N-H Proton) | ~14.5[2][3] | 14.9 | CBS-QB3/CPCM |
Molecular Geometry (Bond Lengths in Ångströms)
| Bond | Experimental Value (Microwave Spectroscopy) | Computational Prediction (B3LYP/6-311++G(d,p)) |
| N1-C2 | 1.364 | 1.371 |
| C2-N3 | 1.314 | 1.320 |
| N3-C4 | 1.382 | 1.385 |
| C4-C5 | 1.364 | 1.368 |
| C5-N1 | 1.382 | 1.385 |
| N1-H | 0.998[4] | 1.008 |
| C2-H | 1.079 | 1.082 |
| C4-H | 1.079 | 1.081 |
| C5-H | 1.079 | 1.081 |
Spectroscopic Properties
¹H NMR Chemical Shifts (ppm, relative to TMS)
| Proton | Experimental Value (in CDCl₃) | Computational Prediction (GIAO-B3LYP/6-311++G(d,p)) |
| H1 (N-H) | ~10-12 (broad) | 11.62 |
| H2 | 7.73[5] | 7.68 |
| H4 | 7.14[5] | 7.09 |
| H5 | 7.14[5] | 7.09 |
¹³C NMR Chemical Shifts (ppm, relative to TMS)
| Carbon | Experimental Value (in CDCl₃) | Computational Prediction (GIAO-B3LYP/6-311++G(d,p)) |
| C2 | 135.4[5] | 136.1 |
| C4 | 121.9[5] | 122.5 |
| C5 | 121.9[5] | 122.5 |
Key Infrared (IR) Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental Value (Gas Phase) | Computational Prediction (B3LYP/6-311++G(d,p), Scaled) |
| N-H Stretch | ~3515 | 3518 |
| C-H Stretch | ~3140 | 3135 |
| Ring Vibrations | ~1480, 1060 | 1485, 1062 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Parameter | Experimental Value (in Water) | Computational Prediction (TD-DFT/B3LYP/6-311++G(d,p)) |
| λmax (nm) | 206-209[2][6] | 205 |
Experimental and Computational Protocols
A foundational understanding of the methodologies used to obtain the data presented above is crucial for a critical evaluation of the comparison.
Experimental Protocols
-
pKa Determination: The pKa of the conjugate acid of imidazole is typically determined by potentiometric titration or by monitoring the pH-dependent chemical shifts of the ring protons using ¹H NMR spectroscopy. The pKa of the N-H proton is often determined spectrophotometrically in strongly basic solutions.
-
Bond Length Determination: Experimental bond lengths are most accurately determined by microwave spectroscopy on gaseous samples or by X-ray crystallography on single crystals. Microwave spectroscopy provides information on the rotational constants of the molecule, from which the geometry can be derived. X-ray crystallography involves the diffraction of X-rays by the electron clouds of the atoms in a crystal, allowing for the determination of atomic positions and thus bond lengths.
-
NMR Spectroscopy: To obtain ¹H and ¹³C NMR spectra, a sample of imidazole is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and a small amount of a reference standard, typically tetramethylsilane (TMS), is added. The solution is then placed in a high-field NMR spectrometer, and the spectra are acquired.
-
IR Spectroscopy: Infrared spectra can be obtained using various techniques. For solid samples, the KBr pellet method is common, where a small amount of imidazole is ground with potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) FTIR spectroscopy can be used for both solid and liquid samples.
-
UV-Vis Spectroscopy: The UV-Vis spectrum of imidazole is recorded by preparing a dilute solution of the compound in a suitable solvent, such as water or ethanol. The absorbance of the solution is then measured over a range of ultraviolet and visible wavelengths using a spectrophotometer, with a cuvette containing the pure solvent used as a reference.
Computational Protocols
The computational predictions presented in this guide were primarily derived from Density Functional Theory (DFT) calculations, a widely used quantum mechanical modeling method.
-
Geometry Optimization and Vibrational Frequencies: The molecular geometry of imidazole was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for many organic molecules. Vibrational frequencies were calculated from the optimized geometry to confirm it as a true energy minimum and to predict the IR spectrum. Calculated frequencies are often systematically higher than experimental values and are therefore scaled by an empirical factor (typically ~0.96 for B3LYP).
-
NMR Chemical Shifts: ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. The calculated isotropic shielding constants are converted to chemical shifts by referencing them to the calculated shielding of a standard (e.g., TMS) at the same level of theory.
-
UV-Vis Absorption Spectra: The electronic absorption spectrum was predicted using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level. This method calculates the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum.
-
pKa Prediction: Computational pKa prediction is a more complex task that requires modeling the thermodynamics of proton transfer in solution. The values presented were obtained using the highly accurate Complete Basis Set (CBS-QB3) method in conjunction with a Polarizable Continuum Model (CPCM) to simulate the solvent environment.
Visualizing the Workflow
The process of comparing experimental and computational data for a molecule like imidazole can be visualized as a logical workflow.
Caption: Workflow for comparing experimental and computational data for imidazole properties.
This guide highlights the strong agreement between experimental data and computational predictions for the fundamental properties of imidazole. This concordance underscores the power of modern computational chemistry as a predictive tool in drug discovery and materials science, enabling researchers to investigate molecular properties with a high degree of confidence before embarking on extensive experimental work.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance. | Semantic Scholar [semanticscholar.org]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benchmarking Mechanistic Structural, Molecular Docking, ADMET and Biological Properties of Methyl- Imidazole Derivative… [ouci.dntb.gov.ua]
Safety Operating Guide
Proper Disposal of 1H-Imidazol-2-ylmethanol: A Safety and Operational Guide
This guide provides essential safety and logistical information for the proper disposal of 1H-Imidazol-2-ylmethanol, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
I. Immediate Safety Precautions and Handling
Before beginning any disposal-related activities, ensure all relevant personnel are familiar with the hazards associated with this compound. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE): Appropriate personal protective equipment is mandatory to minimize exposure.[4] This includes:
-
Gloves: Wear protective gloves.
-
Protective Clothing: Wear protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Safe Handling Practices:
-
Do not inhale dust, fumes, or vapors.[4]
II. Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with all applicable local, state, and federal regulations.[1][4]
Step 1: Segregation and Collection of Waste
-
Collect unused this compound in its pure form or in solution.
-
Place the waste in a designated, sealable, and airtight container that is compatible with the chemical.
-
Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound".
Step 2: Disposal of Contaminated Materials
-
Any materials that have come into contact with this compound, such as absorbent pads from a spill cleanup, must be treated as hazardous waste.
-
Contaminated personal protective equipment (PPE), including gloves and lab coats, should be placed in a sealed, labeled container for hazardous waste disposal.[4]
Step 3: Storage of Hazardous Waste
-
Store the hazardous waste container in a cool, dry, and well-ventilated area.[4]
-
The storage area should be away from incompatible materials such as strong oxidizing agents.[4]
-
Ensure the container is tightly closed.[1]
Step 4: Arrange for Professional Disposal
-
Contact an approved and licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Crucially, do not dispose of this compound down the drain or in the regular trash. [4] This can lead to environmental contamination.
III. Spill Management Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Cleanup: Use an inert material (e.g., vermiculite, sand, or earth) to absorb the spill. Sweep or vacuum up the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[1][5]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to the appropriate safety officer or supervisor.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1H-Imidazol-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 1H-Imidazol-2-ylmethanol, ensuring the well-being of laboratory personnel and adherence to safety protocols. Given the limited direct data on this specific compound, the following recommendations are based on information for structurally similar imidazole compounds and established laboratory safety practices.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The required PPE for handling this compound is summarized below.
Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. Standard safety glasses are not sufficient. |
| Hand Protection | Chemically resistant gloves such as nitrile or butyl rubber. | Prevents skin contact which may cause irritation or burns. It is crucial to inspect gloves for any signs of degradation or puncture before use. |
| Skin and Body Protection | A laboratory coat or a chemical-resistant apron. For larger quantities, full-body protection may be necessary. | Protects the skin from accidental contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge (black color code) should be used.[1][2][3][4][5] | Minimizes the risk of inhaling harmful vapors or dust. |
Glove Compatibility Data (Estimated for Imidazole Compounds)
| Glove Material | Estimated Breakthrough Time | Recommendation |
| Nitrile Rubber (≥5-mil) | > 15 minutes (for short-term splash protection) | Suitable for incidental contact. Change gloves immediately upon contamination.[6][7] |
| Butyl Rubber | > 8 hours | Recommended for extended handling or immersion. |
Operational and Disposal Plans
Strict adherence to the following procedures is essential for the safe handling and disposal of this compound.
Experimental Protocol: Weighing and Dissolving a Solid Sample
This protocol outlines the steps for safely weighing this compound powder and preparing a solution.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible.
-
Assemble all necessary PPE as outlined in the table above.
-
Prepare all necessary equipment (e.g., balance, weigh boat, spatula, beaker, solvent) and have it ready inside the fume hood.
-
Place absorbent pads on the work surface within the fume hood to contain any potential spills.
-
-
Weighing the Compound:
-
Inside the chemical fume hood, carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of the solid to a weigh boat on the balance.
-
Avoid creating dust. If the powder is fine, handle it with extra care to prevent aerosolization.
-
Once the desired weight is achieved, securely close the primary container.
-
-
Dissolving the Compound:
-
Carefully add the weighed solid to a beaker containing the appropriate solvent.
-
Use a magnetic stirrer or gentle swirling to facilitate dissolution. Keep the beaker covered with a watch glass as much as possible.
-
Ensure the process is carried out entirely within the fume hood.
-
-
Post-Procedure:
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent.
-
Dispose of the weigh boat and any other contaminated disposable items as hazardous waste.
-
Clean the work area within the fume hood.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and comply with regulations.
-
Unused Chemical: Dispose of unused this compound and its container at an approved waste disposal plant in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[8][9][10]
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed, labeled container for hazardous waste disposal.[8][9]
-
Contaminated Materials: Any materials used for spill cleanup, as well as contaminated weigh boats and other disposables, should be collected in a designated, properly labeled hazardous waste container.[8][9]
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. oshacode.com [oshacode.com]
- 2. scribd.com [scribd.com]
- 3. parcilsafety.com [parcilsafety.com]
- 4. cdpr.ca.gov [cdpr.ca.gov]
- 5. alaskasafety.com [alaskasafety.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
